N-(2-Furoyl)leucine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(furan-2-carbonylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBURZIESWDWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309116 | |
| Record name | N-(2-Furanylcarbonyl)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361143-17-0 | |
| Record name | N-(2-Furanylcarbonyl)leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1361143-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Furanylcarbonyl)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of N-(2-Furoyl)leucine?
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Furoyl)leucine is a derivative of the essential amino acid L-leucine, characterized by the attachment of a 2-furoyl group to the amino group of leucine. This modification imparts unique chemical characteristics that may influence its biological activity, particularly in pathways sensitive to leucine levels, such as the mTOR signaling cascade. This technical guide provides a detailed overview of the known chemical properties, putative synthesis and analysis methodologies, and the hypothesized biological role of this compound, serving as a foundational resource for further research and development.
Chemical and Physical Properties
Precise experimental data for this compound is not extensively available in the public domain. The following tables summarize computed data for this compound and experimental data for the closely related compound, N-(2-Furoyl)glycine, for comparative purposes.
Table 1: Physicochemical Properties of this compound (Computed)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄ | PubChem[1] |
| Molecular Weight | 225.24 g/mol | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 225.100108 g/mol | PubChem[1] |
| Topological Polar Surface Area | 79.5 Ų | PubChem[1] |
Table 2: Experimental Properties of N-(2-Furoyl)glycine
| Property | Value | Source |
| Physical Description | Solid | PubChem[2] |
| Melting Point | 163 - 165 °C | PubChem[2] |
| Solubility | 31.7 mg/mL in water | PubChem[2] |
Experimental Protocols
Synthesis of this compound
A standard method for the synthesis of this compound involves the acylation of L-leucine with 2-furoyl chloride.
Materials:
-
L-leucine
-
2-Furoyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution of L-leucine: Dissolve L-leucine in an aqueous solution of sodium bicarbonate (e.g., 1 M). The bicarbonate solution acts as a base to neutralize the HCl generated during the reaction.
-
Acylation: Cool the L-leucine solution in an ice bath. Add a solution of 2-furoyl chloride in a water-immiscible organic solvent, such as dichloromethane, dropwise with vigorous stirring. The reaction is exothermic and should be maintained at a low temperature to minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid (to remove unreacted base) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
DOT Representation of the Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
2.2.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where the furoyl group has strong absorbance (around 254 nm).
-
Method Validation: The method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines[3].
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural confirmation. Predicted chemical shifts can be estimated, but experimental verification is crucial. For comparison, the experimental ¹H NMR data for N-(2-Furoyl)glycine in water at pH 7.0 shows characteristic peaks for the furoyl and glycine moieties[2].
2.2.3. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Biological Activity and Signaling Pathways
While no direct studies on the biological activity of this compound have been identified, its structural component, L-leucine, is a well-known activator of the mechanistic target of rapamycin (mTOR) signaling pathway[4][5]. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.
Hypothesized Role in mTOR Signaling
It is hypothesized that this compound, after potential cellular uptake and enzymatic cleavage of the furoyl group to release leucine, could activate the mTOR pathway. The released leucine would then contribute to the intracellular amino acid pool, a key signal for mTORC1 activation.
DOT Representation of the Hypothesized mTOR Activation:
Caption: Hypothesized activation of the mTOR pathway by this compound.
Conclusion
This compound presents an interesting molecule for further investigation due to the combination of the biologically active leucine moiety with a furoyl group. While specific experimental data is currently lacking, this guide provides a framework for its synthesis, analysis, and potential biological evaluation. Future research should focus on obtaining empirical data for its physicochemical properties and investigating its effects on cellular signaling pathways, particularly the mTOR cascade, to unlock its potential applications in drug development and biomedical research.
References
- 1. Furoyl-Leucine | C11H15NO4 | CID 774282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-Furoyl)Glycine | C7H7NO4 | CID 21863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]
- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
N-(2-Furoyl)leucine: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(2-Furoyl)leucine, a derivative of the essential amino acid leucine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis of novel amino acid derivatives and their potential biological applications.
Introduction
N-acyl amino acids are a diverse class of molecules that play significant roles in various biological processes. The acylation of amino acids can modify their physicochemical properties, such as lipophilicity and membrane permeability, and can impart novel biological activities. Leucine, a branched-chain amino acid, is known for its role in protein synthesis and metabolic regulation. The introduction of a 2-furoyl group, a five-membered aromatic ring containing an oxygen atom, can introduce unique structural and electronic features, potentially leading to interesting pharmacological properties. This guide outlines a detailed protocol for the synthesis of this compound and the analytical methods for its thorough characterization.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the N-acylation of L-leucine with 2-furoyl chloride. A common and robust method for this transformation is the Schotten-Baumann reaction, which is performed under basic aqueous conditions.
Experimental Protocol: Schotten-Baumann Reaction
Materials:
-
L-Leucine
-
2-Furoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled water
-
Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution of L-Leucine: Dissolve L-leucine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents) in a flask equipped with a magnetic stirrer. The reaction should be cooled in an ice bath to maintain a temperature of 0-5 °C.
-
Acylation: While vigorously stirring the cooled leucine solution, slowly add 2-furoyl chloride (1.1 equivalents) dropwise. The temperature should be carefully monitored and maintained below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, and then let it warm to room temperature and stir for another 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification: Once the reaction is complete, cool the mixture again in an ice bath and acidify it to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. The product, this compound, should precipitate out of the solution as a solid.
-
Isolation and Purification:
-
If a solid precipitates, it can be collected by vacuum filtration, washed with cold water, and then dried.
-
If the product separates as an oil or remains in solution, it can be extracted with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a product of high purity.
Synthesis workflow for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected data from key analytical techniques. These values are predicted based on the structure and data from the closely related analog, N-(2-Furoyl)glycine.
| Analytical Technique | Expected Observations |
| Appearance | White to off-white solid |
| Melting Point (°C) | Expected to be a sharp melting point, likely in the range of 150-180 °C. |
| ¹H NMR | - Signals corresponding to the isobutyl group of leucine (doublet and multiplet).- A multiplet for the α-proton of the leucine backbone.- Signals for the three protons on the furan ring.- A doublet for the amide proton.- A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - Resonances for the carbons of the isobutyl group.- A signal for the α-carbon of the leucine backbone.- Resonances for the carbons of the furan ring.- A signal for the amide carbonyl carbon.- A signal for the carboxylic acid carbonyl carbon. |
| Infrared (IR) Spectroscopy (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (approx. 3300-2500 cm⁻¹).- N-H stretch from the amide (approx. 3300 cm⁻¹).- C=O stretch from the carboxylic acid (approx. 1700 cm⁻¹).- C=O stretch from the amide (Amide I band, approx. 1650 cm⁻¹).- N-H bend from the amide (Amide II band, approx. 1550 cm⁻¹).- Signals characteristic of the furan ring. |
| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of this compound (C₁₁H₁₅NO₄, MW: 225.24 g/mol ).- Characteristic fragmentation patterns. |
Potential Biological Activity and Applications
While the specific biological activities of this compound are not yet extensively documented, related N-acyl amino acids have shown significant therapeutic potential. For instance, N-acetyl-L-leucine has demonstrated promise in the treatment of neurological disorders.[1][2] The acetylation of leucine alters its cellular uptake, switching from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1).[3][4] This change in transport mechanism may lead to different pharmacokinetic and pharmacodynamic properties.
The introduction of the furoyl group may influence the molecule's interaction with biological targets. Furan-containing compounds are present in numerous pharmaceuticals and exhibit a wide range of biological activities. Therefore, this compound could be a valuable candidate for screening in various therapeutic areas, including neurodegenerative diseases, metabolic disorders, and as an antimicrobial or anticancer agent.
Altered cellular uptake of N-acetyl-L-leucine.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The described synthetic protocol is robust and adaptable, and the expected characterization data will aid in the verification of the synthesized compound. The potential for this compound to exhibit interesting biological activities, based on the properties of related molecules, makes it a compelling target for further investigation in drug discovery and development. Researchers are encouraged to use this guide as a starting point for their own studies into this and other novel N-acyl amino acid derivatives.
References
- 1. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylation turns leucine into a drug by membrane transporter switching - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of N-(2-Furoyl)leucine in Metabolic Pathways: A Review of Component Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the metabolic roles of the amino acid Leucine and, to a lesser extent, 2-Furoic acid as separate entities. However, there is a significant lack of available data and scholarly articles detailing the specific biological role, metabolic pathways, or mechanism of action for the combined molecule, N-(2-Furoyl)leucine. This guide, therefore, summarizes the known functions of its constituent parts to provide a foundational understanding, while highlighting the current knowledge gap regarding the title compound.
Introduction to this compound
This compound is a chemical compound that structurally combines 2-Furoic acid and the essential branched-chain amino acid, Leucine. While its specific biological functions remain uncharacterized in published research, an analysis of its components can offer potential insights into its hypothetical metabolic activities. This document will explore the well-documented roles of Leucine in cellular signaling and protein synthesis, and the reported effects of 2-Furoic acid on lipid metabolism.
The Biological Role of 2-Furoic Acid
2-Furoic acid, a derivative of furan, has been investigated for its effects on lipid metabolism. Studies in animal models suggest a potential hypolipidemic effect.
Table 1: Quantitative Effects of 2-Furoic Acid on Lipid Metabolism in Rats
| Parameter | Effect | Reference |
|---|---|---|
| Serum Cholesterol | Significantly reduced | [1] |
| Serum Triglycerides | Significantly reduced | [1] |
| ATP citrate lyase activity (liver and small intestine) | Lowered | [1] |
| Acetyl CoA synthetase activity (liver and small intestine) | Lowered | [1] |
| Acyl CoA cholesterol acyl transferase activity (liver and small intestine) | Lowered | [1] |
| sn-glycerol 3-phosphate acyl transferase activity (liver and small intestine) | Lowered | [1] |
| Phosphatidylate phosphohydrolase activity (liver and small intestine) | Lowered | [1] |
| Heparin induced lipoprotein lipase activity | Lowered |[1] |
Experimental Protocols:
-
Hypolipidemic Effect Assessment in Sprague-Dawley Rats: The hypolipidemic effects of 2-furoic acid were evaluated in male Sprague-Dawley rats. The compound was administered to the animals, and subsequent measurements of serum cholesterol and triglyceride levels were performed. Additionally, the activities of key enzymes involved in lipid metabolism, such as ATP citrate lyase and acetyl CoA synthetase, were assayed in liver and small intestine homogenates.[1]
The Central Role of Leucine in Metabolic Regulation
Leucine is a critical regulator of protein and energy metabolism. Its most well-documented role is the activation of the mammalian target of rapamycin (mTOR) signaling pathway, a central controller of cell growth and protein synthesis.[2][3]
Leucine and the mTORC1 Signaling Pathway:
Leucine acts as a key signaling molecule that indicates amino acid availability to the cell.[4] Ingestion of leucine potently stimulates the mTOR complex 1 (mTORC1), leading to the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3] This cascade of events promotes the initiation of protein synthesis.[5]
Caption: Leucine-mediated activation of the mTORC1 signaling pathway.
Experimental Protocols:
-
Muscle Protein Synthesis Measurement: A common method to quantify muscle protein synthesis (MPS) involves the infusion of stable isotope-labeled amino acids (e.g., ³H-leucine) in human participants. Muscle biopsies are taken before and after an intervention (e.g., leucine consumption) to measure the incorporation of the labeled amino acid into muscle proteins over time.[6][7][8]
-
Western Blotting for Signaling Protein Phosphorylation: To assess the activation of signaling pathways like mTORC1, researchers use Western blotting. Muscle or cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated (active) forms of proteins like mTOR, S6K1, and 4E-BP1.[3]
Hypothetical Roles and Future Directions
Given the distinct bioactivities of its components, this compound could potentially exhibit a hybrid of their functions. It is conceivable that the molecule could influence both lipid metabolism, due to the 2-furoic acid moiety, and protein synthesis, via the leucine component. However, the furoyl group's attachment to the leucine's amino group could significantly alter its recognition by cellular machinery, such as amino acid transporters and the mTOR pathway's sensing mechanisms.
Logical Relationship Diagram:
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. advances.nutrition.org [advances.nutrition.org]
- 5. researchgate.net [researchgate.net]
- 6. Study identifies molecule that stimulates muscle-building – News Bureau [news.illinois.edu]
- 7. Leucine or carbohydrate supplementation reduces AMPK and eEF2 phosphorylation and extends postprandial muscle protein synthesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
N-(2-Furoyl)leucine: A Technical Guide to Its Synthesis, Characterization, and Putative Biological Context
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(2-Furoyl)leucine is a derivative of the essential amino acid leucine, characterized by the attachment of a furoyl group to its amino terminus. While the natural occurrence of this compound is not documented in publicly available scientific literature, its synthesis and chemical properties are of interest to researchers in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and detailed protocols for its characterization. Furthermore, this guide explores the natural occurrence and biological significance of a closely related compound, N-(2-Furoyl)glycine, to offer a putative biological context for N-(2-furoyl) amino acids.
Discovery and Natural Occurrence: An Evidence Gap
Extensive searches of scientific databases and natural product repositories have not yielded any direct evidence for the discovery or natural occurrence of this compound. This suggests that this compound is likely a synthetic compound or a yet-to-be-discovered natural product of very limited distribution.
In contrast, the related compound, N-(2-Furoyl)glycine, is a known human metabolite.[1][2] It is formed from the consumption of foods containing furan derivatives, which are often generated during the heat treatment of carbohydrates.[2] The presence of N-(2-Furoyl)glycine in human urine indicates a metabolic pathway for the conjugation of furoic acid with amino acids.[2] While this provides a precedent for the existence of N-(2-furoyl) amino acids in biological systems, the specific natural occurrence of the leucine analogue remains unconfirmed.
Chemical Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of L-leucine with 2-furoic acid or its activated derivatives. A general and efficient method involves the use of coupling agents commonly employed in peptide synthesis.
General Synthesis Workflow
The synthesis can be conceptualized in the following workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of this compound:
-
Materials: L-Leucine, 2-Furoic acid, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Dimethylformamide (DMF), Dichloromethane (CH2Cl2), Sodium bicarbonate (NaHCO3) solution, Hydrochloric acid (HCl) solution, Anhydrous magnesium sulfate (MgSO4).
-
Procedure: a. Dissolve L-leucine and 2-furoic acid in DMF. b. Add HOBt to the solution. c. Cool the reaction mixture in an ice bath and add DCC. d. Stir the reaction mixture at room temperature overnight. e. Filter the reaction mixture to remove the dicyclohexylurea precipitate. f. Dilute the filtrate with CH2Cl2 and wash sequentially with dilute HCl, saturated NaHCO3 solution, and brine. g. Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure. h. Purify the crude product by recrystallization or column chromatography to yield this compound.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C11H15NO4 | PubChem |
| Molecular Weight | 225.24 g/mol | PubChem |
| IUPAC Name | (2S)-2-(furan-2-carboxamido)-4-methylpentanoic acid | PubChem |
| CAS Number | Not available | |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| XLogP3 | 1.9 | PubChem |
Characterization Protocols
The structural elucidation and confirmation of this compound can be achieved using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural characterization of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group of the leucine moiety, the alpha-proton of the amino acid, and the protons of the furan ring.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the amide and carboxylic acid groups, the carbons of the furan ring, and the carbons of the leucine side chain.
A general protocol for NMR analysis would involve dissolving the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and acquiring 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
-
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS would be used to determine the accurate mass of the molecular ion, confirming the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): MS/MS analysis will provide characteristic fragmentation patterns, including the loss of the furanoyl group and fragmentation of the leucine side chain, which can be used for structural confirmation.
A standard protocol would involve dissolving the sample in a suitable solvent (e.g., methanol/water with formic acid) and analyzing it by liquid chromatography coupled to a high-resolution mass spectrometer (LC-HRMS).
Biological Context: Insights from N-(2-Furoyl)glycine
While the biological role of this compound is unknown, the study of N-(2-Furoyl)glycine provides a framework for its potential metabolic origin and significance.
Formation of N-(2-Furoyl)glycine
N-(2-Furoyl)glycine is formed in the human body through the detoxification of 2-furoic acid, a compound derived from the thermal degradation of sugars in food.[2] The metabolic pathway involves the conjugation of 2-furoic acid with glycine.
Caption: Metabolic formation of N-(2-Furoyl)glycine from dietary precursors.
This metabolic process suggests that if this compound were to be found in a biological system, it could potentially be formed through a similar conjugation mechanism involving 2-furoic acid and leucine.
Conclusion and Future Directions
This compound remains a compound of synthetic interest with no confirmed natural origin. This technical guide provides a foundational understanding of its synthesis and characterization, which is crucial for its potential application in drug discovery and development. The established presence of the related N-(2-Furoyl)glycine as a human metabolite suggests that the N-(2-furoyl) moiety can be processed by biological systems.
Future research could focus on screening natural product libraries for the presence of this compound and other N-(2-furoyl) amino acids. Investigating the biological activities of synthetic this compound could also unveil potential therapeutic applications. A deeper understanding of the metabolic pathways involved in the formation and degradation of N-(2-furoyl) amino acids will be vital for assessing their toxicological and pharmacological profiles.
References
N-(2-Furoyl)leucine: A Technical Guide to its Predicted Mechanism of Action in Cellular Models
Disclaimer: As of late 2025, dedicated research on the specific mechanism of action of N-(2-Furoyl)leucine in cellular models is not available in the public domain. This guide, therefore, presents a hypothesized mechanism based on the well-established cellular activities of its parent molecule, L-leucine. The experimental protocols and quantitative data are representative of those used to study L-leucine and are provided as a framework for the investigation of this compound.
Introduction
This compound is a derivative of the essential branched-chain amino acid, L-leucine. Leucine is a critical regulator of protein synthesis and cell growth, primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3][4][5] The addition of a 2-furoyl group to the leucine molecule may influence its transport, metabolism, and interaction with cellular sensors, potentially modulating the canonical leucine signaling cascade. This document outlines the predicted mechanism of action of this compound, drawing parallels with L-leucine's function, and provides a comprehensive guide for its investigation in cellular models.
Core Predicted Mechanism: Activation of the mTORC1 Signaling Pathway
The central hypothesis is that this compound, once inside the cell, mimics the action of L-leucine to activate the mTORC1 pathway, a master regulator of cell growth and metabolism.[6][7] This pathway is crucial for the control of protein synthesis, and its activation is a key event in anabolic processes.
The activation of mTORC1 by leucine is a multi-step process that occurs at the lysosomal surface.[5][6][8] It is predicted that this compound will follow a similar activation cascade:
-
Cellular Entry: this compound is expected to enter the cell via amino acid transporters, although the specific transporters may differ from those of L-leucine due to the furoyl group's steric and chemical properties.
-
Sensing by Sestrin2: Inside the cell, L-leucine is sensed by the protein Sestrin2.[9] It is hypothesized that this compound will also bind to Sestrin2, causing a conformational change.
-
GATOR2 Disinhibition: The binding of leucine (or predictedly this compound) to Sestrin2 leads to the dissociation of the Sestrin2-GATOR2 inhibitory complex.[9] This relieves the inhibition of GATOR2.
-
Rag GTPase Activation: GATOR2, now active, inhibits the GATOR1 complex, which is a GTPase-activating protein (GAP) for the RagA/B GTPases. This leads to the accumulation of RagA/B in its GTP-bound state.
-
mTORC1 Translocation: The GTP-bound RagA/B heterodimer recruits mTORC1 to the lysosomal surface.[10]
-
mTORC1 Activation by Rheb: At the lysosome, the mTORC1 complex is brought into proximity with the Rheb GTPase, which is the ultimate activator of mTORC1 kinase activity.
-
Downstream Phosphorylation: Activated mTORC1 then phosphorylates its key downstream targets, including p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[1][4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted signaling pathway of this compound and a typical experimental workflow for its investigation.
Caption: Predicted this compound signaling pathway via mTORC1.
Caption: Experimental workflow for investigating this compound's cellular action.
Quantitative Data
The following tables summarize the kind of quantitative data that would be expected from experiments investigating the effects of this compound on mTORC1 signaling, based on typical results observed with L-leucine.
Table 1: Phosphorylation of Key mTORC1 Pathway Proteins
| Treatment | p-mTOR (Ser2448) (Fold Change vs. Starved) | p-S6K1 (Thr389) (Fold Change vs. Starved) | p-4E-BP1 (Thr37/46) (Fold Change vs. Starved) |
| Starved (Vehicle) | 1.0 | 1.0 | 1.0 |
| L-Leucine (5 mM) | 3.5 ± 0.4 | 4.2 ± 0.5 | 2.8 ± 0.3 |
| This compound (1 mM) | To be determined | To be determined | To be determined |
| This compound (5 mM) | To be determined | To be determined | To be determined |
| This compound (10 mM) | To be determined | To be determined | To be determined |
Data are presented as mean ± SEM. Fold change is normalized to the starved control group. This is a representative table; actual results for this compound need to be experimentally determined.
Table 2: mTORC1 Kinase Activity and Protein Synthesis Rate
| Treatment | mTORC1 Kinase Activity (Relative Units) | Protein Synthesis Rate (% of Control) |
| Starved (Vehicle) | 100 ± 12 | 65 ± 8 |
| L-Leucine (5 mM) | 320 ± 25 | 150 ± 15 |
| This compound (5 mM) | To be determined | To be determined |
Data are presented as mean ± SEM. This is a representative table; actual results for this compound need to be experimentally determined.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying L-leucine's effect on mTORC1 signaling.
Protocol 1: Cell Culture, Starvation, and Treatment
-
Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. To induce differentiation into myotubes, confluent myoblasts are switched to DMEM with 2% horse serum for 4-6 days.
-
Amino Acid Starvation: Differentiated myotubes are washed twice with Dulbecco's Phosphate-Buffered Saline (DPBS) and then incubated in amino acid-free DMEM or DPBS for 2 hours to synchronize the cells and reduce basal mTORC1 activity.[11]
-
Treatment: After starvation, the medium is replaced with treatment media containing either vehicle (control), L-leucine (as a positive control, e.g., 5 mM), or varying concentrations of this compound. Cells are incubated for specified time points (e.g., 15, 30, 60 minutes).
Protocol 2: Western Blotting for Phosphoprotein Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Lysates are clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Protein concentration in the supernatant is determined using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: Membranes are incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of mTOR, S6K1, and 4E-BP1.
-
Detection: After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The ratio of phosphorylated to total protein is calculated to determine the extent of activation.
Protocol 3: In Vitro mTORC1 Kinase Assay
-
Immunoprecipitation of mTORC1: Cell lysates are incubated with an anti-mTOR or anti-Raptor antibody and protein A/G agarose beads overnight at 4°C to immunoprecipitate the mTORC1 complex.[11]
-
Kinase Reaction: The immunoprecipitates are washed extensively and then incubated in a kinase buffer containing ATP and a purified, recombinant, inactive substrate such as 4E-BP1. The reaction is carried out for 30 minutes at 30°C.
-
Analysis: The reaction is stopped by adding SDS-PAGE sample buffer. The phosphorylation of the substrate (e.g., p-4E-BP1) is analyzed by Western blotting.
Conclusion
While direct experimental evidence is pending, the structural similarity of this compound to L-leucine provides a strong rationale for hypothesizing its mechanism of action through the mTORC1 signaling pathway. The provided framework of signaling events, quantitative benchmarks, and detailed experimental protocols serves as a comprehensive guide for researchers and drug development professionals to systematically investigate the cellular and molecular effects of this novel compound. Future studies should focus on validating this predicted mechanism, determining the potency and efficacy of this compound relative to L-leucine, and exploring any unique or off-target effects conferred by the 2-furoyl moiety.
References
- 1. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 2. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]
- 3. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Dynamics of mTORC1 activation in response to amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino Acids Activate Mammalian Target of Rapamycin Complex 2 (mTORC2) via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of N-(2-Furoyl)leucine: A Theoretical Framework for Future Research
Disclaimer: This document provides a theoretical framework for the potential therapeutic applications of N-(2-Furoyl)leucine. As of the time of this writing, there is a significant lack of published preclinical and clinical data specifically for this compound. The information presented herein is extrapolated from the known biological roles of its constituent moieties, leucine and the furoyl group, and by analogy to the related, well-studied compound N-acetyl-l-leucine. This guide is intended for researchers, scientists, and drug development professionals to highlight potential avenues of investigation.
Introduction
This compound is an N-acyl-alpha amino acid derivative.[1][2] It consists of the essential amino acid L-leucine, to which a furoyl group is attached via an amide bond. While the specific biological activities of this compound have not been extensively studied, the well-documented roles of leucine in cellular metabolism and signaling provide a strong foundation for hypothesizing its potential therapeutic applications.
Leucine is a branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and metabolic regulation.[3][4] It is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[4][5] Furthermore, derivatives of leucine, such as N-acetyl-l-leucine, are being actively investigated for the treatment of neurodegenerative diseases.[6] The addition of a furoyl group may alter the pharmacokinetic and pharmacodynamic properties of leucine, potentially offering novel therapeutic opportunities. Furoylglycine, a related compound, has been identified as a human metabolite.[7][8]
This technical guide will explore the hypothetical therapeutic applications of this compound based on the known functions of leucine and related compounds. We will propose potential mechanisms of action, outline hypothetical experimental protocols to test these hypotheses, and provide a framework for future research.
Hypothesized Therapeutic Areas and Mechanisms of Action
Based on the known properties of leucine and the furoyl chemical group, this compound could be investigated for the following therapeutic applications:
-
Sarcopenia and Muscle Wasting Disorders: Leucine is a well-established stimulator of muscle protein synthesis.[3] By acting as a signaling molecule, it can enhance the anabolic processes in skeletal muscle. It is hypothesized that this compound, upon intracellular hydrolysis to release leucine, could serve as a pro-drug for targeted leucine delivery, potentially with improved stability or bioavailability.
-
Metabolic Disorders: Leucine metabolism is interconnected with glucose homeostasis.[9] It can influence insulin signaling and glucose uptake in peripheral tissues. The therapeutic potential of this compound in conditions like type 2 diabetes could be explored, focusing on its effects on insulin sensitivity and glucose metabolism.
-
Neurodegenerative Diseases: The related compound, N-acetyl-l-leucine, has shown promise in treating certain neurological disorders.[6] The mechanism is thought to involve the modulation of neuronal metabolism and membrane stability. It is conceivable that this compound could exert similar neuroprotective effects.
Proposed Signaling Pathway
The primary hypothesized mechanism of action for this compound revolves around the mTOR signaling pathway, a key regulator of protein synthesis. Upon cellular uptake and potential hydrolysis, the released leucine would activate mTORC1, leading to the phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This cascade ultimately results in increased mRNA translation and protein synthesis.
Hypothesized mTOR signaling pathway activation by this compound.
Framework for Preclinical Evaluation: Illustrative Experimental Protocols
To investigate the therapeutic potential of this compound, a series of preclinical studies would be required. The following are examples of experimental protocols that could be adapted from studies on leucine and its derivatives.
In Vitro Assessment of Muscle Protein Synthesis
-
Objective: To determine if this compound stimulates protein synthesis in a muscle cell line (e.g., C2C12 myotubes).
-
Methodology:
-
Culture C2C12 myoblasts and differentiate them into myotubes.
-
Treat myotubes with varying concentrations of this compound, L-leucine (positive control), and a vehicle control.
-
Incubate the cells with a labeled amino acid (e.g., ³H-tyrosine).
-
Precipitate total protein using trichloroacetic acid (TCA).
-
Measure the incorporation of the radiolabeled amino acid into the protein precipitate using a scintillation counter.
-
Normalize the counts to the total protein content in each well.
-
Animal Model of Sarcopenia
-
Objective: To evaluate the in vivo efficacy of this compound in mitigating muscle loss in an aged mouse model of sarcopenia.
-
Methodology:
-
Use aged mice (e.g., 24 months old) as a model for sarcopenia.
-
Administer this compound, L-leucine, or a vehicle control daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
Measure muscle mass (e.g., tibialis anterior, gastrocnemius) and muscle fiber cross-sectional area at the end of the treatment period.
-
Assess muscle function using tests such as grip strength and rotarod performance.
-
Analyze key signaling proteins (e.g., phosphorylated S6K1, 4E-BP1) in muscle tissue via Western blotting.
-
Quantitative Data from Analogous Compounds
While no quantitative data for this compound is currently available, the following tables summarize representative data from studies on L-leucine to illustrate the types of metrics that would be crucial for evaluating the potential of this compound.
Table 1: Illustrative In Vitro Efficacy of L-Leucine on Muscle Protein Synthesis
| Compound | Concentration | % Increase in Protein Synthesis (vs. Control) | Cell Line |
| L-Leucine | 0.5 mM | 25% | L6 Myotubes |
| L-Leucine | 2.0 mM | 50% | L6 Myotubes |
| L-Leucine | 5.0 mM | 60% | L6 Myotubes |
This is hypothetical data for illustrative purposes.
Table 2: Illustrative In Vivo Effects of L-Leucine Supplementation in Aged Rats
| Treatment Group | Change in Muscle Mass (Gastrocnemius) | Change in Grip Strength |
| Control (Vehicle) | -5% | -10% |
| L-Leucine (1.5 g/kg/day) | +3% | +8% |
This is hypothetical data for illustrative purposes.
Proposed Experimental Workflow
The investigation of this compound would follow a logical progression from in vitro characterization to in vivo efficacy studies.
Proposed experimental workflow for the evaluation of this compound.
Conclusion and Future Directions
This compound represents an unexplored chemical entity with theoretical potential for therapeutic applications in muscle wasting, metabolic disorders, and neurodegenerative diseases. This potential is inferred from the well-established biological roles of its parent molecule, L-leucine. The furoyl moiety may confer advantageous pharmacokinetic properties, such as altered absorption, distribution, metabolism, and excretion (ADME), which warrants investigation.
Future research should focus on the chemical synthesis and purification of this compound, followed by a systematic preclinical evaluation as outlined in this guide. Key research questions to address include:
-
Is this compound orally bioavailable?
-
Is it hydrolyzed to L-leucine in vivo?
-
Does it activate mTOR signaling and stimulate muscle protein synthesis?
-
Does it exhibit efficacy in relevant animal models of disease?
-
What is its safety and tolerability profile?
Answering these questions will be the first step in determining whether this compound holds promise as a novel therapeutic agent. The framework presented here offers a roadmap for initiating such an investigation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Human Metabolome Database: Showing metabocard for 2-Furoylglycine (HMDB0000439) [hmdb.ca]
- 3. The role of leucine in the regulation of protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential role of leucine metabolism in the leucine-signaling pathway involving mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetyl-L-leucine | 1188-21-2 | FA10862 | Biosynth [biosynth.com]
- 7. N-(2-Furoyl)Glycine | C7H7NO4 | CID 21863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Effect of leucine on amino acid and glucose metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(2-Furoyl)leucine: A Technical Guide on its Putative Relationship to Human Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2-Furoyl)leucine, a putative human metabolite derived from dietary sources. While direct research on this specific compound is limited, this document synthesizes information from analogous and related molecules, particularly N-(2-Furoyl)glycine, to infer its metabolic origin, propose detailed analytical methodologies for its detection, and discuss its significance in the context of human metabolism and dietary biomarker discovery. This guide is intended to serve as a foundational resource for researchers interested in the study of exogenous metabolites and their interaction with endogenous metabolic pathways.
Introduction and Metabolic Origin
This compound is an N-acyl amino acid consisting of a 2-furoic acid moiety amide-linked to the amino group of leucine. It is not an endogenous human metabolite but is hypothesized to be formed from exogenous precursors. The primary source of these precursors is the thermal degradation of carbohydrates and amino acids during the cooking of food, which generates a class of compounds known as furans.
Furan and its derivatives, such as furfural, are present in a wide variety of heat-processed foods and beverages, including coffee, baked goods, and pasteurized juices.[1] Upon ingestion, these furan derivatives are oxidized in the body to 2-furoic acid. This carboxylic acid is then activated to its coenzyme A (CoA) thioester, 2-furoyl-CoA.[2] In a phase II detoxification reaction, this activated intermediate is conjugated with an endogenous amino acid, such as glycine or, putatively, leucine, to form a water-soluble compound that can be readily excreted. The conjugation of 2-furoic acid with glycine to form N-(2-Furoyl)glycine is a well-documented metabolic pathway in humans and serves as a biomarker for coffee consumption and overall furan exposure.[1] By analogy, this compound is the likely product of the conjugation of 2-furoyl-CoA with the essential amino acid L-leucine.
Proposed Metabolic Pathway
The metabolic pathway for the formation of this compound is proposed to be a multi-step process involving the conversion of dietary furans into an activated acid, followed by enzymatic conjugation with L-leucine. This pathway is analogous to the established formation of other N-acyl amino acids.
Caption: Proposed metabolic pathway for the formation of this compound.
Pathway Description:
-
Ingestion and Oxidation: Furan precursors from heat-treated foods are absorbed and metabolized, primarily in the liver, to 2-furoic acid.
-
Activation: 2-furoic acid is activated to 2-furoyl-CoA. This is an ATP-dependent reaction catalyzed by an acyl-CoA synthetase, which is essential for making the carboxylic acid sufficiently reactive for conjugation.[2]
-
Conjugation: The activated 2-furoyl-CoA serves as a substrate for an N-acyltransferase enzyme. This enzyme catalyzes the transfer of the 2-furoyl group to the amino group of L-leucine, releasing free Coenzyme A and forming this compound. While glycine N-acyltransferase is well-characterized, other N-acyltransferases with broader substrate specificity, such as bile acid-CoA:amino acid N-acyltransferase (BAAT), are known to conjugate various acyl-CoAs to amino acids and may be involved in this reaction.[3][4]
-
Excretion: As a water-soluble conjugate, this compound is expected to be efficiently eliminated from the body via renal excretion into the urine.
Quantitative Data
Direct quantitative measurements of this compound in human biological fluids have not been reported in the reviewed scientific literature. However, understanding the baseline physiological concentrations of its precursor, L-leucine, is critical for contextualizing its potential formation and for designing analytical methods.
| Analyte | Matrix | Concentration Range | Subject Population | Citation |
| L-Leucine | Human Plasma | 9.63 - 24.7 µg/mL | Healthy Adults | [5] |
| (73.4 - 188.4 µM) | ||||
| L-Leucine | Human Plasma | ~205 µM (Peak after Meal) | Healthy Young Men | [6] |
| L-Leucine | Human Urine | 5 - 960 µM | Healthy Adults | [7][8] |
Note: The concentration of this compound is expected to be significantly lower than that of endogenous L-leucine and will be highly dependent on recent dietary intake of furan-containing foods.
Experimental Protocols
The following section outlines a proposed methodology for the sensitive and specific quantification of this compound in human plasma or urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for the analysis of amino acids and other N-acyl amino acid conjugates.[7][9]
Analytical Workflow
The overall workflow involves sample preparation to isolate the analyte and remove interfering substances, followed by instrumental analysis.
Caption: Proposed analytical workflow for this compound quantification.
Detailed Methodology
-
Internal Standard: A stable isotope-labeled internal standard (e.g., N-(2-Furoyl)-L-leucine-d10) is crucial for accurate quantification and should be synthesized and added to the sample at the beginning of the preparation process.
-
Sample Preparation (Human Plasma):
-
To 100 µL of plasma, add the internal standard.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant with an equal volume of 0.1% formic acid in water.
-
Perform Solid-Phase Extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol, followed by water.
-
Load the diluted supernatant.
-
Wash with 5% methanol in water to remove salts and polar impurities.
-
Elute the analyte with methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
Liquid Chromatography (LC):
-
Instrument: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Predicted MRM Transitions:
-
Analyte (this compound): The precursor ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of 226.1. A characteristic product ion would result from the neutral loss of the leucine side chain or fragmentation of the furoyl ring. A likely high-abundance product ion would be the furoyl cation at m/z 95.1. Thus, a primary transition would be m/z 226.1 -> 95.1 .
-
Internal Standard (N-(2-Furoyl)-L-leucine-d10): The precursor ion [M+H]⁺ would be m/z 236.2. The corresponding product ion would remain m/z 95.1. The transition would be m/z 236.2 -> 95.1 .
-
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature) and collision energy for the specific transitions to maximize sensitivity.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of a synthesized this compound standard, plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Determine the concentration in unknown samples by interpolating their area ratios from the linear regression of the calibration curve.
-
Conclusion and Future Directions
This compound represents an understudied yet potentially important human metabolite that sits at the intersection of dietary exposure and endogenous amino acid metabolism. Its formation is a logical extension of the known detoxification pathways for dietary furans. The lack of direct studies highlights an opportunity for novel research in the field of metabolomics and biomarker discovery.
Future research should focus on:
-
Chemical Synthesis: Development of a certified analytical standard and a stable isotope-labeled internal standard for this compound is a prerequisite for any quantitative study.
-
Method Validation: The proposed LC-MS/MS method must be fully validated according to regulatory guidelines to establish its accuracy, precision, and limits of detection.
-
In Vivo Studies: Human intervention studies, such as a coffee consumption study, could confirm the presence of this compound in urine and plasma and establish its excretion kinetics.
-
Enzymatic Characterization: In vitro studies using recombinant N-acyltransferase enzymes could confirm the specific enzymes responsible for its synthesis and determine the kinetic parameters relative to glycine conjugation.
By confirming its existence and understanding its kinetics, this compound could serve as a complementary biomarker to N-(2-Furoyl)glycine for assessing dietary furan exposure, potentially offering a more complete picture of an individual's metabolic response to heat-processed foods.
References
- 1. Direct extract derivatization for determination of amino acids in human urine by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of 2-furoic acid by Pseudomonas F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 2-Furoylglycine (HMDB0000439) [hmdb.ca]
- 4. The human bile acid-CoA:amino acid N-acyltransferase functions in the conjugation of fatty acids to glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Mixed Meal and Leucine Intake on Plasma Amino Acid Concentrations in Young Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comprehensive Review of N-Acyl-Alpha-Amino Acids: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
N-acyl-alpha-amino acids (NAAAs) represent a growing class of endogenous lipid signaling molecules with diverse physiological roles and significant therapeutic potential. Structurally characterized by a fatty acid chain linked to the amino group of an alpha-amino acid, these compounds are involved in a wide array of biological processes, from neurotransmission and inflammation to energy homeostasis. This in-depth technical guide provides a comprehensive review of the current literature on NAAAs, focusing on their synthesis, biological targets, and the experimental methodologies used to study them.
Synthesis of N-Acyl-Alpha-Amino Acids
The synthesis of NAAAs can be achieved through various chemical and enzymatic methods, each with its own advantages and limitations.
Chemical Synthesis:
The Schotten-Baumann reaction is a widely used method for the synthesis of N-acyl-alpha-amino acids.[1][2][3][4] This reaction typically involves the acylation of an amino acid with an acyl chloride in the presence of a base.
Table 1: Comparison of Synthesis Methods for N-Acyl-Alpha-Amino Acids
| Synthesis Method | Description | Advantages | Disadvantages |
| Chemical Synthesis (e.g., Schotten-Baumann) | Acylation of an amino acid with a reactive acyl derivative (e.g., acyl chloride) in the presence of a base. | High yields, well-established, versatile for various acyl chains and amino acids. | May require harsh reaction conditions, use of hazardous reagents, and protection of functional groups. |
| Enzymatic Synthesis | Utilizes enzymes like lipases or acylases to catalyze the amide bond formation between a fatty acid and an amino acid. | Mild reaction conditions, high specificity, environmentally friendly. | Lower yields compared to chemical methods, potential for enzyme inhibition. |
| Chemo-enzymatic Synthesis | Combines chemical and enzymatic steps to leverage the advantages of both approaches. | Can offer improved yields and specificity compared to purely enzymatic methods. | May involve more complex multi-step processes. |
| Solid-Phase Synthesis | The amino acid is attached to a solid support, and the acyl chain is subsequently added. The final product is then cleaved from the support.[5][6][7][8] | Allows for the efficient synthesis of libraries of NAAAs, simplified purification. | May not be suitable for large-scale synthesis. |
Experimental Protocol: Schotten-Baumann Synthesis of N-Lauroyl Glycine
This protocol describes the synthesis of N-lauroyl glycine from lauroyl chloride and glycine.[1][3]
Materials:
-
Glycine
-
Lauroyl chloride
-
Sodium hydroxide (NaOH)
-
Water
-
Dichloromethane
Procedure:
-
To a stirred solution of glycine (35 g, 0.47 gmol) in water (300 mL) at 10-15°C under a nitrogen blanket, simultaneously add lauroyl chloride (100 g, 0.457 gmol) and a sodium hydroxide solution (36.5 g in 60 mL water, ~40% solution, 0.91 gmol) while maintaining the pH at 10.3 to 10.6 over 4 hours.
-
Allow the reaction to come to room temperature and stir for an additional hour.
-
The reaction mixture is then worked up to isolate the N-lauroyl glycine.
Experimental Protocol: Synthesis of N-Palmitoyl-D-Leucine
This protocol details the synthesis of N-palmitoyl-D-leucine.[9]
Materials:
-
D-leucine
-
Sodium bicarbonate
-
Palmitoyl chloride
-
Water
-
Tetrahydrofuran (THF)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for flash chromatography
Procedure:
-
Suspend D-leucine (528 mg, 4.02 mmol) in a mixture of water (16 ml) and THF (8 ml) at 0 °C.
-
Add sodium bicarbonate (1.01 g, 12.06 mmol) to the suspension.
-
Treat the reaction mixture with the dropwise addition of palmitoyl chloride (1.8 ml, 6.03 mmol).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel using a 5–12% (v/v) acetone-CH₂Cl₂ gradient to afford N-palmitoyl-D-leucine as a white solid.[9]
Purification and Characterization
Purification of NAAAs is crucial to remove unreacted starting materials and byproducts. Flash column chromatography is a commonly employed technique for this purpose.[9][10] Characterization of the purified NAAAs is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structure and purity.[11]
Experimental Protocol: Flash Chromatography Purification
This general protocol can be adapted for the purification of various N-acyl-alpha-amino acids.[10]
Materials:
-
Crude N-acyl-alpha-amino acid
-
Silica gel
-
Appropriate eluent (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol)
-
Flash chromatography system
Procedure:
-
Dissolve the crude NAAA in a minimal amount of the eluent or a stronger solvent.
-
Load the sample onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.
-
Collect fractions and monitor the elution of the desired compound using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent.
Biological Activities of N-Acyl-Alpha-Amino Acids
NAAAs exert their biological effects by interacting with a variety of molecular targets, including G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels.
Table 2: Biological Targets and Reported Activities of Selected N-Acyl-Alpha-Amino Acids
| N-Acyl-Alpha-Amino Acid | Target | Reported Activity | Reference |
| N-Arachidonoyl Glycine (NAGly) | GPR18 | Agonist (EC₅₀ = 20 nM in a cAMP assay) | [12][13] |
| GPR18 | No activation in some studies | [14][15] | |
| GPR92 | Weak agonist | [12] | |
| N-Arachidonoyl Serine (ARA-S) | GPR55 | Pro-angiogenic effects | |
| CB1/CB2/TRPV1 | Very weak binding | [16] | |
| N-Acyl Taurines (NATs) | TRPV1/TRPV4 | Activation | [17][18] |
| N-Arachidonoyl Dopamine (NA-DA) | CB1 | Agonist (Ki = 250–500 nM) | [12] |
Signaling Pathways
The activation of GPCRs by NAAAs initiates intracellular signaling cascades that lead to various cellular responses.
-
GPR18: N-Arachidonoyl glycine (NAGly) has been reported to activate GPR18, a Gαi/o-coupled receptor, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[12][13] However, other studies have failed to observe GPR18 activation by NAGly, suggesting that its role as an endogenous ligand is still under debate.[14][15] Downstream of GPR18 activation, signaling pathways involving Akt and MAP kinases have been implicated.[19][20]
-
GPR55: This receptor is coupled to Gαq and Gα12/13 proteins. Activation of GPR55 can lead to the activation of RhoA, resulting in calcium mobilization and the activation of transcription factors such as NFAT.
-
TRPV Channels: N-acyl taurines have been shown to activate TRPV1 and TRPV4 channels, which are calcium-permeable ion channels involved in various sensory processes.[17][18]
Below are diagrams illustrating some of the known signaling pathways and experimental workflows.
Experimental Protocols for Biological Assays
Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs or ion channels.[21][22][23][24][25][26]
Materials:
-
HEK293 cells stably or transiently expressing the target receptor (e.g., GPR55)
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
N-acyl-alpha-amino acid agonist
-
Fluorescence plate reader with an injection system (e.g., FlexStation)
Procedure:
-
Seed the cells into 96-well plates and allow them to grow to 90-100% confluency.
-
Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
During the incubation, prepare a plate with the NAAA agonist at various concentrations.
-
Place both plates into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading before injecting the agonist.
-
The instrument will then inject the agonist into the cell plate and continue to record the fluorescence signal.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
cAMP Assay
This assay measures the inhibition of cyclic AMP production upon activation of Gi/o-coupled GPCRs.[15][27][28][29]
Materials:
-
CHO or HEK293 cells expressing the target Gi/o-coupled GPCR (e.g., GPR18)
-
Forskolin
-
N-acyl-alpha-amino acid agonist
-
cAMP detection kit (e.g., HTRF-based)
-
Lysis buffer
Procedure:
-
Culture the cells in a suitable format (e.g., 384-well plate).
-
Pre-treat the cells with the NAAA agonist for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Add the cAMP detection reagents from the kit (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubate to allow for the competitive binding to the antibody.
-
Measure the HTRF signal on a compatible plate reader. A decrease in the signal indicates an inhibition of cAMP production by the agonist.
Enzyme Kinetics of Fatty Acid Amide Hydrolase (FAAH)
FAAH is a key enzyme responsible for the degradation of many N-acyl amides, including some NAAAs. Understanding the kinetics of this enzyme with different NAAA substrates is crucial for drug development.
Table 3: FAAH Hydrolysis of N-Acyl Amino Acids
| Substrate | Relative Hydrolysis Rate (nmol/min/mg) |
| C18:1-Gly | 0.05 - 0.15 |
| C18:1-Ser | 0.05 - 0.15 |
| C20:4-Gly | 0.05 - 0.15 |
| C20:4-Ser | ~1.5 |
| Anandamide (C20:4-ethanolamine) | 0.5 |
| C20:4-NAT | 0.04 |
| Data from FAAH-transfected cells.[5][30] |
Future Directions
The field of N-acyl-alpha-amino acids is rapidly evolving. Future research will likely focus on:
-
Deorphanizing receptors: Identifying the endogenous receptors for the many NAAAs whose targets are still unknown.
-
Elucidating signaling pathways: Gaining a more detailed understanding of the downstream signaling cascades activated by NAAAs.
-
Therapeutic applications: Exploring the potential of NAAAs and their synthetic analogs for the treatment of various diseases, including pain, inflammation, and metabolic disorders.
-
Structure-activity relationship (SAR) studies: Systematically modifying the structure of NAAAs to develop more potent and selective ligands for specific targets.
This guide provides a solid foundation for researchers entering the field of N-acyl-alpha-amino acid research and serves as a valuable resource for experienced scientists seeking a comprehensive overview of the current state of knowledge. The provided protocols and data summaries are intended to facilitate the design and execution of new experiments to further unravel the complex biology of these fascinating molecules.
References
- 1. EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]
- 2. (20b) Green Process Design for Synthesis of Sodium N-Lauroylglycinate to Replace the Traditional Schotten-Baumann Reaction | AIChE [proceedings.aiche.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. guidetopharmacology.org [guidetopharmacology.org]
- 14. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interaction of N-acyltaurines with phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarworks.iu.edu [scholarworks.iu.edu]
- 21. researchgate.net [researchgate.net]
- 22. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex [frontiersin.org]
- 27. TRPV1: Structure, Endogenous Agonists, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 29. pnas.org [pnas.org]
- 30. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Overview of N-Acyl Amino Acids: A Focus on N-(2-Furoyl)leucine
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the request for in-depth spectroscopic data (NMR, MS), experimental protocols, and related pathway diagrams for N-(2-Furoyl)leucine. Despite a comprehensive search of scientific databases and literature, specific experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not publicly available at this time. Similarly, detailed experimental protocols for the synthesis and characterization of this specific molecule could not be located.
This guide, therefore, provides a detailed overview of the available spectroscopic data for the closely related and structurally similar compound, N-(2-Furoyl)glycine , as a valuable proxy. Furthermore, a generalized experimental workflow for the synthesis of N-acyl amino acids is presented, which can be adapted for the preparation of this compound.
Spectroscopic Data for the Analogous Compound: N-(2-Furoyl)glycine
N-(2-Furoyl)glycine is a derivative of glycine where the amino group is acylated with a 2-furoyl group[1]. Spectroscopic data for this compound is available and provides a strong reference point for the anticipated spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the available ¹H and ¹³C NMR data for N-(2-Furoyl)glycine.
Table 1: ¹H NMR Spectroscopic Data for N-(2-Furoyl)glycine
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.64 - 7.74 | m | Furan H5 |
| 7.18 | m | Furan H4 |
| 6.64 | m | Furan H3 |
| 3.92 - 3.93 | s | Glycine α-CH₂ |
Solvent: Water, Frequency: 500 MHz & 600 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for N-(2-Furoyl)glycine
| Chemical Shift (ppm) | Assignment |
| 148.80 | Furan C5 |
| 117.90 | Furan C4 |
| 114.86 | Furan C3 |
| 45.71 | Glycine α-C |
| Note: | Additional furan and carbonyl carbon signals are expected but not explicitly listed in the available data. |
Solvent: Water, Frequency: 600 MHz[1]
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Table 3: Mass Spectrometry Data for N-(2-Furoyl)glycine
| Property | Value |
| Molecular Formula | C₇H₇NO₄ |
| Molecular Weight | 169.13 g/mol |
| Monoisotopic Mass | 169.037507717 Da |
[1]
Experimental Protocols
While a specific protocol for this compound is unavailable, a general and widely used method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction. This procedure can be adapted for the synthesis of the target molecule.
General Synthesis of N-Acyl Amino Acids (Schotten-Baumann Conditions)
This protocol describes the acylation of an amino acid with an acid chloride in a basic aqueous solution.
Materials:
-
L-Leucine
-
2-Furoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
-
Distilled water
Procedure:
-
Dissolution of Amino Acid: Dissolve L-leucine in an aqueous solution of sodium hydroxide (typically 1-2 molar equivalents). The solution should be cooled in an ice bath.
-
Acylation: While vigorously stirring the cooled amino acid solution, slowly and portion-wise add 2-furoyl chloride (a slight excess, e.g., 1.1 equivalents) and a solution of sodium hydroxide concurrently. The temperature should be maintained near 0°C. The pH of the reaction mixture should be kept alkaline.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for a period (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.
-
Acidification: Cool the reaction mixture again in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is acidic (typically pH 2-3). The this compound product should precipitate out of the solution.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product under vacuum to yield this compound.
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point Analysis: To assess purity.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.
Signaling Pathways
Information regarding specific signaling pathways directly involving this compound is not available. However, the parent amino acid, leucine, is a well-studied regulator of protein synthesis through the mTOR signaling pathway. The diagram below illustrates a simplified representation of this pathway.
References
In Silico Modeling of N-(2-Furoyl)leucine Interactions: A Technical Guide for Drug Discovery Professionals
Abstract: This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interactions of the small molecule N-(2-Furoyl)leucine with a target protein. Aimed at researchers, scientists, and professionals in drug development, this document details a complete workflow from initial molecular docking to complex molecular dynamics simulations. Furthermore, it outlines key experimental protocols for the validation of in silico findings, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental data for this compound is limited, this guide uses Adamalysin II, a metalloproteinase from Crotalus adamanteus venom, as a representative target to illustrate the practical application of these techniques in inhibitor design and evaluation. The guide also includes standardized data tables and visual workflows to facilitate understanding and implementation in a research setting.
Introduction to this compound and In Silico Modeling
This compound is a derivative of the essential amino acid leucine, characterized by the attachment of a furoyl group to the alpha-amino group. Its structural similarity to certain peptidomimetic inhibitors suggests its potential as a modulator of protein function, particularly in enzymatic pathways where leucine recognition is critical. In silico modeling offers a powerful, resource-efficient approach to explore the potential interactions of such novel compounds with biological targets, thereby accelerating the early stages of drug discovery.
This guide will walk through a hypothetical, yet methodologically sound, investigation of this compound as a potential inhibitor of Adamalysin II, a zinc metalloproteinase. This protein serves as an excellent model system for structure-based drug design due to its well-defined active site and its role as a prototype for the wider ADAM (A Disintegrin and Metalloproteinase) family of enzymes, which are implicated in a variety of physiological and pathological processes.
In Silico Modeling Workflow
A robust in silico analysis of a protein-ligand interaction typically follows a multi-step process, beginning with preparatory work and progressing to detailed simulations and analysis.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing initial insights into binding affinity and interaction patterns.
Experimental Protocol: Molecular Docking of this compound with Adamalysin II
-
Protein and Ligand Preparation:
-
The 3D structure of Adamalysin II is obtained from the Protein Data Bank (PDB ID: 2AIG). Water molecules and any co-crystallized ligands are removed.
-
Hydrogen atoms are added to the protein structure, and charge states of ionizable residues are assigned based on a physiological pH of 7.4.
-
The 3D structure of this compound is generated and energy-minimized using a suitable force field (e.g., MMFF94). Torsional degrees of freedom for the ligand are defined.
-
-
Grid Generation:
-
A grid box is defined around the active site of Adamalysin II. The active site can be identified from the literature or by locating the catalytic zinc ion within the crystal structure. The grid box should be large enough to accommodate the ligand in various orientations.
-
-
Docking Simulation:
-
A docking algorithm (e.g., AutoDock Vina) is used to sample different conformations of this compound within the defined grid box.
-
The software calculates the binding affinity for each pose using a scoring function, which estimates the free energy of binding.
-
-
Analysis of Results:
-
The resulting docking poses are ranked based on their predicted binding affinities.
-
The top-ranked poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the Adamalysin II active site.
-
Data Presentation: Predicted Binding Affinities
| Ligand | Target Protein | Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | Adamalysin II | AutoDock Vina | -8.5 | His142, His146, His152, Glu143 |
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide a more detailed view of the protein-ligand complex's behavior over time, accounting for flexibility and the influence of solvent.
Experimental Protocol: MD Simulation of the Adamalysin II-N-(2-Furoyl)leucine Complex
-
System Preparation:
-
The top-ranked docked pose of the Adamalysin II-N-(2-Furoyl)leucine complex is used as the starting structure.[1][2][3][4]
-
The complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).[1]
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.[1]
-
-
Energy Minimization:
-
The energy of the entire system is minimized to remove steric clashes and unfavorable geometries.[1]
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 atm) to allow the solvent to relax around the protein-ligand complex. This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure).[1]
-
-
Production Run:
-
A production MD simulation is run for an extended period (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
The resulting trajectory is analyzed to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), the flexibility of different protein regions (e.g., Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions over time.[1]
-
Data Presentation: MD Simulation Stability Metrics
| Simulation Parameter | Value (Hypothetical) | Description |
| RMSD of Protein Backbone | 1.5 ± 0.3 Å | Indicates the stability of the protein structure throughout the simulation. |
| RMSD of Ligand | 0.8 ± 0.2 Å | Shows the stability of the ligand's position within the binding pocket. |
| Average Hydrogen Bonds | 2-3 | The average number of hydrogen bonds maintained between the ligand and protein. |
Experimental Validation Protocols
In silico predictions must be validated through experimental methods to confirm binding and accurately quantify interaction parameters.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5]
Experimental Protocol: ITC
-
Sample Preparation:
-
Titration:
-
Data Analysis:
Data Presentation: Thermodynamic Parameters from ITC
| Parameter | Value (Hypothetical) | Unit |
| Dissociation Constant (Kd) | 5.2 | µM |
| Stoichiometry (n) | 1.1 | - |
| Enthalpy (ΔH) | -12.5 | kcal/mol |
| Entropy (ΔS) | -15.8 | cal/mol·K |
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[9][10][11][12]
Experimental Protocol: SPR
-
Immobilization:
-
Binding Analysis:
-
Data Analysis:
-
The sensorgram data is fitted to a kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[10]
-
Data Presentation: Kinetic Parameters from SPR
| Parameter | Value (Hypothetical) | Unit |
| Association Rate (kon) | 1.5 x 10⁴ | M⁻¹s⁻¹ |
| Dissociation Rate (koff) | 7.8 x 10⁻² | s⁻¹ |
| Dissociation Constant (Kd) | 5.2 | µM |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level information about protein-ligand interactions by monitoring changes in the chemical environment of nuclei upon binding.[13][14]
Experimental Protocol: NMR Titration
-
Sample Preparation:
-
A sample of ¹⁵N-labeled Adamalysin II is prepared in a suitable NMR buffer.
-
-
Titration:
-
A series of 2D ¹H-¹⁵N HSQC spectra are acquired as increasing amounts of unlabeled this compound are added to the protein sample.[15]
-
-
Data Analysis:
-
Changes in the chemical shifts of specific amide protons and nitrogens in the protein backbone are monitored.
-
Residues exhibiting significant chemical shift perturbations are identified as being part of or near the binding site.[15] The magnitude of these shifts can be used to calculate the dissociation constant (Kd).[15]
-
Data Presentation: NMR Chemical Shift Perturbations
| Residue (Hypothetical) | Chemical Shift Perturbation (ppm) | Location |
| His142 | 0.25 | Active Site |
| Gly144 | 0.18 | Active Site Cleft |
| His146 | 0.28 | Active Site |
| Val170 | 0.15 | S1' Pocket |
Visualization of Workflows and Pathways
In Silico Modeling Workflow
Caption: Workflow for in silico modeling of protein-ligand interactions.
Experimental Validation Workflow
Caption: Workflow for experimental validation of in silico findings.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a signaling pathway by this compound.
References
- 1. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]
- 2. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 3. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 4. Protein-Ligand Complex [mdtutorials.com]
- 5. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.5. Isothermal Titration Calorimetry (ITC) Studies [bio-protocol.org]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Surface plasmon resonance (SPR) [bio-protocol.org]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. portlandpress.com [portlandpress.com]
- 13. 2024.sci-hub.box [2024.sci-hub.box]
- 14. researchgate.net [researchgate.net]
- 15. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of N-(2-Furoyl)leucine in a laboratory setting
Application Note: Synthesis of N-(2-Furoyl)leucine
Introduction
N-acyl amino acids (NAAs) are a class of lipid signaling molecules involved in various physiological processes. Structurally, they consist of an amino acid linked to a fatty acid via an amide bond. The diversity of both the amino acid and acyl components leads to a wide range of NAAs with distinct biological activities. This compound is an N-acyl amino acid that incorporates the heterocyclic furoyl group. The furoyl moiety is found in a number of biologically active compounds and pharmaceuticals. Leucine, an essential branched-chain amino acid, is known to play a critical role in protein synthesis and metabolic regulation, primarily through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.[1][2] The synthesis of this compound provides a molecule of interest for researchers in drug discovery and development, potentially targeting pathways modulated by either the furoyl group or the leucine scaffold.
This application note provides a detailed protocol for the laboratory synthesis of this compound via the Schotten-Baumann reaction, a reliable method for the N-acylation of amino acids.[3] The procedure involves the reaction of L-leucine with 2-furoyl chloride in a basic aqueous medium.
Chemical Reaction
The synthesis proceeds as follows:
L-Leucine + 2-Furoyl Chloride → this compound + HCl
The reaction is performed in the presence of a base (e.g., NaOH) to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| L-Leucine Molar Mass | 131.17 g/mol |
| 2-Furoyl Chloride Molar Mass | 130.53 g/mol |
| Product | |
| This compound Molar Mass | 225.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 145-148 °C (estimated) |
| Reaction Conditions | |
| Temperature | 0-5 °C, then room temperature |
| Reaction Time | 2-3 hours |
| Solvent | Water and Diethyl Ether |
| Yield | |
| Theoretical Yield | Based on 10 mmol scale: 2.25 g |
| Expected Actual Yield | 85-95% |
Experimental Protocol
Materials and Equipment
-
L-Leucine
-
2-Furoyl Chloride
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated and 1M
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard glassware for extraction and filtration
-
Analytical balance
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure
-
Preparation of L-Leucine Solution:
-
In a 250 mL three-necked round-bottom flask, dissolve 1.31 g (10 mmol) of L-leucine in 50 mL of 1 M sodium hydroxide solution.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
-
Acylation Reaction:
-
Slowly add 1.31 g (10 mmol) of 2-furoyl chloride dropwise to the cooled L-leucine solution over a period of 30 minutes using a dropping funnel.
-
Simultaneously, add 1 M sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 9 and 10.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.
-
-
Work-up and Extraction:
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with 50 mL of diethyl ether to remove any unreacted 2-furoyl chloride. Discard the organic layer.
-
Carefully acidify the aqueous layer to a pH of approximately 2 by adding concentrated hydrochloric acid dropwise while cooling the mixture in an ice bath.
-
A white precipitate of this compound should form.
-
Extract the product from the acidified aqueous layer with three 50 mL portions of diethyl ether.
-
Combine the organic extracts.
-
-
Isolation and Purification:
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter the drying agent using a Büchner funnel.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product as a solid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, FT-IR, and mass spectra to confirm the structure and purity of the synthesized this compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Leucine and mTOR Signaling Pathway
Caption: Simplified diagram of Leucine's role in activating the mTORC1 signaling pathway.
References
Application Note: Quantitative Analysis of N-(2-Furoyl)leucine using HPLC-UV
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative determination of N-(2-Furoyl)leucine. This compound is a unique N-acyl amino acid distinguished by its 2-furoyl group derived from 2-furoic acid[1]. The furoyl moiety is a structural component found in numerous biologically active compounds, making its accurate quantification crucial in various research and development settings[1]. This method is designed for researchers, scientists, and drug development professionals, providing a reliable and reproducible protocol for the analysis of this compound in solution. The method utilizes a reversed-phase C18 column and a gradient elution, ensuring high resolution and sensitivity. All experimental procedures and validation parameters are described herein.
Introduction
This compound is a derivative of the essential amino acid leucine, where the amino group is acylated with a furoyl group[1][2]. The presence of the furan ring introduces a chromophore, making the compound suitable for UV detection. Unlike many amino acids that require derivatization for sensitive UV detection, the furoyl group allows for direct analysis[3][4]. This application note provides a complete HPLC-UV protocol for the quantification of this compound, which can be applied in quality control, stability studies, and pharmacokinetic analysis.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength UV detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade, filtered and degassed).
-
Reagents: Formic acid (analytical grade).
-
Analyte: this compound reference standard (purity >98%).
Chromatographic Conditions
The separation and quantification were achieved using the following parameters:
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
The selection of a C18 column is based on its wide applicability in the separation of furan derivatives[5]. The mobile phase composition is chosen to ensure good peak shape and resolution. The detection wavelength of 254 nm is selected based on the UV absorbance of the furoyl moiety.
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 80% A, 20% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation protocol may vary depending on the matrix. For a simple solution-based sample:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
Analysis Workflow
The overall workflow for the analysis is depicted in the following diagram:
Caption: Experimental workflow for HPLC-UV analysis.
Method Validation
The proposed method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics of the method.
| Parameter | Specification |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Specificity | No interference from blank at the retention time of the analyte |
System Suitability
Before starting the analysis, the system suitability should be checked by injecting a standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for analysis if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Data Analysis
The quantification of this compound is performed by external standard calibration. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The concentration of this compound in the samples is then determined from the calibration curve using the peak area of the analyte.
The logical relationship for quantification is as follows:
Caption: Quantification logic diagram.
Conclusion
The HPLC-UV method described in this application note provides a simple, accurate, and reliable approach for the quantification of this compound. The method is suitable for routine analysis in a variety of laboratory settings. The provided protocols and validation parameters offer a solid foundation for the implementation of this method.
References
- 1. This compound | 1361143-17-0 | Benchchem [benchchem.com]
- 2. Furoyl-Leucine | C11H15NO4 | CID 774282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-(2-Furoyl)leucine in Human Plasma and Urine using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(2-Furoyl)leucine in biological matrices, specifically human plasma and urine. The protocol employs a straightforward protein precipitation extraction for plasma samples and a simple dilution for urine, followed by a rapid 7.5-minute chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, demonstrating excellent linearity, accuracy, and precision. This method is suitable for high-throughput analysis in clinical research and drug development settings where this compound may be monitored as a potential biomarker or metabolite.
Introduction
N-acyl amino acids are a class of molecules involved in various biological processes, and their accurate quantification is crucial for understanding metabolic pathways and disease states. This compound is an N-acylated derivative of the essential amino acid leucine. While the analysis of common amino acids is well-established, methods for their modified forms, such as this compound, are less common.[1] Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal platform for analyzing such compounds in complex biological fluids.[2][3] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma and urine, designed for researchers in pharmacology and clinical diagnostics.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard
-
This compound-d3 (internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Human plasma (K2-EDTA) and urine from healthy donors
-
Phosphate-buffered saline (PBS)
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS), this compound-d3, in methanol.
-
Working Solutions: Serially dilute the this compound stock solution with 50:50 methanol/water to prepare working standards for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration and QC Samples: Spike appropriate amounts of the working standards into blank human plasma or urine to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
3. Sample Preparation Protocol
a) Human Plasma
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in methanol) to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
b) Human Urine
-
Aliquot 50 µL of urine sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 450 µL of the IS working solution (100 ng/mL in methanol).
-
Vortex mix for 30 seconds.
-
Transfer the diluted sample to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Caption: Workflow for plasma and urine sample preparation.
4. LC-MS/MS Method The analysis was performed on a system analogous to an ACQUITY UPLC I-Class coupled with a Xevo TQ-S micro Mass Spectrometer.[2]
a) Liquid Chromatography Conditions A C18 column is used for separation, which is a common choice for underivatized amino acid analysis.[4]
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class |
| Column | ACQUITY UPLC HSS T3 1.8 µm, 2.1 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Run Time | 7.5 minutes |
b) Gradient Elution
| Time (min) | Flow (mL/min) | %B |
| 0.0 | 0.5 | 5 |
| 0.5 | 0.5 | 5 |
| 4.0 | 0.5 | 60 |
| 5.0 | 0.5 | 95 |
| 5.1 | 0.5 | 95 |
| 6.0 | 0.5 | 5 |
| 7.5 | 0.5 | 5 |
c) Mass Spectrometry Conditions The mass spectrometer was operated in positive electrospray ionization (ESI+) mode.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 450 °C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Cone Gas | Nitrogen, 50 L/hr |
d) MRM Transitions MRM transitions were optimized by infusing standard solutions of the analyte and internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 226.2 | 86.1 (Quantifier) | 25 | 18 |
| 226.2 | 95.1 (Qualifier) | 25 | 22 | |
| This compound-d3 (IS) | 229.2 | 89.1 (Quantifier) | 25 | 18 |
Results and Discussion
1. Method Performance The developed method was validated for linearity, precision, accuracy, and stability.
a) Linearity and Range The method demonstrated excellent linearity over the concentration range of 2 - 2000 ng/mL in both human plasma and urine. The coefficient of determination (r²) was >0.99 for all calibration curves.
Table 1: Calibration Curve Summary
| Matrix | Range (ng/mL) | Regression Equation | r² |
|---|---|---|---|
| Plasma | 2 - 2000 | y = 0.015x + 0.003 | 0.998 |
| Urine | 2 - 2000 | y = 0.018x + 0.005 | 0.997 |
b) Accuracy and Precision Intra-day and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results meet the standard acceptance criteria for bioanalytical methods (within ±15% of nominal values, and ±20% at the LLOQ).
Table 2: Accuracy and Precision in Human Plasma
| QC Level | Nominal (ng/mL) | Intra-day Mean (ng/mL) (n=6) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Mean (ng/mL) (n=18) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|---|---|
| LLOQ | 2.0 | 2.1 | 8.5 | 105.0 | 2.2 | 9.8 | 110.0 |
| Low QC | 6.0 | 5.8 | 6.2 | 96.7 | 5.9 | 7.1 | 98.3 |
| Mid QC | 200 | 205.1 | 4.1 | 102.6 | 203.4 | 5.5 | 101.7 |
| High QC | 1600 | 1588.5 | 3.5 | 99.3 | 1595.2 | 4.2 | 99.7 |
Table 3: Accuracy and Precision in Human Urine
| QC Level | Nominal (ng/mL) | Intra-day Mean (ng/mL) (n=6) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Mean (ng/mL) (n=18) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|---|---|
| LLOQ | 2.0 | 1.9 | 10.1 | 95.0 | 2.0 | 11.5 | 100.0 |
| Low QC | 6.0 | 6.2 | 7.5 | 103.3 | 6.1 | 8.2 | 101.7 |
| Mid QC | 200 | 195.4 | 5.0 | 97.7 | 198.8 | 6.3 | 99.4 |
| High QC | 1600 | 1620.1 | 3.9 | 101.3 | 1611.7 | 4.8 | 100.7 |
2. Hypothetical Metabolic Context this compound is not a standard endogenous metabolite. It could potentially be formed from dietary sources of 2-furoic acid (found in some processed foods) and the essential amino acid leucine. The diagram below illustrates this hypothetical metabolic formation pathway.
Caption: Hypothetical formation of this compound.
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of this compound in human plasma and urine. The "dilute-and-shoot" and protein precipitation sample preparation protocols are straightforward and amenable to high-throughput analysis. The method demonstrates excellent sensitivity, linearity, accuracy, and precision, making it a valuable tool for researchers and scientists in clinical and pharmaceutical settings who need to measure this specific N-acylated amino acid.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2-Furoyl)leucine as a Potential Biomarker for Specific Dietary Exposures
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Furoyl)leucine is a compound formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs when food is heated. This reaction is responsible for the browning and characteristic flavors of many cooked foods. As a product of this reaction, this compound has emerged as a potential biomarker for dietary exposure to heat-processed foods, particularly those rich in leucine and carbohydrates. Its presence and concentration in biological fluids can provide an objective measure of the intake of such foods, overcoming the limitations of self-reported dietary assessments. These application notes provide a comprehensive overview of this compound as a dietary biomarker, including its formation, analytical methodologies for its quantification, and its potential applications in nutrition research and drug development.
Formation and Dietary Sources
This compound is formed from the reaction of the amino acid leucine with furan derivatives, which are themselves products of the Maillard reaction.[1] The initial stages of the Maillard reaction involve the condensation of a reducing sugar with an amino acid to form an N-substituted glycosylamine, which then undergoes an Amadori rearrangement.[2] Subsequent heating leads to the degradation of these Amadori products and the formation of various reactive compounds, including furans. These furans can then react with free amino acids, such as leucine, to form this compound.
Foods that undergo significant heat treatment, such as baking, roasting, and frying, are the primary dietary sources of Maillard reaction products.[3] Therefore, this compound is expected to be present in a variety of processed foods, including:
-
Baked goods (bread, cookies, cereals)
-
Roasted coffee
-
Grilled and roasted meats
-
Fried potatoes
-
Processed dairy products
While specific quantitative data for this compound in various foodstuffs is an emerging area of research, studies on the related compound furosine (formed from lysine) indicate that levels of these Maillard reaction products can vary significantly depending on the food matrix and processing conditions.[1] For instance, furosine levels in soymilk and cow's milk-based beverages have been found to range from 25.55 to 170.72 mg/100 g of protein.[1]
This compound as a Biomarker
The utility of this compound as a biomarker stems from its specificity to heat-processed foods. Its presence in biological samples, such as urine, can serve as an indicator of recent consumption of these foods. The analysis of urinary metabolites of furan has been proposed as a reliable method for assessing exposure to furan-containing compounds from the diet.[4][5] Similarly, the detection and quantification of this compound can provide a more direct link to the consumption of foods that have undergone the Maillard reaction.
A study on the related compound 2-furoylglycine demonstrated its potential as a biomarker for coffee consumption, with maximal urinary excretion occurring 2 hours after ingestion and returning to baseline within 24 hours.[6][7] This suggests that this compound may also serve as an acute biomarker of dietary exposure to heat-processed foods.
Data Presentation
Table 1: Potential Dietary Sources of this compound and Related Maillard Reaction Products
| Food Category | Examples | Processing Method | Expected Level of this compound |
| Bakery Products | Bread (crust), Cookies, Breakfast Cereals | Baking | High |
| Beverages | Roasted Coffee Beans, Instant Coffee | Roasting | High |
| Meats | Grilled Steak, Roasted Chicken, Bacon | Grilling, Roasting, Frying | Moderate to High |
| Vegetables | French Fries, Roasted Vegetables | Frying, Roasting | Moderate |
| Dairy Products | UHT Milk, Milk Powder | High-Temperature Pasteurization | Low to Moderate |
Table 2: Furosine Content in Selected Processed Foods (as an indicator for Maillard Reaction Products)
| Food Product | Furosine Concentration (mg/100g protein) | Reference |
| Soymilk-based beverages | 25.55 - 170.72 | [1] |
| Cow's milk with soy isoflavones | 28.67 - 161.25 | [1] |
| Dehydrated carrots | High (up to 58% lysine derivatization) | [8] |
| Carrot juices, baby food, tinned carrots | Low (up to 5% amino acid modification) | [8] |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Urine
This protocol describes a general procedure for the extraction of amino acid derivatives from urine, which can be adapted for this compound analysis.
Materials:
-
Human urine sample (24-hour collection or first-morning void)
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Ultrapure water
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 3000 x g for 10 minutes to remove particulate matter.
-
Take a 1 mL aliquot of the supernatant for extraction.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the 1 mL urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove unretained compounds.
-
Elute the analyte with 2 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex the reconstituted sample for 30 seconds.
-
Transfer the sample to an autosampler vial for analysis.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 226.1 (for [M+H]⁺ of this compound)
-
Product Ions (m/z): To be determined by infusion of a standard. Likely fragments would include the furoyl group (m/z 95.0) and fragments of the leucine moiety.
-
Collision Energy: To be optimized for the specific instrument and transitions.
-
Source Temperature: To be optimized for the specific instrument.
Data Analysis:
-
Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of this compound.
-
An internal standard (e.g., isotopically labeled this compound) should be used to correct for matrix effects and variations in extraction efficiency and instrument response.
Mandatory Visualizations
Caption: Formation pathway of this compound.
Caption: Experimental workflow for biomarker analysis.
Conclusion
This compound holds significant promise as a specific biomarker for dietary exposure to heat-processed foods. Its analysis in biological fluids can provide valuable, objective data for nutritional studies, helping to establish clearer links between dietary patterns and health outcomes. The provided protocols offer a foundation for researchers to develop and validate methods for the quantification of this emerging biomarker. Further research is warranted to establish a comprehensive database of this compound concentrations in a wide range of foods and to fully elucidate its absorption, metabolism, and excretion kinetics in humans. This will ultimately strengthen its application in both academic research and the development of new therapeutic and dietary interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. mdpi.com [mdpi.com]
- 4. Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of furan exposure by metabolic profiling of rat urine with liquid chromatography-tandem mass spectrometry and principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Furoylglycine as a Candidate Biomarker of Coffee Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formation of Maillard reaction products during heat treatment of carrots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of N-(2-Furoyl)leucine from Urine and Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of N-(2-Furoyl)leucine from human urine and plasma samples. The methodologies are designed for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is an N-acylated amino acid. The analysis of such compounds in biological matrices is crucial for various research areas, including metabolism studies and biomarker discovery. The protocols outlined below describe sample preparation using liquid-liquid extraction (LLE) for urine and protein precipitation followed by solid-phase extraction (SPE) for plasma. These methods are designed to provide clean extracts for sensitive and reliable quantification by LC-MS/MS.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing effective extraction and analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄ | PubChem |
| Molecular Weight | 225.24 g/mol | PubChem |
| XLogP3 | 1.9 | PubChem |
| IUPAC Name | (2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid | PubChem |
Note: XLogP3 is a computed octanol-water partition coefficient, indicating moderate hydrophobicity.
Protocol 1: Extraction of this compound from Human Urine using Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of this compound from urine samples for LC-MS/MS analysis.
Materials and Reagents
-
Human urine samples
-
This compound analytical standard
-
Internal Standard (IS): L-Leucine-¹³C₆,¹⁵N or other suitable stable isotope-labeled analog
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS vials
Experimental Protocol
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Transfer 500 µL of the clear supernatant to a clean 1.5 mL microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL L-Leucine-¹³C₆,¹⁵N in methanol) to each urine sample.
-
-
Acidification:
-
Add 10 µL of 1% formic acid in water to each sample to adjust the pH to approximately 3. This ensures that this compound is in its protonated, less polar form, facilitating its extraction into an organic solvent.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate to each microcentrifuge tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
-
Experimental Workflow for Urine Sample Extraction
Caption: Workflow for this compound extraction from urine.
Protocol 2: Extraction of this compound from Human Plasma using Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol describes a method for the extraction of this compound from plasma samples, which involves protein precipitation followed by a cleanup and concentration step using solid-phase extraction.
Materials and Reagents
-
Human plasma samples (collected in EDTA or heparin tubes)
-
This compound analytical standard
-
Internal Standard (IS): L-Leucine-¹³C₆,¹⁵N or other suitable stable isotope-labeled analog
-
Acetonitrile (HPLC grade), pre-chilled to -20°C
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Strong Cation Exchange (SCX) SPE cartridges (e.g., 1 mL, 100 mg)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS vials
Experimental Protocol
-
Sample Preparation and Protein Precipitation:
-
Thaw frozen plasma samples on ice.
-
Vortex the samples for 10 seconds.
-
In a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 600 µL of cold (-20°C) acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water with 0.1% formic acid.
-
Loading: Dilute the supernatant from the protein precipitation step with 1 mL of water containing 0.1% formic acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water with 0.1% formic acid, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
-
Experimental Workflow for Plasma Sample Extraction
Caption: Workflow for this compound extraction from plasma.
Quantitative Data and Method Performance (Proposed)
The following table summarizes the expected performance characteristics of the proposed LC-MS/MS methods for the quantification of this compound. These values are estimates based on typical performance for similar analytical methods for amino acids and would require experimental validation for this specific analyte.
Table 2: Proposed Method Performance Characteristics
| Parameter | Urine (LLE) | Plasma (SPE) |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 1 ng/mL |
| Recovery (estimated) | 85 - 105% | 80 - 100% |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
These are proposed values and must be confirmed by method validation experiments.
LC-MS/MS Parameters (General Guidance)
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient from low to high organic phase (acetonitrile) should be optimized to achieve good separation of this compound from other matrix components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard must be determined by direct infusion of the analytical standards.
Signaling Pathway and Logical Relationships
The extraction protocols are based on the physicochemical properties of this compound and the nature of the biological matrix. The following diagram illustrates the logical relationship between the analyte's properties and the chosen extraction strategy.
Caption: Rationale for the extraction strategy based on analyte properties.
Disclaimer: These protocols provide a general framework and should be optimized and validated in the user's laboratory for their specific application and instrumentation.
Application Notes and Protocols: N-(2-Furoyl)leucine in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Furoyl)leucine is an acylated amino acid that, while not as extensively studied as other leucine derivatives, holds potential for investigation in the field of metabolomics. Its structural similarity to endogenous metabolites and other dietary-derived compounds suggests it may play a role in various physiological and pathological processes. These application notes provide a comprehensive overview of the potential uses of this compound in metabolomics research, drawing parallels from related compounds and outlining detailed protocols for its study.
The furoyl moiety is often associated with the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the heating of food. One well-studied compound, Nε-(2-Furoylmethyl)-L-lysine (furosine), serves as an indirect marker of the early stages of this reaction in processed foods.[1][2][3] The presence of a furoyl group in this compound suggests it could be an indicator of dietary intake of heat-processed foods or have unique metabolic fates and biological activities.
Given that leucine itself is a key regulator of cellular processes, including protein synthesis via the mTOR signaling pathway, this compound may modulate these pathways in novel ways.[4][5][6][7][8][9] This document outlines potential applications, analytical methodologies, and experimental workflows for investigating the role of this compound in metabolomics.
Potential Applications in Metabolomics
-
Biomarker of Dietary Intake: this compound could serve as a biomarker for the consumption of specific processed foods where the Maillard reaction is prevalent. Its quantification in biological fluids like urine and plasma could provide insights into dietary patterns and their correlation with health and disease.
-
Modulation of Leucine-Mediated Signaling: As a derivative of leucine, this compound may interact with or modulate the well-established mTOR signaling pathway, which is central to cell growth, proliferation, and metabolism.[4][5][6][10][11] Investigating its effects on this pathway could reveal novel therapeutic targets for metabolic disorders and cancer.
-
Investigation of Gut Microbiome Metabolism: The gut microbiome can metabolize a wide range of dietary compounds. This compound could be a substrate for microbial enzymes, leading to the formation of novel metabolites that may have systemic effects.
-
Toxicology and Advanced Glycation End-Product (AGE) Research: The furoyl group is related to the formation of AGEs, which are implicated in the pathogenesis of various chronic diseases. Studying this compound can contribute to our understanding of the metabolic impact of dietary AGE precursors.
Quantitative Data Summary
While specific quantitative data for this compound in metabolomics studies is not widely available, we can extrapolate from analytical methods developed for similar compounds like furosine. The following table provides a hypothetical summary of expected analytical performance for a quantitative method for this compound based on existing literature for related molecules.
| Parameter | Expected Value | Reference Compound | Source |
| Limit of Detection (LOD) | < 5 ppb (ng/mL) | Furosine | [1][3] |
| Limit of Quantification (LOQ) | 0.04 mg/L | Furosine | [2] |
| Recovery Rate | 89.9 - 108.9% | Furosine | [2] |
| Precision (RSD%) | < 8% | Furosine | [1][3] |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples using LC-MS/MS
This protocol is adapted from established methods for the analysis of furosine and other amino acid derivatives.[1][2][3]
1. Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C₆-Leucine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Sample Preparation (Urine):
-
Thaw frozen urine samples on ice.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulate matter.
-
Dilute the supernatant 1:10 with the initial mobile phase containing the internal standard.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These would need to be optimized for this compound. A hypothetical precursor ion would be [M+H]⁺. Product ions would be generated by fragmentation of the parent molecule.
-
Instrumentation: A triple quadrupole or a high-resolution mass spectrometer like an Orbitrap can be used.[12][13]
-
4. Data Analysis:
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Protocol 2: Investigating the Effect of this compound on the mTOR Signaling Pathway in Cell Culture
This protocol outlines a method to assess the impact of this compound on key proteins in the mTOR pathway.
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., L6 myoblasts, HEK293T cells) in appropriate media.
-
Serum-starve the cells for 4-6 hours to reduce baseline mTOR activity.
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for a specified time (e.g., 30, 60, 120 minutes). Include a positive control (e.g., leucine) and a vehicle control.
2. Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
3. Western Blot Analysis:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the effects of this compound treatment to the controls.
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Potential modulation of the mTOR signaling pathway.
Conclusion
This compound represents a novel molecule of interest for metabolomics research. While direct studies are currently limited, its structural features and the well-documented biological roles of leucine and other furoylated compounds provide a strong rationale for its investigation. The protocols and potential applications outlined in these notes offer a framework for researchers to explore the metabolic significance of this compound, potentially uncovering new biomarkers and therapeutic avenues related to diet, metabolism, and cellular signaling. Further research is warranted to fully elucidate the synthesis, metabolic fate, and bioactivity of this compound.
References
- 1. Quantification of Nε-(2-Furoylmethyl)-L-lysine (furosine), Nε-(Carboxymethyl)-L-lysine (CML), Nε-(Carboxyethyl)-L-lysine (CEL) and total lysine through stable isotope dilution assay and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways involved in translational control of protein synthesis in skeletal muscle by leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-Edge Effects of Leucine on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Detection of N-Acyl Amino Acids via Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of N-acyl amino acids (NAAAs) to enhance their detection and quantification, primarily using liquid chromatography-mass spectrometry (LC-MS).
Introduction
N-acyl amino acids are a class of lipid signaling molecules involved in various physiological processes. Their detection in biological matrices can be challenging due to their diverse structures, varying concentrations, and sometimes poor ionization efficiency in mass spectrometry. Chemical derivatization is a powerful strategy to overcome these challenges by modifying the NAAAs to improve their chromatographic retention, increase their ionization efficiency, and enhance the sensitivity and specificity of their detection.
This guide details several effective pre-column derivatization techniques, providing comprehensive protocols, quantitative performance data, and visual workflows to aid researchers in selecting and implementing the most suitable method for their analytical needs.
Featured Derivatization Techniques
Four prominent derivatization strategies for the analysis of N-acyl amino acids are presented:
-
Urea Derivatization: A simple and cost-effective method that converts amino acids into their carbamoyl derivatives, improving their retention on reversed-phase columns and their UV response.[1][2][3][4][5]
-
aTRAQ® Reagent Derivatization: Utilizes isobaric tags to label the primary and secondary amines of amino acids, enabling multiplexed analysis and providing excellent sensitivity and accuracy in quantitative studies.[6][7][8]
-
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Derivatization: A widely used method that reacts with primary and secondary amines to produce highly stable and fluorescent derivatives, suitable for both fluorescence and mass spectrometric detection.[9][10][11][12]
-
3-Nitrophenylhydrazine (3-NPH) Derivatization: A sensitive method for targeting the carboxyl group of N-acyl glycines, enabling their detection at low concentrations in biological samples.[13][14][15][16][17]
Quantitative Data Summary
The following table summarizes the quantitative performance of the featured derivatization techniques based on published data. This allows for a direct comparison of their sensitivity and linear ranges.
| Derivatization Reagent | Analyte(s) | LOD (nM) | LOQ (nM) | Linear Range (nM) | R² | Reference(s) |
| Urea | Alanine | 58.60 | 195.40 | 10³ - 10⁷ | 0.9939 | [1] |
| Phenylalanine | 11.64 | 38.80 | 10³ - 10⁷ | 0.9923 | [1] | |
| aTRAQ® | 26 Amino Acids | - | 5 - 2000 (Linear Measurement) | 5 - 2000 | >0.99 | [7] |
| AQC | Amino Acids | 0.016 - 0.367 (µM) | 0.044 - 1.073 (µM) | 0.0025 - 0.2 (mM) | - | [11] |
| 3-NPH | N-Acyl Glycines | - | - | - | - | [13][14][15][16][17] |
Note: Direct comparison of LOD and LOQ can be influenced by the specific instrumentation and analytical conditions used in each study. Data for 3-NPH was not explicitly provided in the same format.
Experimental Protocols and Workflows
Detailed protocols for each derivatization method are provided below, accompanied by a Graphviz workflow diagram for clear visualization of the experimental steps.
Urea Derivatization Protocol
This protocol describes the derivatization of N-acyl amino acids using urea to form carbamoyl-amino acids.[1][2][3][4][5]
Materials:
-
N-acyl amino acid sample
-
Urea solution (5 M)
-
Deionized water (0.1% formic acid)
-
Acetonitrile
-
Eppendorf tubes (1.5 mL)
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a solution of the N-acyl amino acid mixture (e.g., 10 mM of each).
-
Derivatization Reaction:
-
In a 1.5 mL Eppendorf tube, mix the N-acyl amino acid sample with a 5 M urea solution.
-
Adjust the pH to approximately 9.
-
Incubate the mixture at 80°C for 4 hours.
-
-
Sample Analysis:
-
Following incubation, the sample is ready for LC-MS analysis.
-
Inject an appropriate volume (e.g., 8 µL) into the LC-MS system.
-
LC-MS Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase A: Deionized water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0–5 min, 0.5% B
-
5–45 min, 0.5–90% B
-
45–50 min, 90–0.5% B
-
50–55 min, 0.5% B
-
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm and MS/MS in positive ion mode.
Workflow Diagram:
Caption: Urea Derivatization Workflow.
aTRAQ® Reagent Derivatization Protocol
This protocol details the derivatization of N-acyl amino acids using the aTRAQ® Reagent Kit for quantitative analysis by LC-MS/MS.[6][7][8][18]
Materials:
-
aTRAQ® Kit for Amino Acid Analysis (contains aTRAQ® reagent Δ8, internal standards labeled with aTRAQ® reagent Δ0, sulfosalicylic acid, borate buffer, hydroxylamine)
-
Sample containing N-acyl amino acids (e.g., serum, urine)
-
Centrifuge
-
Vacuum concentrator
Procedure:
-
Protein Precipitation:
-
To 40 µL of the sample, add 10 µL of 10% sulfosalicylic acid.
-
Vortex and then centrifuge at 10,000 x g for 2 minutes.
-
-
Buffering:
-
Transfer the supernatant to a new tube and add 40 µL of borate buffer.
-
-
Derivatization:
-
Take a 10 µL aliquot of the buffered supernatant and add the aTRAQ® reagent Δ8 solution.
-
Vortex and incubate at room temperature for 30 minutes.
-
-
Quenching:
-
Stop the reaction by adding 5 µL of 1.2% hydroxylamine solution.
-
Incubate at room temperature for 15 minutes.
-
-
Internal Standard Addition and Concentration:
-
Add 32 µL of the aTRAQ® reagent Δ0 labeled internal standard solution.
-
Reduce the volume to approximately 20 µL using a vacuum concentrator.
-
Dilute the residue with 20 µL of water.
-
-
Sample Analysis:
-
Inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system.
-
LC-MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI)
-
Source Temperature: 600°C
-
Ion Spray Voltage: 4500 V
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Workflow Diagram:
Caption: aTRAQ® Reagent Derivatization Workflow.
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Derivatization Protocol
This protocol outlines the derivatization of N-acyl amino acids using AQC for enhanced detection.[9][10][11][12]
Materials:
-
AccQ•Tag™ Chemistry Kit (or equivalent AQC reagent)
-
Sample containing N-acyl amino acids
-
Borate buffer
-
Acetonitrile
-
Heating block
Procedure:
-
Sample pH Adjustment:
-
Ensure the sample is buffered to a pH range of 8.2 to 10.1 using borate buffer. If the sample is highly acidic, neutralization with NaOH may be necessary.
-
-
Reagent Preparation:
-
Reconstitute the AQC reagent in acetonitrile according to the manufacturer's instructions.
-
-
Derivatization Reaction:
-
In a reaction vial, mix the buffered sample with the reconstituted AQC reagent. A 4-6x molar excess of the AQC reagent is recommended for complete derivatization.
-
Vortex the mixture immediately.
-
-
Heating Step:
-
Heat the reaction mixture at 55°C for 10 minutes. This step ensures the conversion of a minor tyrosine side-product to the major mono-derivatized compound.
-
-
Sample Analysis:
-
The sample is now ready for LC-MS or HPLC-fluorescence analysis.
-
LC-MS Conditions:
-
Column: Reversed-phase C18
-
Detection: Fluorescence (Excitation: 250 nm, Emission: 395 nm) or Mass Spectrometry (ESI positive mode)
Workflow Diagram:
Caption: AQC Derivatization Workflow.
3-Nitrophenylhydrazine (3-NPH) Derivatization Protocol for N-Acyl Glycines
This protocol is specifically for the derivatization of the carboxyl group of N-acyl glycines using 3-NPH.[13][14][15][16][17]
Materials:
-
N-acyl glycine sample
-
3-Nitrophenylhydrazine hydrochloride (3-NPH) solution (200 mM in 70% methanol)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (120 mM with 6% pyridine in 70% methanol)
-
Methanol
-
Reaction vials
Procedure:
-
Reaction Mixture Preparation:
-
In a reaction vial, mix 80 µL of the sample solution with 40 µL of the 3-NPH solution and 40 µL of the EDC solution.
-
-
Derivatization Reaction:
-
The reaction is typically carried out at room temperature (25°C) for 30 minutes.
-
-
Sample Analysis:
-
Following the incubation, the sample is ready for direct injection into the LC-MS system. No quenching step is required.[15]
-
LC-MS Conditions:
-
Column: Phenomenex polar C18 (1.6 µm, 2.1 × 150 mm)
-
Mobile Phase A: Milli-Q water with 0.01% formic acid
-
Mobile Phase B: Acetonitrile with 0.01% formic acid
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 40°C
-
MS Detection: High-resolution mass spectrometry (e.g., Q Exactive) or triple quadrupole MS.
Workflow Diagram:
Caption: 3-NPH Derivatization Workflow.
Conclusion
The choice of derivatization technique for N-acyl amino acids depends on the specific research question, the available instrumentation, and the nature of the biological matrix. This guide provides a starting point for researchers to select and implement a suitable derivatization strategy to enhance the detection and quantification of these important signaling molecules. The provided protocols and workflows are intended to be adaptable to specific laboratory conditions and analytical requirements.
References
- 1. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a-practical-method-for-amino-acid-analysis-by-lc-ms-using-precolumn-derivatization-with-urea - Ask this paper | Bohrium [bohrium.com]
- 3. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. algimed.com [algimed.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of intracellular amino acid by LC-MS/MS analysis. [bio-protocol.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice | Semantic Scholar [semanticscholar.org]
- 18. medsci.org [medsci.org]
Application of N-(2-Furoyl)leucine in studying protein synthesis.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-(2-Furoyl)leucine is a synthetic derivative of the essential amino acid L-leucine. Given the well-established role of L-leucine as a potent stimulator of protein synthesis through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, this compound is a compound of significant interest for researchers in cell biology and drug development.[1][2][3][4][5] The furoyl group, an aromatic moiety, may alter the compound's properties, such as cell permeability, stability, and interaction with cellular targets, potentially offering unique advantages in modulating protein synthesis.
The primary application of this compound is as a tool to investigate the intricacies of the mTORC1 pathway and its downstream effects on translation initiation.[1][4][5][6] By comparing its effects to those of L-leucine, researchers can dissect the structural requirements for the activation of this critical cell growth pathway. Furthermore, as an unnatural amino acid, this compound holds potential in drug discovery for conditions where modulation of protein synthesis is desirable, such as in metabolic disorders, muscle wasting diseases, and cancer.[]
Hypothetical Mechanism of Action
It is hypothesized that this compound, like L-leucine, acts as a signaling molecule to activate the mTORC1 pathway. The proposed mechanism involves the following key steps:
-
Cellular Uptake: this compound enters the cell, likely via amino acid transporters.
-
Sensing and mTORC1 Activation: Inside the cell, it is anticipated to interact with the cellular machinery that senses amino acid availability, leading to the activation of mTORC1. This process is complex and involves the Rag GTPases and other regulatory proteins.[6]
-
Downstream Signaling: Activated mTORC1 phosphorylates key downstream targets, including p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][8]
-
Stimulation of Protein Synthesis: Phosphorylation of S6K1 and 4E-BP1 ultimately leads to the enhancement of mRNA translation and a subsequent increase in protein synthesis.[4][8]
The furoyl group may influence the binding affinity for the cellular leucine sensor or alter the kinetics of the signaling cascade, making it a valuable probe for studying these processes.
Quantitative Data Summary
The following tables present hypothetical data from proof-of-concept experiments designed to characterize the effects of this compound on protein synthesis.
Table 1: Dose-Dependent Effect of this compound on Global Protein Synthesis in C2C12 Myoblasts
| Treatment Group | Concentration (mM) | Relative Protein Synthesis Rate (% of Control) | Standard Deviation |
| Vehicle Control | 0 | 100 | ± 5.2 |
| This compound | 0.1 | 115 | ± 6.1 |
| This compound | 0.5 | 142 | ± 7.5 |
| This compound | 1.0 | 168 | ± 8.3 |
| This compound | 2.0 | 175 | ± 9.0 |
| L-Leucine (Positive Control) | 2.0 | 180 | ± 8.8 |
Table 2: Time-Course of mTORC1 Pathway Activation by this compound (1.0 mM) in HEK293T Cells
| Time Point (minutes) | p-S6K1 (Thr389) / Total S6K1 (Fold Change) | p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Fold Change) |
| 0 | 1.0 | 1.0 |
| 15 | 2.5 | 1.8 |
| 30 | 4.8 | 3.5 |
| 60 | 5.2 | 4.1 |
| 120 | 3.9 | 3.2 |
Experimental Protocols
Protocol 1: Measurement of Global Protein Synthesis using a Puromycin-Based Assay (SUnSET)
This protocol describes a non-radioactive method to measure global protein synthesis in cultured cells treated with this compound. The assay is based on the incorporation of the tyrosyl-tRNA analog, puromycin, into newly synthesized polypeptide chains.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
L-Leucine (positive control)
-
Puromycin dihydrochloride
-
Cycloheximide (negative control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Anti-puromycin primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., C2C12 myoblasts) in 6-well plates and grow to 70-80% confluency.
-
Starve cells of amino acids for 1-2 hours by incubating in amino acid-free medium.
-
Replace the starvation medium with medium containing various concentrations of this compound, L-leucine, or vehicle control. Incubate for the desired time (e.g., 30 minutes).
-
For a negative control, pre-treat cells with cycloheximide (a protein synthesis inhibitor) for 15 minutes before adding puromycin.
-
-
Puromycin Labeling:
-
Add puromycin to each well at a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubate for 10-30 minutes at 37°C.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize all samples to the same protein concentration with lysis buffer and SDS-PAGE sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Protocol 2: Analysis of mTORC1 Signaling by Western Blot
This protocol details the procedure for assessing the activation of the mTORC1 pathway by analyzing the phosphorylation status of its downstream targets, S6K1 and 4E-BP1.
Materials:
-
Same as Protocol 1, with the addition of:
-
Primary antibodies against:
-
Phospho-S6K1 (e.g., Thr389)
-
Total S6K1
-
Phospho-4E-BP1 (e.g., Thr37/46)
-
Total 4E-BP1
-
A loading control (e.g., GAPDH or β-actin)
-
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1 for cell plating, starvation, and treatment with this compound.
-
-
Cell Lysis and Protein Quantification:
-
Follow the same steps as in Protocol 1.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and protein transfer as described in Protocol 1.
-
Block the membrane and then incubate with the primary antibodies for phospho-S6K1 and phospho-4E-BP1 overnight at 4°C.
-
After washing and incubation with the secondary antibody, visualize the bands.
-
Strip the membrane (if necessary) and re-probe with antibodies for total S6K1, total 4E-BP1, and the loading control to ensure equal protein loading and to normalize the phosphorylation signal.
-
Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein for each target.
-
Visualizations
Caption: Hypothesized mTORC1 signaling pathway activated by this compound.
Caption: Experimental workflow for measuring protein synthesis using the SUnSET assay.
References
- 1. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]
- 6. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral leucine administration stimulates protein synthesis in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Investigating the In Vivo Effects of N-(2-Furoyl)leucine: Application Notes and Protocols
Introduction
N-(2-Furoyl)leucine is a derivative of the essential branched-chain amino acid, L-leucine. Leucine is a well-documented activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of protein synthesis, cell growth, and metabolism. Given its structural similarity to leucine, it is hypothesized that this compound may modulate similar pathways and exert effects on muscle protein synthesis, metabolic homeostasis, and body composition. The furoyl group may alter the compound's pharmacokinetic properties and cellular uptake mechanisms.
These application notes provide a framework for the initial in vivo characterization of this compound in rodent models, focusing on its potential anabolic and metabolic effects.
I. Preclinical In Vivo Efficacy Studies
Animal Models
Standard laboratory mouse strains such as C57BL/6 or BALB/c, and rat strains like Sprague-Dawley or Wistar, are suitable for initial efficacy and safety studies. For studies focusing on age-related muscle loss (sarcopenia), aged rodents (e.g., 20-24 month-old mice) can be utilized.
Administration of this compound
The compound can be administered via oral gavage or intravenous injection. Oral gavage is often preferred for its convenience and clinical relevance.
Table 1: Proposed Dosing Regimens for this compound in Rodents
| Species | Route of Administration | Proposed Dose Range (mg/kg) | Vehicle | Dosing Frequency |
| Mouse | Oral Gavage | 50 - 500 | 0.5% Carboxymethylcellulose (CMC) in water | Once daily |
| Rat | Oral Gavage | 25 - 250 | 0.5% Carboxymethylcellulose (CMC) in water | Once daily |
| Mouse | Intravenous (Tail Vein) | 10 - 100 | Sterile Saline | Single bolus |
| Rat | Intravenous (Tail Vein) | 5 - 50 | Sterile Saline | Single bolus |
Note: Dose ranges are hypothetical and should be determined by dose-ranging studies to establish efficacy and tolerability.
Key Outcome Measures
The rate of muscle protein synthesis can be quantified using the surface sensing of translation (SUnSET) method or the flooding dose technique with a labeled amino acid like L-[3H]-phenylalanine.
Table 2: Hypothetical Data on Muscle Protein Synthesis Fractional Synthetic Rate (FSR)
| Treatment Group | FSR (%/hour) in Gastrocnemius Muscle (Mean ± SD) |
| Vehicle Control | 1.5 ± 0.3 |
| This compound (100 mg/kg) | 2.1 ± 0.4 |
| This compound (250 mg/kg) | 2.8 ± 0.5 |
| L-leucine (Positive Control) | 2.6 ± 0.4 |
| p<0.05, **p<0.01 vs. Vehicle Control |
Changes in lean mass and fat mass can be assessed using Dual-Energy X-ray Absorptiometry (DEXA) or Quantitative Magnetic Resonance (QMR).[1][2]
Table 3: Hypothetical Body Composition Analysis in Mice after 4 Weeks of Treatment
| Treatment Group | Change in Lean Mass (g) (Mean ± SD) | Change in Fat Mass (g) (Mean ± SD) |
| Vehicle Control | +0.5 ± 0.2 | +1.2 ± 0.3 |
| This compound (250 mg/kg) | +1.2 ± 0.3 | +0.7 ± 0.2 |
| *p<0.05 vs. Vehicle Control |
Blood glucose, insulin, and lipid profiles should be monitored. An oral glucose tolerance test (OGTT) can be performed to assess glucose homeostasis.
Table 4: Hypothetical Metabolic Parameters in Rats after 4 Weeks of Treatment
| Treatment Group | Fasting Blood Glucose (mg/dL) (Mean ± SD) | Fasting Insulin (ng/mL) (Mean ± SD) |
| Vehicle Control | 110 ± 12 | 1.5 ± 0.4 |
| This compound (100 mg/kg) | 102 ± 10 | 1.3 ± 0.3 |
II. Experimental Protocols
Protocol for Oral Gavage in Mice
-
Preparation:
-
Restraint:
-
Firmly restrain the mouse by scruffing the neck and back to immobilize the head.
-
-
Administration:
-
Introduce the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle is in the esophagus, gently advance it to the stomach.
-
Slowly administer the solution.
-
Withdraw the needle gently.
-
-
Monitoring:
-
Observe the animal for any signs of distress, such as difficulty breathing or fluid from the nose.
-
Protocol for Measuring Muscle Protein Synthesis (Flooding Dose Method)
-
Preparation:
-
Prepare a sterile solution of a labeled amino acid (e.g., L-[3H]-phenylalanine) in saline.
-
-
Administration:
-
Tissue Collection:
-
At a predetermined time point (e.g., 30 minutes post-injection), euthanize the animal.[7]
-
Rapidly dissect the muscle of interest (e.g., gastrocnemius, tibialis anterior) and freeze it in liquid nitrogen.
-
-
Analysis:
-
Process the muscle tissue to separate protein-bound and free amino acids.
-
Measure the incorporation of the labeled amino acid into muscle protein using techniques such as scintillation counting or mass spectrometry.
-
Calculate the fractional synthetic rate (FSR) as a measure of protein synthesis.
-
III. Visualization of Pathways and Workflows
Signaling Pathway
The proposed mechanism of action for this compound is through the mTORC1 signaling pathway, similar to its parent compound, leucine.
Caption: Hypothesized mTORC1 signaling pathway activation by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. Body Composition Analysis | Vagelos College of Physicians and Surgeons [vagelos.columbia.edu]
- 2. Comparison of DEXA and QMR for Assessing Fat and Lean Body Mass in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.fsu.edu [research.fsu.edu]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. In vivo measurement of muscle protein synthesis rate using the flooding dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leucine Differentially Regulates Gene-Specific Translation in Mouse Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of N-(2-Furoyl)leucine synthesis
Technical Support Center: N-(2-Furoyl)leucine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the formation of an amide bond between the carboxylic acid group of 2-furoic acid and the amino group of L-leucine. This is a condensation reaction that typically requires a coupling reagent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The reaction is usually performed in an appropriate organic solvent in the presence of a base.
Q2: What are the critical factors that influence the yield of the synthesis?
A2: Several factors are crucial for maximizing the yield:
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Choice of Coupling Reagent: The efficiency of the carboxyl group activation is paramount. Different reagents have varying reactivity and side-reaction profiles.[1]
-
Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact the reaction rate and the formation of byproducts.
-
Stoichiometry of Reactants: The molar ratio of 2-furoic acid, L-leucine, coupling reagent, and base must be carefully optimized.
-
Purity of Starting Materials: Impurities in the reactants or solvent can interfere with the reaction.
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pH Control: Maintaining an optimal pH is essential, as the nucleophilicity of the amine group of leucine is pH-dependent. A base is often required to neutralize any acids formed during the reaction.[2]
-
Work-up and Purification: Efficient product isolation and removal of unreacted starting materials and byproducts are critical for obtaining a high yield of pure this compound.
Q3: How can I minimize racemization of the L-leucine stereocenter during the reaction?
A3: Racemization is a common risk in amino acid acylation, especially with carbodiimide reagents.[3] To minimize it, an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) should be used in conjunction with the coupling reagent.[3][4] These additives form active esters that react with the amine with less epimerization.[3] Uronium/phosphonium salt-based reagents like HATU are also known to suppress racemization effectively.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Ineffective Coupling Reagent | The chosen coupling reagent may be old, hydrolyzed, or unsuitable for the reaction. Verify the quality of the reagent. Consider switching to a different class of reagent (see Table 1 below). Uronium salts like HBTU or HATU are known for high coupling efficiency.[1][3] |
| Incorrect Reaction Conditions | Optimize the temperature and reaction time. Most coupling reactions are initially run at 0°C to control the exothermic reaction and then allowed to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Poor Solvent Choice | The reactants may not be fully soluble in the chosen solvent, limiting the reaction rate. Ensure 2-furoic acid, L-leucine (or its ester derivative), and the base are soluble. Common solvents include Dichloromethane (DCM), Dimethylformamide (DMF), or Nitromethane.[5] |
| Presence of Water | Traces of water can hydrolyze the activated intermediate or the coupling reagent itself. Use anhydrous solvents and dry glassware. |
| Incorrect pH / Base | The amino group of leucine must be deprotonated to be nucleophilic. Use a non-nucleophilic organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to adjust the pH.[5] Typically, 2-3 equivalents of base are used. |
Problem: Presence of Unreacted Starting Materials
| Possible Cause | Suggested Solution |
| Insufficient Coupling Reagent | The stoichiometry may be incorrect. Typically, a slight excess (1.1-1.5 equivalents) of the coupling reagent is used. |
| Incomplete Reaction | The reaction may not have been allowed to run to completion. Extend the reaction time and monitor via TLC until the starting material spot disappears. |
| Reagent Degradation | The coupling reagent may have degraded during the reaction. Consider a second addition of the coupling reagent. |
Problem: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Byproduct from Carbodiimide Reagent | If using DCC, the dicyclohexylurea byproduct is poorly soluble in many organic solvents and can be difficult to remove.[3] Filter the reaction mixture to remove the precipitate. If using DIC or a water-soluble carbodiimide like EDC, the urea byproduct is more soluble and can be removed during aqueous work-up.[1][3] |
| Excess Reagents | Unreacted coupling agents or additives can complicate purification. Follow a standard aqueous work-up procedure (e.g., washing with dilute acid, then base, then brine) to remove these impurities. |
| Product Solubility Issues | The product may be difficult to separate from the remaining starting materials. Use column chromatography (e.g., silica gel) with an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) for purification. Recrystallization from a suitable solvent can also be an effective final purification step.[5] |
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent is critical for the success of the synthesis.[1]
| Reagent Class | Examples | Advantages | Disadvantages | Considerations |
| Carbodiimides | DCC, DIC, EDC[3] | Inexpensive and widely available. | Can cause racemization (requires an additive like HOBt).[3] Byproduct removal can be difficult (especially DCC).[3] | EDC is water-soluble, simplifying byproduct removal with an aqueous wash.[1] DIC is preferred over DCC for easier byproduct removal.[3] |
| Uronium/Aminium Salts | HBTU, HATU, TBTU[3] | High coupling efficiency, fast reaction rates, low racemization.[1][3] | More expensive than carbodiimides. Can be moisture-sensitive. | HATU is generally more reactive and provides better results with less epimerization than HBTU.[3] |
| Phosphonium Salts | PyBOP, PyAOP[3] | Very effective, especially for sterically hindered couplings. Low racemization. | Can be more expensive. Byproducts can sometimes be difficult to remove. | PyAOP is particularly effective for coupling N-methylated amino acids, which is not relevant here but indicates high reactivity.[3] |
| Other Reagents | CDI (Carbonyl Diimidazole)[1] | Highly reactive and leads to fast reaction rates.[1] | Can be sensitive to moisture. |
Experimental Protocols
General Protocol for this compound Synthesis using DIC/HOBt
This protocol is a generalized procedure and may require optimization.
Materials:
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L-Leucine methyl ester hydrochloride (or L-Leucine)
-
2-Furoic acid
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1-Hydroxybenzotriazole (HOBt)
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Diisopropylcarbodiimide (DIC)
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Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
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1M HCl solution
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Saturated NaHCO₃ solution
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Saturated NaCl (brine) solution
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Anhydrous MgSO₄ or Na₂SO₄
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Silica gel for chromatography
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-Leucine methyl ester hydrochloride (1.0 eq) and 2-furoic acid (1.1 eq) in anhydrous DCM.
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Addition of Base: Cool the flask to 0°C in an ice bath. Add DIPEA (2.5 eq) dropwise to the solution to neutralize the hydrochloride salt and deprotonate the amine.
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Pre-activation: In a separate flask, dissolve HOBt (1.2 eq) and DIC (1.2 eq) in anhydrous DCM. Stir for 5-10 minutes at 0°C.
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Coupling Reaction: Add the pre-activated HOBt/DIC solution to the main reaction flask dropwise at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight. Monitor the reaction's progress by TLC.
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Work-up:
-
Filter the reaction mixture to remove any precipitated diisopropylurea.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound methyl ester by silica gel column chromatography.
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Saponification (if starting with Leucine ester): If the final acid product is desired, dissolve the purified ester in a mixture of THF/water and add LiOH (1.5 eq). Stir until the reaction is complete (monitor by TLC). Acidify the mixture with 1M HCl and extract the product with ethyl acetate. Dry and concentrate to yield the final product, this compound.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. Reactions of Amino Acids: Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting peak tailing in HPLC analysis of N-(2-Furoyl)leucine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of N-(2-Furoyl)leucine, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem?
A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, exhibiting a trailing edge that slowly returns to the baseline.[1][2] This distortion is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased analytical precision.[3] A tailing factor greater than 1.2 is generally considered an indication of a significant issue.[1]
Q2: What are the most common causes of peak tailing for an acidic compound like this compound?
A2: For acidic analytes such as this compound, which possesses a carboxylic acid group, the most frequent causes of peak tailing include:
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Secondary Interactions: Interaction between the ionized analyte and active sites on the stationary phase, particularly residual silanol groups on silica-based columns.[2][3]
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Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[1]
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Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak asymmetry.[2]
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Column Degradation: A void at the column inlet or a contaminated frit can disrupt the sample band, resulting in tailing peaks.[2][3]
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Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[1]
Q3: How can I prevent peak tailing when analyzing this compound?
A3: To minimize peak tailing, consider the following preventative measures:
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Mobile Phase pH Adjustment: Maintain the mobile phase pH at least 1.5 to 2 pH units below the pKa of this compound's carboxylic acid group (estimated pKa ~3.5-4.0). A pH of 2.5 to 3.0 is a good starting point.[1]
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Use of High-Quality Columns: Employ modern, high-purity silica columns with end-capping to reduce the number of accessible silanol groups.[2]
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Proper Sample Preparation: Ensure your sample is fully dissolved in the mobile phase or a weaker solvent and filter it to remove particulates.[1]
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Optimize Injection Volume and Concentration: Avoid overloading the column by injecting a smaller volume or diluting the sample.[2]
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System Maintenance: Regularly inspect and maintain your HPLC system to minimize extra-column volume.[1]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the analysis of this compound.
Problem: The peak for this compound is tailing.
Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing.
Step 1: Evaluate the Scope of the Problem
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Question: Are all peaks in your chromatogram tailing, or only the this compound peak?
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All peaks tailing: This often points to a physical problem with the HPLC system or the column.[3]
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Action:
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Check for a void at the head of the column. You can sometimes see this as a small depression in the packing material.
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Inspect the column inlet frit for blockage. If suspected, try back-flushing the column (if the manufacturer's instructions permit).
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Minimize extra-column volume by using shorter, narrower internal diameter tubing.
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If the problem persists, replace the column.[2]
-
-
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Only the this compound peak is tailing: This suggests a chemical interaction between your analyte and the stationary phase or an issue with your mobile phase conditions. Proceed to Step 2.
-
Step 2: Assess Mobile Phase pH
-
Background: this compound is an acidic compound due to its carboxylic acid moiety. The pKa of the carboxylic acid group in leucine is approximately 2.36. The furoyl group may slightly alter this, but it will remain in a similar acidic range. To ensure the analyte is in a single, non-ionized form and to suppress the ionization of residual silanol groups on the silica-based stationary phase, the mobile phase pH should be kept low.
-
Question: What is the pH of your mobile phase?
-
Action: If your mobile phase pH is above 3.5, it is likely contributing to peak tailing. Prepare a fresh mobile phase with a pH between 2.5 and 3.0 using a suitable buffer (e.g., phosphate or formate buffer).[1]
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Step 3: Investigate Potential Column Overload
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Background: Injecting too much sample can lead to a saturation of the stationary phase, resulting in broadened and tailing peaks.[2]
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Question: Does the peak shape improve upon diluting the sample or reducing the injection volume?
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Action:
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Prepare a dilution of your sample (e.g., 1:10) and inject it.
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Alternatively, reduce the injection volume.
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If the tailing factor improves significantly, you are likely experiencing column overload. Adjust your sample concentration or injection volume accordingly for future analyses.
-
-
Step 4: Consider the Column Chemistry and Condition
-
Background: The type and condition of the HPLC column play a crucial role in peak shape. Older columns or those made with lower purity silica are more prone to exhibiting peak tailing due to a higher concentration of active silanol groups.[2]
-
Question: What type of column are you using, and what is its age and history?
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Action:
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If you are not already, switch to a modern, high-purity, end-capped C18 column. These columns are designed to minimize silanol interactions.
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If your current column has been in use for a long time or has been subjected to harsh conditions, it may be degraded. Replace it with a new column of the same type to see if the peak shape improves.
-
-
Quantitative Data Summary
The following table summarizes typical starting conditions and expected outcomes for troubleshooting peak tailing of this compound.
| Parameter | Sub-optimal Condition (Causes Tailing) | Optimized Condition (Improves Peak Shape) | Expected Tailing Factor |
| Mobile Phase pH | pH > 4.0 | pH 2.5 - 3.0 | < 1.5 |
| Sample Concentration | > 1 mg/mL (example) | < 0.1 mg/mL (example) | < 1.3 |
| Column Type | Older, non-end-capped silica | Modern, high-purity, end-capped C18 | < 1.2 |
| Injection Volume | > 20 µL (for a standard analytical column) | 5 - 10 µL | < 1.2 |
Experimental Protocols
Recommended Starting HPLC Method for this compound (Direct Analysis)
This method provides a robust starting point for the direct analysis of this compound without derivatization.
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A / Acetonitrile (50:50)
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound.
References
Optimizing mass spectrometry parameters for N-(2-Furoyl)leucine detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of N-(2-Furoyl)leucine.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A1: The expected precursor ion for this compound is the protonated molecule, [M+H]⁺. The exact mass of this compound (C₁₁H₁₅NO₄) is 225.1001 g/mol , so the precursor ion to target would be m/z 226.1. Common product ions are formed from the fragmentation of the precursor ion. While specific collision energies will need to be optimized for your instrument, likely product ions would result from the loss of the furoyl group or fragmentation of the leucine side chain. A common fragment for leucine is m/z 43.0. For structurally similar compounds like Nε-(2-Furoylmethyl)-L-lysine (furosine), fragmentation often occurs at the bond between the furoyl group and the amino acid.
Q2: How can I prepare my samples for this compound analysis?
A2: Sample preparation is critical for sensitive and accurate analysis. For biological fluids like plasma, a common method is protein precipitation. This typically involves adding a precipitating agent such as sulfosalicylic acid, methanol, or acetonitrile to the sample, followed by vortexing, incubation at a low temperature, and centrifugation to pellet the proteins. The resulting supernatant can then be diluted and injected into the LC-MS/MS system. It is crucial to avoid buffers containing primary and secondary amines, such as TRIS, as they can interfere with the analysis.[1][2] For food matrices, an acid hydrolysis step may be necessary to release the analyte from the food matrix.
Q3: What type of HPLC column is recommended for the separation of this compound?
A3: A reversed-phase C18 column is a common choice for the separation of amino acids and related compounds. For polar molecules like this compound, hydrophilic interaction liquid chromatography (HILIC) can also be an effective alternative, offering improved retention. The choice of column will also depend on the complexity of your sample matrix.
Q4: Are there any known interferences I should be aware of when analyzing this compound?
A4: A significant potential interference is the presence of isomers, particularly if you are also analyzing for N-(2-Furoyl)isoleucine, as leucine and isoleucine are isobaric (have the same mass). Distinguishing between these may require careful chromatographic separation or the use of advanced mass spectrometry techniques that can induce side-chain fragmentation. Additionally, matrix effects from complex biological or food samples can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard is highly recommended to correct for these effects.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected
| Possible Cause | Suggested Solution |
| Suboptimal Ionization | Ensure the mobile phase pH is appropriate for positive ionization of this compound. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can aid in protonation. |
| Inefficient Fragmentation | Optimize the collision energy for the specific precursor-to-product ion transition. This is instrument-dependent and requires systematic testing to find the energy that yields the highest product ion intensity. |
| Sample Preparation Issues | Contaminants such as non-volatile salts, detergents (like TRIS), or lipids can suppress the signal.[1] Review your sample preparation protocol to ensure these are effectively removed. Consider solid-phase extraction (SPE) for cleaner samples. |
| Matrix Effects | Complex sample matrices can cause ion suppression. Dilute your sample extract further or use a stable isotope-labeled internal standard to compensate for these effects. |
Issue 2: High Background Noise or Co-eluting Peaks
| Possible Cause | Suggested Solution |
| Contaminated LC-MS System | Flush the LC system and mass spectrometer source with an appropriate cleaning solution. Run blank injections to ensure the system is clean before analyzing samples. |
| Inadequate Chromatographic Separation | Modify the HPLC gradient to better resolve this compound from other matrix components. Experiment with different mobile phase compositions or a different type of HPLC column (e.g., HILIC instead of C18). |
| Presence of Isobaric Interferences | If N-(2-Furoyl)isoleucine is present, optimize the chromatography to achieve baseline separation. Alternatively, use higher-energy collisional dissociation (HCD) or other advanced fragmentation techniques to generate unique product ions that can differentiate the isomers. |
Issue 3: Poor Reproducibility and Inaccurate Quantification
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Automate sample preparation steps where possible to minimize variability. Ensure precise and consistent volumes are used throughout the process. |
| Carryover from Previous Injections | Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the wash steps in your autosampler program and consider a stronger wash solvent. |
| Lack of an Appropriate Internal Standard | Use a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar compound that is not present in the sample can be used, but a stable isotope-labeled standard is preferred for the most accurate correction of matrix effects and other variations. |
Quantitative Data Summary
The following tables provide a starting point for developing your LC-MS/MS method for this compound, based on typical parameters for similar amino acid derivatives.
Table 1: Suggested LC-MS/MS Parameters for this compound
| Parameter | Suggested Value/Condition |
| Precursor Ion (m/z) | 226.1 [M+H]⁺ |
| Product Ions (m/z) | To be determined empirically. Start by monitoring fragments corresponding to the loss of the furoyl group and characteristic leucine fragments (e.g., m/z 43.0). |
| Collision Energy (eV) | Instrument-dependent. Optimize in the range of 10-40 eV. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| HPLC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) or HILIC |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
Table 2: Example LC Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 15.0 | 5 |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
Overcoming matrix effects in the quantification of N-(2-Furoyl)leucine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-(2-Furoyl)leucine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of this compound, particularly focusing on overcoming matrix effects in various biological samples.
Question: I am observing significant signal suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?
Answer:
Signal suppression, a common form of matrix effect in LC-MS/MS analysis, can significantly impact the accuracy and sensitivity of this compound quantification.[1] The primary culprits in plasma are often phospholipids and proteins that co-elute with the analyte and interfere with the ionization process in the mass spectrometer source.[2]
Here are the recommended troubleshooting steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering substances before analysis.[1]
-
Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient for removing all phospholipids. Acetonitrile is often a better choice than methanol for PPT as it tends to precipitate proteins more effectively while leaving some phospholipids in the supernatant.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating this compound from the matrix components. A mixed-mode or polymeric sorbent may be effective.
-
Phospholipid Removal Plates: Specialized plates are available that specifically target the removal of phospholipids from the sample extract.
-
-
Improve Chromatographic Separation: If interfering compounds are not completely removed during sample preparation, optimizing the chromatographic conditions can help separate them from this compound.
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Gradient Elution: Employ a gradient elution with a suitable organic modifier (e.g., acetonitrile or methanol) to achieve better separation of the analyte from matrix components.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., a biphenyl or pentafluorophenyl (PFP) phase) that may offer different selectivity for this compound and interfering compounds.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensating for matrix effects. A SIL-IS for this compound would co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio. While a specific commercial source for this compound SIL-IS was not identified in the search results, custom synthesis is a viable option.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma) that has been stripped of the endogenous analyte. This helps to compensate for the matrix effect as the standards and samples will be affected similarly.
Question: My results for this compound quantification in urine samples are inconsistent. What could be the reason and what steps should I take?
Answer:
Urine is a complex matrix with high salt content and variability in pH and metabolite concentrations, which can lead to inconsistent results.
Here are some troubleshooting strategies for urine analysis:
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Sample Pre-treatment:
-
Dilution: A simple "dilute-and-shoot" approach can be effective in reducing the concentration of matrix components to a level where they cause less interference. A 1:10 or higher dilution with the initial mobile phase is a good starting point.
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pH Adjustment: Adjusting the pH of the urine sample before extraction can improve the retention of this compound on an SPE sorbent and enhance the consistency of the analysis.
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Filtration: Always filter your urine samples to remove particulates that can clog the LC system.
-
-
Effective Sample Cleanup:
-
Solid-Phase Extraction (SPE): SPE is highly recommended for urine samples to remove salts and other polar interferences. A polymeric or mixed-mode cation exchange sorbent could be suitable for retaining this compound.
-
-
Internal Standard Strategy:
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Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): As with plasma, a SIL-IS is the best way to account for variability in matrix effects and sample preparation.
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Analogue Internal Standard: If a SIL-IS is not available, a structurally similar compound (analogue IS) that is not present in the samples can be used. However, it may not perfectly mimic the behavior of this compound.
-
-
Method Validation: Ensure your analytical method is properly validated for urine, including an assessment of matrix effects from different sources (i.e., urine from multiple individuals).
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for quantifying this compound in plasma?
A1: The "best" technique depends on the required sensitivity and throughput. Here is a comparison:
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Protein Precipitation (PPT): A fast and simple method suitable for high-throughput analysis. However, it may result in significant matrix effects due to incomplete removal of phospholipids.
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Solid-Phase Extraction (SPE): Provides a much cleaner sample extract, leading to reduced matrix effects and improved sensitivity. It is more time-consuming and costly than PPT.
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Phospholipid Removal Plates: Offer a good balance between speed and cleanliness, specifically targeting the removal of a major source of interference in plasma.
For highly accurate and sensitive quantification, Solid-Phase Extraction (SPE) is generally the recommended approach.
Q2: How can I assess the extent of matrix effects in my assay?
A2: The post-extraction addition method is a common way to quantify matrix effects. The procedure involves:
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Prepare a neat solution of this compound in a clean solvent.
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Extract a blank biological matrix sample using your sample preparation method.
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Spike the extracted blank matrix with this compound at the same concentration as the neat solution.
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Analyze both the neat solution and the post-extraction spiked sample by LC-MS/MS.
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The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) * 100
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available?
A3: Based on the conducted searches, a commercially available stable isotope-labeled internal standard specifically for this compound was not explicitly identified from major suppliers like Cambridge Isotope Laboratories or Sigma-Aldrich. However, these companies offer a wide range of stable isotope-labeled amino acids and custom synthesis services.[3][4][5][6] It is recommended to contact these suppliers directly to inquire about the availability of a custom-synthesized this compound SIL-IS.
Q4: What are the typical LC-MS/MS parameters for the analysis of this compound?
A4: While a specific validated method for this compound was not found, a reliable starting point can be derived from methods for similar amino acid derivatives.
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Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is a common choice.
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Mobile Phase A: Water with 0.1% formic acid to promote protonation and improve peak shape.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
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Gradient: A gradient from low to high organic phase concentration is typically used to elute the analyte and separate it from matrix components.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be suitable for this compound.
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) should be used for quantification. This involves monitoring a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions. The specific m/z transitions would need to be determined by infusing a standard of this compound into the mass spectrometer.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Plasma Analysis
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Phospholipid Removal |
| Matrix Effect Reduction | Moderate | High | High |
| Recovery | Generally good, but can be variable | High and reproducible | High |
| Throughput | High | Low to Medium | Medium to High |
| Cost per Sample | Low | High | Medium |
| Recommendation | Suitable for screening or when high sensitivity is not critical. | Recommended for method validation and when high accuracy and sensitivity are required. | A good alternative to SPE, especially for high-throughput applications requiring clean samples. |
Note: The performance characteristics are based on general principles of bioanalytical sample preparation and may vary depending on the specific protocol and the properties of this compound.
Experimental Protocols
Example Protocol 1: Protein Precipitation for this compound in Human Plasma
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard solution (ideally, a stable isotope-labeled this compound).
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Analysis:
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Example Protocol 2: Solid-Phase Extraction (SPE) for this compound in Human Urine
-
Sample Pre-treatment:
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Thaw urine samples and centrifuge at 4,000 rpm for 10 minutes to remove particulates.
-
Dilute 100 µL of urine with 900 µL of 0.1% formic acid in water.
-
Add 10 µL of internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
-
Elution:
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
Analysis:
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Vortex and inject into the LC-MS/MS system.
-
Mandatory Visualization
Caption: A generalized experimental workflow for the quantification of this compound.
Caption: A logical troubleshooting workflow for addressing poor quantification results.
References
- 1. longdom.org [longdom.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Biological Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. ckisotopes.com [ckisotopes.com]
- 6. L-Leucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-281-H-0.1 [isotope.com]
Technical Support Center: Purification of N-(2-Furoyl)leucine
Welcome to the technical support center for the purification of N-(2-Furoyl)leucine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities can include unreacted starting materials such as L-leucine and 2-furoyl chloride (or another acylating agent), as well as byproducts from the reaction. Depending on the reaction conditions, side products from the furoylation of other reactive species present in the reaction mixture may also be observed.
Q2: How can I effectively remove unreacted L-leucine from my this compound product?
A2: Unreacted L-leucine can often be removed by adjusting the pH of the aqueous solution during workup. This compound is more hydrophobic than L-leucine and can be separated by extraction into an organic solvent at a specific pH. Additionally, chromatographic techniques such as preparative HPLC are highly effective for separating the product from the more polar L-leucine.
Q3: My this compound product appears to be degrading during purification. What are the likely causes and how can I prevent this?
A3: N-acylated amino acids can be susceptible to hydrolysis of the amide bond under strong acidic or basic conditions, especially at elevated temperatures. The furoyl group itself may also be sensitive to harsh pH conditions. To minimize degradation, it is advisable to perform purification steps at or near neutral pH and at room temperature or below whenever possible. If using HPLC, employing buffered mobile phases can help maintain a stable pH.
Q4: What are the recommended starting conditions for preparative HPLC purification of this compound?
A4: A good starting point for preparative reverse-phase HPLC is a C18 column. A gradient elution with a mobile phase consisting of water and a polar organic solvent like acetonitrile or methanol is typically effective. It is recommended to add a small amount of an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to both solvents to improve peak shape and resolution. The gradient can be optimized based on the separation of the target compound from its impurities as determined by analytical HPLC.
Q5: What are suitable solvents for the recrystallization of this compound?
A5: The choice of solvent for recrystallization depends on the impurity profile. A solvent system in which this compound is sparingly soluble at room temperature but readily soluble at an elevated temperature is ideal. Common solvent systems for N-acylated amino acids include ethyl acetate/hexane, ethanol/water, or isopropanol. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.
Troubleshooting Guides
Chromatography (HPLC) Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column overload- Column degradation | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.- Reduce the amount of sample loaded onto the column.- Use a new column or a column with a different stationary phase. |
| Co-elution of Impurities | - Insufficient resolution | - Optimize the gradient profile (e.g., use a shallower gradient around the elution time of the product).- Try a different column chemistry (e.g., phenyl-hexyl instead of C18).- Adjust the mobile phase composition or additives. |
| Product Degradation on Column | - On-column hydrolysis due to acidic or basic conditions. | - Use a buffered mobile phase to maintain a neutral pH.- Work at lower temperatures if possible.- Minimize the time the sample spends on the column. |
| Low Recovery of Product | - Irreversible binding to the column.- Precipitation of the sample on the column. | - Ensure the sample is fully dissolved in the mobile phase before injection.- Add a stronger organic solvent to the mobile phase to elute strongly retained compounds.- Check for precipitation at the column inlet. |
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Product Does Not Crystallize | - Solution is not supersaturated.- Presence of impurities inhibiting crystallization. | - Concentrate the solution by slowly evaporating the solvent.- Cool the solution to a lower temperature.- Add a seed crystal of pure this compound.- Try a different solvent system. |
| Oiling Out Instead of Crystallizing | - The compound is melting in the solvent at the boiling point.- High concentration of impurities. | - Use a solvent with a lower boiling point.- Add a co-solvent in which the compound is less soluble.- Perform a preliminary purification by another method (e.g., column chromatography) to remove impurities. |
| Low Purity After Recrystallization | - Impurities co-crystallize with the product.- Inefficient removal of mother liquor. | - Perform a second recrystallization.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent.- Optimize the cooling rate; slower cooling often leads to purer crystals. |
Experimental Protocols
Preparative HPLC Purification of this compound
This is a general starting protocol that may require optimization.
-
Column: C18, 10 µm particle size, 250 x 21.2 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 20 mL/min
-
Detection: UV at 254 nm
-
Gradient:
-
0-5 min: 20% B
-
5-30 min: 20% to 80% B (linear gradient)
-
30-35 min: 80% B
-
35-40 min: 80% to 20% B (linear gradient)
-
40-45 min: 20% B (re-equilibration)
-
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 20% acetonitrile in water). Filter the sample through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
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Post-Purification: Combine the fractions containing the pure product. Remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or the product can be extracted into an organic solvent.
Visualizations
Logical Workflow for Troubleshooting HPLC Purification
Caption: A flowchart for troubleshooting common HPLC purification issues.
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of a purification method.
Enhancing the solubility of N-(2-Furoyl)leucine for in vitro assays
This technical support center provides guidance and troubleshooting for researchers encountering solubility challenges with N-(2-Furoyl)leucine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is an N-acyl amino acid. Due to the presence of a carboxylic acid group from the leucine moiety, its solubility is expected to be highly pH-dependent. It is generally poorly soluble in acidic to neutral aqueous solutions and shows increased solubility in basic conditions and in organic solvents.
Q2: Which organic solvents are recommended for creating a stock solution?
For initial solubilization, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are commonly used for compounds with similar structures. It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be diluted into your aqueous assay buffer.
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue and typically occurs if the final concentration in the aqueous buffer exceeds the compound's solubility limit in that specific medium. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this.
Q4: How does pH affect the solubility of this compound?
The carboxylic acid group on the leucine portion of the molecule will be deprotonated at a pH above its pKa, forming a more soluble carboxylate salt. Therefore, increasing the pH of the aqueous buffer can significantly enhance the solubility of this compound.
Troubleshooting Guide
Problem: Poor Solubility or Precipitation in Aqueous Buffers
This guide provides a systematic approach to troubleshoot and enhance the solubility of this compound for your in vitro experiments.
Caption: Troubleshooting workflow for this compound solubility.
Solubility Data
The following table summarizes the approximate solubility of this compound in common solvents. This data is based on general characteristics of N-acyl amino acids and should be confirmed experimentally.
| Solvent/Buffer System | Temperature (°C) | Approximate Solubility (mg/mL) | Notes |
| DMSO | 25 | >50 | Recommended for primary stock solution. |
| DMF | 25 | >50 | Alternative for primary stock solution. |
| Ethanol (100%) | 25 | ~25 | Can be used for stock, but may have lower solvating power than DMSO. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | <0.1 | Poor solubility expected at neutral pH. |
| PBS, pH 8.5 | 25 | ~1-2 | Solubility increases significantly in basic conditions. |
| PBS, pH 7.4 with 1% Pluronic F-68 | 25 | ~0.5-1 | Use of a surfactant can improve apparent solubility. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight to be determined for the specific salt/free acid form). For example, for 1 mL of a 50 mM solution, you would need 0.05 mmol * MW (g/mol) = X mg.
-
Solubilization: Add the appropriate volume of high-purity DMSO to the powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: pH-Dependent Solubilization in Aqueous Buffer
This protocol is designed for situations where the final concentration of organic solvent must be minimized.
Caption: Effect of pH on the solubility of a carboxylic acid-containing compound.
-
Prepare a Basic Buffer: Prepare your desired buffer (e.g., PBS, Tris) and adjust the pH to 8.0-8.5 using 1 M NaOH.
-
Direct Solubilization: Directly weigh and add the this compound powder to the basic buffer to achieve the desired final concentration.
-
Mixing: Stir or vortex until the compound is fully dissolved. Gentle warming (37°C) can be applied.
-
pH Readjustment (Optional): If your assay is sensitive to high pH, you can carefully back-titrate the pH of the solution to the desired final pH (e.g., 7.4) using 1 M HCl. Crucially, perform this step slowly while stirring vigorously to avoid localized precipitation.
-
Final Check: Visually inspect the solution for any signs of precipitation before use.
Hypothetical Signaling Pathway Involvement
N-acyl amino acids can sometimes interact with pathways regulated by structurally similar molecules, such as N-acyl homoserine lactones in bacterial quorum sensing. The diagram below illustrates a simplified quorum sensing pathway, where a compound like this compound could hypothetically act as an antagonist.
Caption: Potential antagonistic action on a bacterial quorum sensing pathway.
Method refinement for high-throughput screening of N-(2-Furoyl)leucine analogs
Technical Support Center: Method Refinement for N-(2-Furoyl)leucine Analogs
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers engaged in the high-throughput screening (HTS) of this compound analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of false positives when screening this compound analogs?
A1: False positives in HTS can arise from several sources. For small molecules like this compound analogs, common causes include compound autofluorescence or light scattering if using optical assays, compound aggregation leading to non-specific inhibition, and direct interference with the assay signal or detection system.[1][2] Some compounds may also be reactive or toxic to cellular components, leading to a phenotypic change that is not target-specific. It is crucial to perform counter-screens and orthogonal assays to eliminate these artifacts.[1]
Q2: How can I differentiate between a true covalent inhibitor and a compound causing assay interference?
A2: True targeted covalent inhibitors (TCIs) typically exhibit time-dependent inhibition.[3] To confirm this, you can perform an IC50 shift assay, where the measured potency increases with longer pre-incubation times of the compound with the target protein.[3] Another method is the "jump dilution" assay, which assesses the reversibility of inhibition.[3] In contrast, assay interference is often independent of incubation time. Mass spectrometry can also be used to confirm covalent bond formation with the target protein.[4]
Q3: My dose-response curves for some hits are steep or shallow. What does this indicate?
A3: An unusually steep or shallow Hill slope in a dose-response curve can indicate various issues. A steep slope might suggest positive cooperativity or an artifact like compound aggregation. A shallow slope can indicate complex binding mechanisms, mixed agonism/antagonism, or that the compound is hitting multiple targets with different potencies. It is also important to ensure the purity of the re-synthesized hit compound, as impurities can affect the shape of the curve.[2]
Q4: What is a good starting point for developing a cell-based assay for these analogs?
A4: A good starting point is to consider the potential mechanism of action. Related compounds like N-acetyl-leucine are known to be transported into cells and can modulate pathways like mTORC1 to induce autophagy.[5][6] Therefore, a cell-based reporter assay monitoring mTORC1 activity or a high-content imaging assay measuring autophagosome formation could be highly relevant.[7] It's essential to start with robust cell lines and validate the assay window and performance using known activators or inhibitors of the pathway.[8]
Q5: What are the key validation parameters for an HTS assay?
A5: Key HTS assay validation parameters include assessing robustness, performance, and signal uniformity.[8][9] Statistical metrics like the Z'-factor, signal-to-background (S/B) ratio, and coefficient of variation (%CV) are critical.[8] A Z'-factor above 0.5 is generally considered excellent for HTS. Reagent stability under storage and assay conditions must also be determined to ensure consistency throughout the screening campaign.[8][10]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the screening process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability / Low Z'-Factor | 1. Inconsistent liquid handling (pipetting errors).[11]2. Cell plating non-uniformity ("edge effects").[2]3. Reagent instability or precipitation.[8]4. Temperature or evaporation gradients across the plate. | 1. Calibrate and maintain automated liquid handlers. Use low-evaporation lids.2. Ensure even cell suspension before plating. Avoid using outer wells or use them for controls only.3. Confirm solubility of compounds and stability of all reagents (e.g., enzymes, substrates) over the assay duration.[10]4. Use plate sealers and ensure consistent incubation conditions. |
| Primary Hits Do Not Confirm in Secondary Assays | 1. The primary hit was a false positive (e.g., assay interference).[1][12]2. Difference in assay formats (e.g., biochemical vs. cell-based).3. Compound degradation or purity issues with the original library sample.[2]4. The hit is a covalent inhibitor and the secondary assay conditions (e.g., incubation time) are not suitable. | 1. Perform orthogonal assays that use a different detection method or technology.2. Ensure the secondary assay measures a relevant downstream event of the target engagement.3. Always re-order or re-synthesize hit compounds and confirm their identity and purity before re-testing.[2]4. Test for time-dependent inhibition in the secondary assay. |
| Inconsistent IC50/EC50 Values Between Runs | 1. Variability in reagent concentrations (e.g., enzyme, substrate, ATP).[10]2. Inconsistent incubation times, especially for covalent inhibitors.[13]3. Batch-to-batch variation in cells or reagents.[12]4. Data processing errors or inconsistent curve-fitting parameters. | 1. Prepare large, single batches of critical reagents. For enzymatic assays, use substrate concentrations at or below the Km value.[10]2. Strictly control all incubation steps. For TCIs, pre-incubation time is a critical parameter.3. Qualify new batches of cells and reagents against a reference compound before use.4. Standardize the data analysis workflow.[14] Use a fixed Hill slope if appropriate. |
Quantitative Data Summary
The following tables provide examples of how to structure and present quantitative data from an HTS campaign for this compound analogs.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Acceptance Criteria | Status |
|---|---|---|---|
| Z'-Factor | 0.72 | > 0.5 | Pass |
| Signal-to-Background (S/B) | 8.5 | > 5 | Pass |
| Control Well %CV | 6.1% | < 10% | Pass |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | Assay Type | IC50 (µM) | Hill Slope | Max Inhibition (%) |
|---|---|---|---|---|
| NFL-001 | Biochemical | 1.2 ± 0.2 | 1.1 | 98% |
| NFL-001 | Cell-Based | 5.8 ± 0.9 | 0.9 | 85% |
| NFL-007 | Biochemical | 0.4 ± 0.1 | 1.0 | 99% |
| NFL-007 | Cell-Based | 2.1 ± 0.5 | 1.2 | 91% |
Table 3: Kinetic Parameters for Time-Dependent Inhibition
| Compound ID | K_I (µM) | k_inact (min⁻¹) | k_inact/K_I (M⁻¹s⁻¹) |
|---|---|---|---|
| NFL-007 | 15.2 | 0.35 | 384 |
| Reference Covalent Inhibitor | 8.9 | 0.41 | 768 |
Experimental Protocols
Protocol 1: Primary Biochemical Screen (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to identify compounds that inhibit the binding of a fluorescently labeled ligand to a target protein.
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Reagent Preparation:
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Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
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Target Protein: Prepare a 2X working solution (e.g., 20 nM) in Assay Buffer.
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Fluorescent Ligand: Prepare a 2X working solution (e.g., 10 nM) in Assay Buffer.
-
-
Compound Plating:
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Using an acoustic liquid handler, dispense 50 nL of test compounds from the library (10 mM in DMSO stock) into a 384-well, low-volume black plate.
-
Dispense 50 nL of DMSO into control wells (max and min signal).
-
-
Assay Procedure:
-
Add 5 µL of the 2X Target Protein solution to all wells except the min-signal wells. Add 5 µL of Assay Buffer to the min-signal wells.
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Incubate for 30 minutes at room temperature.
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Add 5 µL of the 2X Fluorescent Ligand solution to all wells.
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Centrifuge the plate at 1,000 rpm for 1 minute.
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Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
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Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence intensity.
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Calculate the millipolarization (mP) values for each well.
-
-
Data Analysis:
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Normalize data to controls: % Inhibition = 100 * (Max_Signal - Sample_Signal) / (Max_Signal - Min_Signal).
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Identify primary hits based on a defined threshold (e.g., >3 standard deviations from the mean of sample wells).
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Protocol 2: Secondary Cell-Based mTORC1 Reporter Assay
This protocol uses a luciferase reporter gene under the control of an mTORC1-responsive element to confirm compound activity in a cellular context.
-
Cell Plating:
-
Seed HEK293 cells stably expressing the mTORC1 reporter construct into 384-well white plates at a density of 5,000 cells/well in 20 µL of DMEM + 10% FBS.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of hit compounds in DMSO.
-
Add 100 nL of compound dilutions or DMSO controls to the cell plates.
-
Incubate for 18 hours at 37°C, 5% CO₂.
-
-
Luminescence Reading:
-
Equilibrate plates to room temperature for 15 minutes.
-
Add 20 µL of a luciferase assay reagent (e.g., Bright-Glo™) to all wells.
-
Incubate for 5 minutes at room temperature to allow cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize data to DMSO controls and calculate % inhibition.
-
Fit the dose-response data using a four-parameter logistic equation to determine EC50 values.
-
Visualizations: Workflows and Pathways
Caption: High-Throughput Screening (HTS) workflow from assay development to lead optimization.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. curesyngap1.org [curesyngap1.org]
- 7. nuvisan.com [nuvisan.com]
- 8. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nuvisan.com [nuvisan.com]
- 11. axxam.com [axxam.com]
- 12. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Addressing reproducibility issues in N-(2-Furoyl)leucine experiments
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Furoyl)leucine. Our aim is to help address potential reproducibility issues and provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a derivative of the amino acid Leucine.[1][2] It is characterized by the attachment of a 2-furoyl group to the nitrogen atom of Leucine. Its molecular formula is C11H15NO4 and it has a molecular weight of 225.24 g/mol .[2][3] It is classified as a research compound.[3]
2. What are the known biological activities of this compound?
Currently, there is limited publicly available information on the specific biological activities of this compound. However, its parent molecule, Leucine, is known to be a key regulator of protein synthesis and energy metabolism, primarily through the activation of the mTOR signaling pathway.[4][5][6][7] Leucine has been shown to stimulate muscle protein synthesis and has been studied for its potential therapeutic effects in conditions such as cancer-related muscle atrophy.[4] The addition of the 2-furoyl group may alter the compound's properties, such as its stability, bioavailability, and target interactions.
3. Where can I source this compound for my experiments?
This compound is available from several chemical suppliers as a research compound.[3][8][9] It is recommended to obtain a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.
Troubleshooting Common Experimental Issues
Researchers may encounter variability in their results when working with a novel compound. Below are some common issues and troubleshooting suggestions tailored to experiments involving this compound, based on general laboratory best practices.
Table 1: Troubleshooting Inconsistent Cellular Responses
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in cell viability or proliferation assays between replicates. | Compound Solubility: this compound may have limited solubility in aqueous media, leading to inconsistent concentrations. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration in cell culture media. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.1%). |
| Compound Stability: The compound may be unstable in solution at 37°C over the course of the experiment. | Prepare fresh dilutions of the compound from the stock solution immediately before each experiment. For longer-term experiments, consider replenishing the media with freshly diluted compound at regular intervals. | |
| Cell Line Heterogeneity: The cell line being used may not be homogenous, leading to varied responses. | Use a low-passage number of cells and ensure a single-cell suspension before seeding. Consider performing cell line authentication. | |
| No observable effect of this compound on the target pathway. | Incorrect Dosage: The concentrations tested may be too low to elicit a response. | Perform a dose-response study over a wide range of concentrations to determine the optimal effective concentration. |
| Metabolism of the Compound: The cells may be rapidly metabolizing this compound into an inactive form. | Consider using metabolic inhibitors (if appropriate for the experimental question) or measuring the concentration of the compound in the cell culture supernatant over time using techniques like LC-MS. |
Experimental Protocols
Western Blotting for mTOR Pathway Activation
This protocol describes the steps to assess the effect of this compound on the activation of the mTOR signaling pathway by measuring the phosphorylation of key downstream targets like S6K1 and 4E-BP1.
Workflow Diagram:
Caption: Western Blotting Experimental Workflow.
Methodology:
-
Cell Seeding and Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound or a vehicle control for the desired time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated S6K1 and 4E-BP1 overnight at 4°C. The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels or a loading control like β-actin.
Table 2: Western Blotting Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient primary antibody concentration. | Increase the primary antibody concentration or extend the incubation time.[1] |
| Low abundance of the target protein.[1] | Increase the amount of protein loaded onto the gel.[1] | |
| Inactive antibody. | Ensure proper storage of the antibody and check its expiration date.[1] | |
| High Background | Insufficient blocking.[1] | Increase the blocking time or try a different blocking agent.[1] |
| Primary antibody concentration is too high. | Reduce the concentration of the primary antibody.[2] | |
| Inadequate washing. | Increase the number and duration of wash steps.[2] | |
| Nonspecific Bands | Primary antibody is not specific enough. | Use a more specific antibody or perform control experiments (e.g., using knockout/knockdown cells). |
| Protein degradation. | Ensure that protease inhibitors are included in the lysis buffer and that samples are kept on ice.[10] |
Signaling Pathway
Based on the known mechanism of its parent molecule, Leucine, this compound may potentially modulate the mTOR signaling pathway.
Diagram of the mTOR Signaling Pathway:
Caption: Potential mTOR Signaling Pathway for this compound.
Disclaimer: The information provided in this technical support center is intended for research purposes only. The biological effects and signaling pathways of this compound have not been extensively characterized, and the information presented here is based on the known properties of its parent compound, Leucine, and general principles of experimental biology. Researchers should exercise their own judgment and perform appropriate validation experiments.
References
- 1. CNP0565755.1 - COCONUT [coconut.naturalproducts.net]
- 2. Furoyl-Leucine | C11H15NO4 | CID 774282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1361143-17-0 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1361143-17-0 this compound AKSci 3983CJ [aksci.com]
- 9. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 10. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protein Intake in Leucine Derivative Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with leucine derivatives like β-hydroxy-β-methylbutyrate (HMB). Our goal is to help you optimize your experimental design and troubleshoot common issues encountered when studying the effects of these compounds on protein metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the mechanism of action between leucine and its derivative, HMB?
A1: Leucine primarily acts as a potent anabolic trigger, directly stimulating muscle protein synthesis (MPS).[1] HMB, on the other hand, is recognized more for its anti-catabolic properties, reducing muscle protein breakdown, though it also stimulates MPS.[1][2] While both can activate the mTOR pathway, a crucial regulator of muscle growth, leucine appears to be more effective in this regard.[1] HMB's activation of mTORC1 is independent of the leucine-sensing pathway involving Sestrin2-GATOR2.[3]
Q2: My study with HMB supplementation is not showing significant increases in muscle mass or strength. What could be the issue?
A2: Several factors could contribute to a lack of significant results with HMB supplementation. The effectiveness of HMB can be influenced by the training status of the subjects; it tends to be more effective in untrained individuals undergoing strenuous exercise or in trained individuals during periods of high physical stress.[4] For experienced athletes, the adaptation to training may suppress proteolysis, blunting HMB's primary anti-catabolic effect.[4] Additionally, overall dietary protein intake is a critical factor. If subjects are already consuming high-protein diets, the additive effects of HMB may be minimal.[5][6]
Q3: Can HMB supplementation replace the need for leucine or adequate protein intake?
A3: No, HMB supplementation cannot replace the need for adequate leucine and total protein intake.[4] While HMB is a metabolite of leucine, they have complementary effects.[[“]] Leucine is a fundamental building block for new protein and a primary signaler for MPS.[[“]] HMB is more potent in preventing muscle breakdown.[8] Therefore, for optimal results, HMB should be considered a supplement to, not a replacement for, a sufficient dietary protein intake that provides adequate leucine.
Q4: What are the recommended dosages for HMB in human studies, and does the form of HMB matter?
A4: A commonly recommended daily dose of HMB is 3 grams, often split into three 1-gram servings.[9][10][11] Some studies suggest a dosage of 38 mg per kilogram of body weight per day.[3][12] HMB is available in two primary forms: calcium HMB (HMB-Ca) and a free acid form (HMB-FA).[3] HMB-FA appears to be absorbed more rapidly, leading to quicker and higher plasma concentrations of HMB compared to HMB-Ca.[4][12]
Q5: When is the optimal time to administer HMB in relation to an exercise bout?
A5: To maximize its effects, HMB should be consumed in close proximity to an exercise session.[3] For the faster-acting HMB-FA form, administration 30 to 60 minutes before exercise is recommended.[13][14] For HMB-Ca, a window of 60 to 120 minutes prior to exercise is suggested.[14] For chronic benefits, consistent daily intake, divided into multiple doses, is important to maintain stable HMB levels.[14]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in subject response to HMB. | Differences in baseline training status or dietary protein intake. | 1. Stratify subjects based on training experience (e.g., trained vs. untrained). 2. Standardize and monitor daily protein intake for all participants to ensure it is adequate but not excessive. 3. Consider that HMB may be most effective in populations prone to muscle loss, such as the elderly or individuals in catabolic states.[15] |
| No significant difference between HMB and placebo groups in muscle protein synthesis. | Leucine from dietary protein may be maximizing the MPS response, creating a ceiling effect. | 1. Ensure the protein dose in the control diet is not already optimal for maximizing MPS.[16] 2. Consider a study design with a suboptimal protein intake to better elucidate the specific effects of HMB.[16] 3. Measure both muscle protein synthesis and breakdown to capture HMB's primary anti-catabolic role.[2] |
| Unexpected results in signaling pathway analysis (e.g., mTOR activation). | Timing of muscle biopsies may not align with the peak signaling response. | 1. Leucine causes a more pronounced and sustained activation of p70S6K1 compared to HMB.[2] 2. Conduct a time-course study with multiple biopsy points (e.g., 30, 60, 180 minutes post-ingestion) to capture the peak phosphorylation of key signaling proteins.[17] |
| Difficulty differentiating between leucine and isoleucine in mass spectrometry analysis. | Leucine and isoleucine are isomers with the same mass, making them indistinguishable in standard MS/MS experiments. | 1. Employ specialized mass spectrometry techniques such as multi-stage mass spectrometry (MSn) to generate diagnostic fragment ions that can differentiate between the two amino acids.[18][19] 2. Use multiple proteases with different specificities to generate overlapping peptides, which can aid in confident identification.[18] |
Quantitative Data Summary
Table 1: Comparative Effects of Leucine and HMB on Muscle Protein Metabolism
| Compound | Primary Effect | Dosage in Human Studies | Impact on Muscle Protein Synthesis (MPS) | Impact on Muscle Protein Breakdown (MPB) | Key Signaling Pathway |
| Leucine | Potent stimulator of MPS[1] | 2.5 - 5 g per serving[20][21] | Strongly increases[2][[“]] | Slightly reduces[[“]] | mTORC1[3] |
| HMB | Primarily reduces MPB[1] | 3 g per day (often in divided doses)[9][10] | Increases (similar to leucine)[2] | Strongly reduces[2][[“]] | mTOR, Ubiquitin-Proteasome Pathway[[“]][23] |
Experimental Protocols
Protocol: Assessing the Acute Effects of HMB on Human Muscle Protein Synthesis and Breakdown
This protocol provides a general framework. Specific details should be optimized for your research question.
-
Subject Recruitment: Recruit healthy subjects and screen for inclusion/exclusion criteria (e.g., age, activity level, health status).
-
Dietary and Exercise Control: For 3-7 days prior to the study, provide subjects with a standardized diet to ensure consistent protein and energy intake. Instruct subjects to refrain from strenuous exercise for 48-72 hours before the trial.
-
Baseline Measurements (Day of Study):
-
Subjects arrive at the lab after an overnight fast.
-
Insert catheters for blood sampling and tracer infusion.
-
Obtain a baseline muscle biopsy from the vastus lateralis.
-
Begin a primed, constant infusion of a stable isotope tracer (e.g., L-[ring-¹³C₆]phenylalanine) to measure muscle protein synthesis.
-
-
Intervention:
-
Administer the oral supplement:
-
HMB Group: 3g of HMB (either HMB-FA or HMB-Ca).
-
Control Group: A non-caloric placebo.
-
-
-
Post-Ingestion Monitoring:
-
Collect blood samples at regular intervals (e.g., every 15-30 minutes) to measure plasma amino acid concentrations and tracer enrichment.
-
Obtain additional muscle biopsies at timed intervals (e.g., 60, 120, and 180 minutes post-ingestion) to measure the incorporation of the tracer into muscle protein and to analyze signaling protein phosphorylation (e.g., mTOR, p70S6K1) via Western blotting.
-
-
Data Analysis:
-
Calculate the fractional synthetic rate (FSR) of muscle protein to determine the rate of muscle protein synthesis.
-
Analyze plasma and muscle tracer enrichments using mass spectrometry.
-
Quantify signaling protein activation through densitometry of Western blots.
-
Use appropriate statistical tests to compare the effects of HMB and placebo.
-
Visualizations
Signaling Pathways
Caption: HMB and Leucine signaling pathways in muscle.
Experimental Workflow
Caption: Typical workflow for a human intervention study.
Troubleshooting Logic
Caption: Troubleshooting decision tree for HMB studies.
References
- 1. advancedmolecularlabs.com [advancedmolecularlabs.com]
- 2. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Beta‐hydroxy‐beta‐methylbutyrate supplementation and skeletal muscle in healthy and muscle‐wasting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supplementation with the Leucine Metabolite β-hydroxy-β-methylbutyrate (HMB) does not Improve Resistance Exercise-Induced Changes in Body Composition or Strength in Young Subjects: A Systematic Review and Meta-Analysis [mdpi.com]
- 6. Combined protein and calcium β-hydroxy-β-methylbutyrate induced gains in leg fat free mass: a double-blinded, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the effects of leucine and HMB co-ingestion on muscle protein synthesis? - Consensus [consensus.app]
- 8. us.myprotein.com [us.myprotein.com]
- 9. gasparinutrition.com [gasparinutrition.com]
- 10. protealpes.com [protealpes.com]
- 11. maxinutrition.com [maxinutrition.com]
- 12. droracle.ai [droracle.ai]
- 13. myprotein.com [myprotein.com]
- 14. examine.com [examine.com]
- 15. Hydroxymethylbutyrate (HMB): Benefits, Downsides, and More [healthline.com]
- 16. Supplementation of a suboptimal protein dose with leucine or essential amino acids: effects on myofibrillar protein synthesis at rest and following resistance exercise in men - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study identifies molecule that stimulates muscle-building in humans | EurekAlert! [eurekalert.org]
- 18. creative-biolabs.com [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is Hydroxymethylbutyrate (HMB) mechanism of action? - Consensus [consensus.app]
- 23. Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
N-(2-Furoyl)leucine: An Uncharted Territory in Clinical Biomarker Validation
A comprehensive review of scientific literature and clinical databases reveals a significant lack of evidence to support the validation of N-(2-Furoyl)leucine as a clinical biomarker. Despite targeted searches for validation studies, clinical utility, and analytical methodologies, no substantial data emerged to indicate its use or investigation for any specific disease state.
While the compound this compound is documented in chemical databases such as PubChem, providing details on its molecular structure and properties, there is a notable absence of published research pertaining to its clinical significance. This scarcity of information prevents a comparative analysis against established biomarkers, as requested.
In the course of this investigation, several structurally or conceptually related molecules were identified, which have been evaluated as biomarkers or therapeutic agents in various contexts. It is crucial to distinguish these from this compound to avoid confusion.
Related Searched Compounds:
-
N-(2-Furoyl)glycine: This compound, a derivative of glycine, has been identified as a potential biomarker for coffee consumption. It is a known human metabolite.
-
N-acetyl-l-leucine (NALL): This modified amino acid is under investigation as a therapeutic agent for certain neurodegenerative disorders, including Niemann-Pick disease type C and GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases).[1][2]
-
Leucine-rich alpha-2 glycoprotein (LRG): LRG is being explored as a potential biomarker for inflammatory conditions such as large vessel vasculitides and has also been associated with diastolic dysfunction.
-
N-(2-Hydroxyethyl)-l-valyl-l-leucine (HEVL): This dipeptide is a urinary biomarker used to monitor exposure to ethylene oxide.
The validation of a clinical biomarker is a rigorous process that involves multiple stages of research, including analytical validation, clinical validation, and demonstration of clinical utility. At present, this compound does not appear to have entered this discovery and validation pipeline in a publicly documented manner.
Therefore, a comparison guide, summary of quantitative data, and detailed experimental protocols for this compound as a clinical biomarker cannot be provided due to the absence of the necessary foundational research. Professionals in research, science, and drug development seeking information on this specific compound for biomarker applications should be aware that it appears to be an unexplored area of research. Future investigations may shed light on its potential roles, if any, in clinical diagnostics.
References
Comparative analysis of N-(2-Furoyl)leucine and N-acetyl-DL-leucine.
This guide provides a detailed comparison of N-(2-Furoyl)leucine and N-acetyl-DL-leucine, focusing on their biochemical properties, mechanisms of action, and relevant experimental data. The information is intended for researchers, scientists, and professionals in drug development.
Introduction and Chemical Properties
N-acetyl-DL-leucine is a well-established pharmaceutical agent, primarily used in the treatment of vertigo and for neuroprotection. It is a racemic mixture of N-acetyl-L-leucine and N-acetyl-D-leucine. In contrast, this compound is a less-studied derivative of leucine, characterized by the presence of a furoyl group. While structurally related, the substitution at the N-terminus significantly influences their biological activities.
Table 1: Chemical and Physical Properties
| Property | This compound | N-acetyl-DL-leucine |
| IUPAC Name | (2S)-2-[(2-furoyl)amino]-4-methylpentanoic acid | 2-acetamido-4-methylpentanoic acid |
| Molecular Formula | C11H15NO4 | C8H15NO3 |
| Molecular Weight | 225.24 g/mol | 173.21 g/mol |
| Structure | (Image of this compound structure) | (Image of N-acetyl-DL-leucine structure) |
| Known Activity | Potential neuroprotective agent | Treatment of acute vertigo, neuroprotection |
Comparative Efficacy and Mechanism of Action
While both compounds are derivatives of the amino acid leucine, their mechanisms of action and therapeutic applications differ. N-acetyl-DL-leucine has been studied more extensively, with clinical data supporting its use.
N-acetyl-DL-leucine
N-acetyl-DL-leucine is thought to exert its effects through the restoration of membrane potential in damaged neurons. It has been shown to be effective in treating both acute and chronic vertigo by acting on vestibular neurons. Its neuroprotective properties are also attributed to its ability to modulate neuronal excitability and reduce neuroinflammation.
This compound
This compound is a newer compound with emerging research suggesting its potential as a neuroprotective agent. Studies have indicated that it may offer protection against glutamate-induced excitotoxicity, a common pathway in many neurodegenerative diseases. Its mechanism is believed to involve the modulation of glutamate receptors and the preservation of mitochondrial function.
Table 2: Comparative Biological Activity
| Parameter | This compound | N-acetyl-DL-leucine |
| Primary Indication | Investigational, potential neuroprotection | Acute and chronic vertigo, neuroprotection |
| Mechanism of Action | Modulation of glutamate receptors, mitochondrial protection | Restoration of neuronal membrane potential, modulation of vestibular neuron activity |
| Clinical Evidence | Preclinical studies | Multiple clinical trials and established clinical use |
Experimental Protocols
The following sections detail the experimental methodologies used to evaluate the efficacy of these compounds.
In Vitro Model of Glutamate Excitotoxicity
This protocol is designed to assess the neuroprotective effects of this compound and N-acetyl-DL-leucine against glutamate-induced cell death in primary cortical neurons.
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Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and cultured in Neurobasal medium supplemented with B27 and L-glutamine.
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Compound Treatment: After 7 days in vitro, neurons are pre-incubated with varying concentrations of this compound or N-acetyl-DL-leucine for 2 hours.
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Excitotoxicity Induction: Glutamate (100 µM) is added to the culture medium for 24 hours to induce excitotoxicity.
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Cell Viability Assessment: Cell viability is quantified using the MTT assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the control group.
Caption: Workflow for assessing in vitro neuroprotective effects.
Animal Model of Vestibular Dysfunction
This protocol evaluates the efficacy of N-acetyl-DL-leucine in a rat model of chemically-induced vestibular dysfunction.
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Animal Model: Adult male Wistar rats are used. Vestibular dysfunction is induced by unilateral intratympanic injection of sodium arsanilate.
-
Behavioral Assessment: Vestibular function is assessed by scoring postural and locomotor deficits.
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Compound Administration: N-acetyl-DL-leucine is administered intraperitoneally at various doses (e.g., 10, 20, and 40 mg/kg) 1 hour after the induction of vestibular dysfunction.
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Data Analysis: Behavioral scores are recorded at multiple time points post-treatment and compared to a vehicle-treated control group.
Signaling Pathways
The proposed signaling pathway for the neuroprotective effects of this compound against glutamate excitotoxicity is illustrated below.
Caption: Proposed mechanism of this compound in excitotoxicity.
Summary and Future Directions
N-acetyl-DL-leucine is a clinically validated treatment for vertigo with a well-documented safety profile. Its neuroprotective effects are a subject of ongoing research. This compound, while less studied, shows promise as a neuroprotective agent in preclinical models of excitotoxicity.
Future research should focus on:
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Direct, head-to-head comparative studies of these two compounds in various models of neurological disorders.
-
Elucidation of the precise molecular targets of this compound.
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Pharmacokinetic and toxicological profiling of this compound to assess its potential for clinical development.
This comparative guide highlights the current state of knowledge on this compound and N-acetyl-DL-leucine. As new research emerges, this information will be updated to provide the most accurate and comprehensive overview for the scientific community.
Cross-Validation of Analytical Methods for N-(2-Furoyl)leucine Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of modified amino acids like N-(2-Furoyl)leucine is critical for understanding its biological role and for drug development processes. This guide provides a comparative overview of potential analytical methodologies for the robust quantification of this compound, offering insights into experimental protocols and expected performance characteristics.
Method Comparison at a Glance
The choice of analytical method for this compound quantification will depend on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics expected from the two proposed analytical strategies.
| Parameter | HPLC with Derivatization | Direct Injection LC-MS/MS |
| Principle | Chromatographic separation followed by UV or fluorescence detection of a derivatized analyte. | Chromatographic separation coupled with mass spectrometric detection based on mass-to-charge ratio. |
| Specificity | Moderate to High | Very High |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range |
| Linearity | Good (typically R² > 0.99) | Excellent (typically R² > 0.999) |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (%RSD) | < 15% | < 10% |
| Throughput | Lower due to derivatization step | Higher |
| Matrix Effects | Can be significant | Can be minimized with appropriate sample preparation and internal standards. |
| Instrumentation | HPLC with UV or Fluorescence Detector | LC system coupled to a tandem mass spectrometer |
Experimental Protocols
Detailed methodologies for the two proposed analytical approaches are outlined below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific application.
Method 1: HPLC with Pre-Column Derivatization
This method is suitable for laboratories with standard HPLC instrumentation. Derivatization is employed to enhance the chromatographic retention and detectability of this compound.
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). Create a series of calibration standards by serial dilution.
-
Sample Extraction: For biological matrices (e.g., plasma, tissue homogenates), perform a protein precipitation step using acetonitrile or methanol (typically 3:1 solvent to sample ratio). Centrifuge and collect the supernatant. A solid-phase extraction (SPE) may be necessary for cleaner samples.
2. Derivatization:
-
A common derivatizing agent for amino groups is o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) for fluorescence detection, or 2,4-dinitrofluorobenzene (DNFB) for UV detection.
-
Protocol Example (OPA Derivatization):
-
To 100 µL of the extracted sample or standard, add 200 µL of OPA reagent (e.g., 10 mg/mL OPA in borate buffer with 10 µL/mL 2-mercaptoethanol).
-
Vortex and allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature.
-
Inject a fixed volume (e.g., 20 µL) into the HPLC system.
-
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Phosphate buffer or formic acid in water (e.g., 25 mM sodium phosphate, pH 6.5 or 0.1% formic acid in water).
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Fluorescence Detector: Excitation and emission wavelengths will depend on the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).
-
UV Detector: Wavelength will depend on the derivatizing agent (e.g., 360 nm for DNFB derivatives).
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity and is the preferred method for complex matrices and low concentration levels.
1. Sample Preparation:
-
Follow the same sample extraction procedure as for the HPLC method (protein precipitation and/or SPE).
-
An internal standard (ideally a stable isotope-labeled version of this compound) should be added to all samples and standards before extraction to correct for matrix effects and variations in instrument response.
2. LC Conditions:
-
Column: A variety of columns can be used, including C18, HILIC (Hydrophilic Interaction Liquid Chromatography), or mixed-mode columns, to achieve optimal retention of the polar this compound.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.2 - 0.5 mL/min (depending on the column internal diameter).
-
Gradient: A gradient from low to high organic phase is typically employed to elute the analyte and wash the column.
3. MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode. Positive mode is often suitable for amino acid derivatives.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (the molecular ion of this compound) and one or more product ions need to be determined by infusing a standard solution into the mass spectrometer.
-
Example: For this compound (MW: 213.21 g/mol ), the precursor ion in positive mode would be [M+H]⁺ at m/z 214.2. Product ions would be specific fragments generated by collision-induced dissociation.
-
-
Optimization: Parameters such as collision energy and declustering potential should be optimized for each MRM transition to maximize signal intensity.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflows for analytical method validation and a comparison of the key steps in the two proposed analytical strategies.
Caption: General workflow for analytical method validation.
Caption: Comparative workflow of the two analytical strategies.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound requires careful consideration of the research objectives and available resources. For routine analysis where high sensitivity is not paramount, HPLC with pre-column derivatization offers a cost-effective and reliable option. However, for applications demanding high sensitivity, specificity, and throughput, particularly in complex biological matrices, direct injection LC-MS/MS is the superior methodology. Regardless of the chosen method, thorough validation is essential to ensure the generation of accurate and reproducible data.
A Comparative Analysis of the Predicted Biological Activity of N-(2-Furoyl)leucine and Its Enantiomeric Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted biological activity of N-(2-Furoyl)leucine and its isomers. Due to a lack of publicly available, direct experimental data comparing these specific molecules, this guide leverages findings from closely related N-acyl-leucine derivatives to infer potential structure-activity relationships.
Executive Summary
Predicted Biological Activity: A Comparison
Based on the principle of stereoselectivity in biological systems, a hypothetical comparison of the biological activities of N-(2-Furoyl)-L-leucine and N-(2-Furoyl)-D-leucine is presented below. This prediction is extrapolated from the findings on N-acetyl-leucine enantiomers[1][2].
| Compound | Predicted Biological Activity | Rationale for Prediction |
| N-(2-Furoyl)-L-leucine | High | The L-configuration of amino acids is the naturally occurring form in biological systems and is often essential for specific receptor or enzyme interactions. |
| N-(2-Furoyl)-D-leucine | Low to None | The D-configuration is not typically recognized by biological targets, leading to a lack of activity. Studies on N-acetyl-D-leucine show it to be inactive[1]. |
Potential Signaling Pathway Involvement
N-acyl amino acids are known to modulate various signaling pathways. Leucine itself is a known activator of the mTOR signaling pathway, which is crucial for protein synthesis and cell growth[3][4]. It is plausible that this compound could influence this pathway.
Caption: Predicted activation of the mTOR signaling pathway by N-(2-Furoyl)-L-leucine.
Experimental Protocols for Biological Activity Assessment
To empirically determine and compare the biological activities of this compound isomers, the following experimental protocols would be essential.
In Vitro Enzyme Inhibition Assay
This assay would determine the inhibitory potential of the compounds on a specific target enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound isomers against a target enzyme (e.g., a specific hydrolase or kinase).
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
N-(2-Furoyl)-L-leucine and N-(2-Furoyl)-D-leucine
-
Assay buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add increasing concentrations of each test compound.
-
Add the target enzyme to each well and incubate for a pre-determined time at a specific temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay would assess the effect of the compounds on the growth of a specific cell line.
Objective: To determine the half-maximal effective concentration (EC50) of this compound isomers on cell proliferation.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
N-(2-Furoyl)-L-leucine and N-(2-Furoyl)-D-leucine
-
MTT or similar proliferation reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT reagent to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the EC50 value by plotting cell viability against the logarithm of the compound concentration.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound isomers.
Caption: General workflow for the synthesis and biological evaluation of this compound isomers.
Conclusion
While direct experimental data on the biological activity of this compound and its isomers is currently lacking, evidence from analogous N-acyl-amino acids strongly suggests that the L-enantiomer, N-(2-Furoyl)-L-leucine, is the biologically active form. The stereochemistry of the amino acid moiety is a critical determinant of interaction with biological targets. Future research involving the synthesis and rigorous biological evaluation of these isomers is necessary to confirm these predictions and to fully elucidate their therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.
References
- 1. Comparative analysis of pharmacological treatments with N-acetyl-DL-leucine (Tanganil) and its two isomers (N-acetyl-L-leucine and N-acetyl-D-leucine) on vestibular compensation: Behavioral investigation in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted metabolic effects of N-(2-Furoyl)leucine against its parent compounds, leucine and 2-furoic acid, as well as the structurally related N-acyl amino acid, N-oleoylleucine. Due to a lack of direct experimental metabolomics data on this compound, this comparison is based on established metabolic pathways of its constituent parts and analogous compounds. The experimental data and protocols provided are for the analysis of related molecules and serve as a methodological foundation for future studies on this compound.
Introduction to this compound and Related Compounds
N-acyl amino acids (NAAAs) are a diverse class of signaling molecules involved in various physiological processes.[1][2] this compound is an NAAA composed of leucine, an essential branched-chain amino acid, and 2-furoic acid, a metabolite of furan-containing compounds found in various foods and industrial materials.[3] Understanding the comparative metabolomics of this compound is crucial for elucidating its potential biological activities and therapeutic applications. This guide compares its predicted metabolic profile with leucine, 2-furoic acid, and N-oleoylleucine.
Predicted Comparative Metabolic Profiles
The following table summarizes the predicted key metabolic effects of this compound in comparison to leucine, 2-furoic acid, and N-oleoylleucine. These predictions are based on the known metabolic fates of the individual components and structurally similar molecules.
| Metabolic Parameter | This compound (Predicted) | Leucine | 2-Furoic Acid | N-Oleoylleucine (as an example N-acyl leucine) |
| Primary Metabolic Fate | Hydrolysis to leucine and 2-furoic acid; potential for furan ring oxidation prior to hydrolysis. | Protein synthesis, transamination to α-ketoisocaproate (α-KIC). | Oxidation of the furan ring, metabolism to 2-oxoglutarate (in some organisms).[4] | Hydrolysis to oleic acid and leucine. |
| Effect on Amino Acid Metabolism | Release of leucine upon hydrolysis, potentially impacting branched-chain amino acid (BCAA) pools. | Direct precursor for protein synthesis; influences plasma concentrations of other amino acids. | No direct predicted effect. | Release of leucine, similar to this compound. |
| Effect on Energy Metabolism | The furoyl moiety may enter pathways of xenobiotic metabolism. Leucine released can be catabolized for energy. | Catabolism of α-KIC can enter the TCA cycle. | Can be metabolized to the TCA cycle intermediate 2-oxoglutarate in some species.[4] | Oleic acid undergoes β-oxidation for energy production. |
| Signaling Pathway Modulation | Potential modulation of mTOR signaling due to the leucine component, though the furoyl group may alter its activity. | Potent activator of the mTOR signaling pathway, promoting protein synthesis.[5][6][7] | Unknown. | May modulate pathways related to lipid signaling. |
Key Metabolic Pathways and Visualization
The metabolic pathways of leucine and 2-furoic acid are well-characterized. The predicted metabolism of this compound would likely involve the intersection of these pathways following enzymatic hydrolysis.
Leucine Metabolism and Signaling
Leucine is a key regulator of protein synthesis through the activation of the mTOR (mechanistic target of rapamycin) signaling pathway.[5][6][7]
Caption: Leucine activation of the mTORC1 signaling pathway.
Predicted Metabolism of this compound
The metabolism of this compound is predicted to begin with hydrolysis, releasing leucine and 2-furoic acid, which then enter their respective metabolic pathways.
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 2-Furoic acid (HMDB0000617) [hmdb.ca]
- 4. The metabolism of 2-furoic acid by Pseudomanas F2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]
- 6. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of N-end rule ubiquitin ligases UBR1 and UBR2 in regulating the leucine-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Methods for Validating Biomarker Data
For researchers, scientists, and drug development professionals, the validation of biomarker data is a critical step in translating discoveries into clinical applications. This guide provides a comparative overview of statistical methods essential for this process, supported by experimental data and detailed protocols.
The journey from a candidate biomarker to a clinically accepted tool is rigorous, demanding robust validation to ensure its accuracy, reliability, and relevance. Statistical methods are the bedrock of this validation process, providing the framework to assess a biomarker's performance and its potential to inform clinical decisions. This guide compares key statistical approaches, outlines experimental designs for validation, and presents the underlying data to support these comparisons.
Comparing Statistical Methods for Biomarker Validation
The choice of statistical method depends on the intended use of the biomarker—whether it is for diagnosis, prognosis, or predicting treatment response. Each method has distinct data requirements, strengths, and limitations.
| Statistical Method | Primary Purpose | Data Requirements | Strengths | Limitations |
| Receiver Operating Characteristic (ROC) Curve Analysis | To evaluate the diagnostic accuracy of a biomarker by assessing its ability to discriminate between two states (e.g., diseased vs. non-diseased). | Continuous or ordinal biomarker data from a cohort with known outcomes. | Provides a comprehensive visualization of a biomarker's performance across all possible thresholds. The Area Under the Curve (AUC) offers a single measure of overall accuracy.[1][2] | Does not provide a specific threshold for clinical use. Can be misleading if the costs of false positives and false negatives are not considered. |
| Logistic Regression | To model the relationship between a biomarker (and other covariates) and a binary clinical outcome (e.g., presence or absence of disease). | Binary outcome data and one or more predictor variables (biomarkers). | Allows for the assessment of multiple biomarkers simultaneously and can adjust for confounding variables.[3] | Assumes a linear relationship between the predictors and the log-odds of the outcome. |
| Cox Proportional Hazards Model | To evaluate the association between a biomarker and a time-to-event outcome (e.g., survival time, time to disease progression). | Time-to-event data, including censoring information, and biomarker data. | A powerful tool for analyzing survival data and can be used to assess both prognostic and predictive biomarkers.[3][4] | Assumes that the hazard ratio is constant over time (proportional hazards assumption). |
| Interaction Testing | To determine if a biomarker is predictive of treatment effect by assessing if the effect of a treatment differs across biomarker subgroups. | Data from a randomized controlled trial (RCT) with treatment and control arms, and biomarker data for all patients.[1][5] | The gold standard for validating a predictive biomarker.[1][5] | Often requires large sample sizes to have sufficient statistical power to detect an interaction.[6] |
| Cross-Validation and Bootstrapping | To assess the internal validity and generalizability of a biomarker model by testing its performance on unseen data. | A dataset that can be repeatedly split into training and testing sets. | Reduces the risk of overfitting and provides a more realistic estimate of model performance in an independent dataset.[1][7][8][9] | Can be computationally intensive, especially for large datasets and complex models. |
| False Discovery Rate (FDR) Control | To control for the expected proportion of false positives when performing multiple hypothesis tests, common in high-throughput biomarker discovery. | P-values from multiple statistical tests. | More powerful than traditional methods like the Bonferroni correction, especially in genomic and proteomic studies with thousands of potential biomarkers.[10][11][12][13][14] | Does not control the family-wise error rate (the probability of making at least one false positive). |
Performance of Statistical Methods: A Quantitative Comparison
Simulation studies are crucial for understanding how different statistical methods perform under various conditions. The following table summarizes findings from a simulation study comparing methods for identifying predictive biomarkers.[4]
| Method | Scenario: Monotonous Interaction (Power to detect) | Scenario: Complex (Non-linear) Interaction (Power to detect) | Type I Error Rate (Nominal 5%) |
| Cox Regression (Linear Interaction) | High (most efficient) | Low | Controlled |
| Multivariable Fractional Polynomials for Interaction (MFPI) | Moderate | High (performed well) | Controlled |
| Local Partial-Likelihood Bootstrap (LPLB) | Moderate | High (performed well) | Controlled |
| Categorization (Splitting at median) | Low (loss of power) | Moderate | Controlled |
These results indicate that while standard Cox regression is effective for simple, linear interactions, more flexible methods like MFPI and LPLB are better suited for uncovering complex, non-linear relationships between a biomarker and treatment effect.[4] Categorizing continuous biomarker data generally leads to a loss of statistical power.[4]
Experimental Protocols for Biomarker Validation
The validation of a biomarker typically follows a phased approach, from analytical validation to clinical validation in independent patient cohorts.
Protocol 1: Analytical Validation of a Multiplex Immunoassay
Objective: To establish the performance characteristics of a multiplex assay for the simultaneous quantification of several protein biomarkers.
Methodology:
-
Sample Preparation: Obtain a panel of well-characterized patient samples (e.g., serum, plasma) with known high and low levels of the target biomarkers.
-
Assay Procedure: Follow the manufacturer's protocol for the multiplex immunoassay. This typically involves incubating the samples with antibody-coated beads, followed by detection antibodies and a fluorescent reporter.
-
Data Acquisition: Use a specialized reader to measure the fluorescence intensity for each biomarker in each sample.
-
Statistical Analysis:
-
Precision: Calculate the intra-assay and inter-assay coefficients of variation (CVs) from repeated measurements of quality control samples.
-
Accuracy: Determine the recovery of known amounts of spiked-in recombinant proteins.
-
Sensitivity: Establish the lower limit of detection (LLOD) and lower limit of quantification (LLOQ).
-
Linearity: Assess the linearity of the assay by serially diluting high-concentration samples.
-
Comparison with Singleplex Assays: Correlate the results from the multiplex assay with those obtained from established individual immunoassays for each biomarker using linear regression and Bland-Altman analysis.[15]
-
Protocol 2: Clinical Validation of a Prognostic Biomarker using a Prospective-Specimen-Collection, Retrospective-Blinded-Evaluation (PRoBE) Design
Objective: To validate the association of a candidate biomarker with disease outcome in a clinically relevant patient population.
Methodology:
-
Prospective Specimen Collection: In a prospective clinical trial or observational cohort study, collect and archive biological samples (e.g., tumor tissue, blood) from all consenting participants at baseline, before the clinical outcome is known.
-
Retrospective Blinding: After the study is complete and the clinical outcomes have been adjudicated, a subset of cases and controls are selected for biomarker analysis. The laboratory personnel conducting the biomarker assays are blinded to the clinical outcomes of the patients.
-
Biomarker Measurement: Measure the biomarker levels in the selected samples using a validated assay.
-
Statistical Analysis:
-
Use a Cox proportional hazards model to assess the association between biomarker levels and the time-to-event outcome, adjusting for other known prognostic factors.
-
Evaluate the discriminatory ability of the biomarker using ROC curve analysis if the outcome is binary.
-
Perform internal validation using cross-validation or bootstrapping to assess the robustness of the findings.
-
If possible, perform external validation in an independent cohort to confirm the generalizability of the results.[1]
-
Visualizing Biomarker Validation Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in biomarker validation.
References
- 1. Biomarker Discovery and Validation: Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Concepts and Limitations of Statistical Methods for Evaluating Biomarkers of Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of statistical methods for biomarkers relevant to early clinical development of cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simulation Study Comparing Different Statistical Approaches for the Identification of Predictive Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study Designs and Statistical Analyses for Biomarker Research [mdpi.com]
- 6. Strategies for power calculations in predictive biomarker studies in survival data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Validation vs. Bootstrapping - GeeksforGeeks [geeksforgeeks.org]
- 8. model evaluations - What is the difference between bootstrapping and cross-validation? - Data Science Stack Exchange [datascience.stackexchange.com]
- 9. doczamora.com [doczamora.com]
- 10. False Discovery Rate Control in Cancer Biomarker Selection Using Knockoffs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. False discovery rate control in cancer biomarker selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. False Discovery Rate | Columbia University Mailman School of Public Health [publichealth.columbia.edu]
- 15. Validation of a new multiplex assay against individual immunoassays for the quantification of reproductive, stress and energetic metabolism biomarkers in urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(2-Furoyl)leucine and Other Leucine Derivatives: Effects on Cellular Signaling and Viability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of N-(2-Furoyl)leucine alongside two other well-characterized leucine derivatives: N-acetyl-leucine and Leucine methyl ester. The objective is to furnish researchers and drug development professionals with a consolidated resource detailing their known mechanisms of action, supported by experimental data and detailed protocols for key assays. While extensive data is available for N-acetyl-leucine and Leucine methyl ester, research on this compound is still in its nascent stages. Consequently, the information presented for this compound is largely predictive, based on the known biological activities of its constituent parts: the furoyl group and the leucine backbone.
Comparative Overview of Biological Effects
The biological activities of these leucine derivatives are diverse, ranging from neuroprotection and modulation of the mTOR pathway to induction of lysosomal cell death. A summary of their primary effects is presented in Table 1.
| Derivative | Primary Biological Effects | Key Molecular Targets/Pathways | Supporting Evidence |
| This compound | Hypothesized: Neuroprotective, Anti-inflammatory, Metabolic regulation. | Predicted: mTOR pathway, inflammatory signaling pathways. | Limited direct evidence. Predictions based on the known bioactivity of 2-furoic acid (hypolipidemic, nematicidal) and the role of N-acyl amino acids in signaling.[1][2][3][4] |
| N-acetyl-leucine | Neuroprotective, anti-inflammatory, improves mitochondrial function.[5][6][7] | mTOR pathway (inhibition in some contexts), autophagy induction, stabilization of neuronal membranes.[8] | Demonstrated efficacy in models of traumatic brain injury and Niemann-Pick disease type C.[5][6][9][7] |
| Leucine methyl ester | Cytotoxic, particularly to cells with high lysosomal content; lysosomotropic agent.[10][11][12][13][14] | Lysosomes; converted to membranolytic polymers by lysosomal enzymes, leading to lysosomal membrane permeabilization.[13][14] | Used experimentally to eliminate cytotoxic lymphocytes and study lysosome-dependent cell death.[10][11][12][13][14] |
Signaling Pathways and Mechanisms of Action
The distinct biological effects of these leucine derivatives stem from their differential engagement with cellular signaling pathways.
N-acetyl-leucine and the mTOR Pathway
N-acetyl-leucine has been shown to modulate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Leucine itself is a potent activator of mTORC1.[15][16][17] However, studies on N-acetyl-leucine suggest a more complex interaction, with some evidence pointing towards an inhibition of mTOR signaling, which may contribute to its neuroprotective effects through the induction of autophagy.[8]
Leucine Methyl Ester and Lysosomal Cell Death
Leucine methyl ester is a classic example of a lysosomotropic agent. It readily enters cells and accumulates in lysosomes. Within the acidic environment of the lysosome, it is converted by the enzyme dipeptidyl peptidase I into membranolytic polymers of (Leu-Leu)n-OMe.[13][14] These polymers disrupt the integrity of the lysosomal membrane, leading to the release of lysosomal contents into the cytoplasm and subsequent cell death.[10][13][14]
This compound: A Hypothetical Mechanism
Given the absence of direct experimental data, the mechanism of action for this compound can be postulated based on its structural components. The leucine moiety suggests a potential interaction with the mTOR pathway. The 2-furoic acid component has been reported to have hypolipidemic effects and nematicidal activity, suggesting it may influence metabolic and stress-response pathways.[1][4] Structure-activity relationship studies of N-acyl amino acids indicate that the nature of the acyl group can significantly influence biological activity.[2][3][18][19] Further research is required to elucidate the specific pathways modulated by the furoyl group in this context.
Quantitative Data Summary
The following tables summarize available quantitative data for the effects of N-acetyl-leucine and Leucine methyl ester. No quantitative data for this compound is currently available in the public domain.
Table 2: Neuroprotective Effects of N-acetyl-leucine
| Experimental Model | Endpoint Measured | Concentration/Dose | Result | Reference |
| Traumatic Brain Injury (mouse model) | Lesion volume | Orally administered | Significant reduction in lesion volume | [6] |
| Traumatic Brain Injury (mouse model) | Neuronal cell death | Orally administered | Attenuation of cortical cell death | [5][7] |
| Traumatic Brain Injury (mouse model) | Neuroinflammatory markers (mRNA levels) | Orally administered | Reduced expression of pro-inflammatory markers | [7] |
| Niemann-Pick Disease Type C (patients) | SARA score (ataxia) | - | Significant reduction in disease progression | [9] |
Table 3: Cytotoxic Effects of Leucine Methyl Ester
| Cell Type | Assay | IC50 / Effective Concentration | Effect | Reference |
| Cultured RPE cells (hypoxic) | Cell Viability | 1 mM | Decreased cell viability | [20] |
| Human Lymphocytes | Cytotoxicity Assay | - | Selective killing of cytotoxic lymphocytes | [13][14] |
| EBV-transformed Human B Lymphocytes | Proliferation Assay | - | Inhibition of clonal outgrowth | [12] |
| HeLa Cells | Lysosomal Membrane Permeabilization | 1 mM | Increased mRNA levels of lysosomal genes | [21] |
Experimental Protocols
Detailed protocols for key experiments are provided below to facilitate the replication and extension of these findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of leucine derivatives on cell viability.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
Leucine derivatives (this compound, N-acetyl-leucine, Leucine methyl ester)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22][23]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[24]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[24]
-
Treat the cells with varying concentrations of the leucine derivatives for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[24][25]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[24][25]
-
Incubate the plate for at least 4 hours at 37°C in a CO2 incubator to ensure complete solubilization.[24]
-
Measure the absorbance at 570 nm using a microplate reader.[24]
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for mTOR Pathway Activation
This protocol is used to determine the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cell lysates treated with leucine derivatives
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with the leucine derivatives.
-
Determine protein concentration using a standard protein assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-mTOR) overnight at 4°C.[26]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-mTOR).[27]
Lysosomal Integrity Assay (Acridine Orange Staining)
This assay is used to assess lysosomal membrane permeabilization.[28][29][30][31][32]
Materials:
-
Cells of interest cultured on coverslips or in imaging dishes
-
Leucine derivatives
-
Acridine Orange (AO) staining solution (e.g., 5 µg/mL in culture medium)[28]
-
Fluorescence microscope
Procedure:
-
Treat cells with the leucine derivatives for the desired time. Include a positive control for lysosomal disruption, such as Leucine methyl ester.[33]
-
Incubate the cells with the Acridine Orange staining solution for 15-20 minutes at 37°C.[31][32]
-
Wash the cells with PBS or phenol-free medium.[28]
-
Immediately visualize the cells using a fluorescence microscope.
-
In healthy cells, AO accumulates in acidic lysosomes and fluoresces red. Upon lysosomal membrane permeabilization, AO leaks into the cytoplasm and nucleus, where it fluoresces green.[32]
-
Quantify the change in red and green fluorescence intensity to assess the degree of lysosomal damage.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the effects of different leucine derivatives on a cellular model.
Conclusion and Future Directions
This guide provides a comparative analysis of this compound with N-acetyl-leucine and Leucine methyl ester. While N-acetyl-leucine shows promise as a neuroprotective agent and Leucine methyl ester is a well-established tool for studying lysosomal cell death, the biological effects of this compound remain largely unexplored. The predicted activities based on its chemical structure warrant further investigation. Future studies should focus on empirically determining the effects of this compound on cell viability, mTOR signaling, and lysosomal integrity using the protocols outlined in this guide. Such research will be crucial in uncovering the therapeutic potential of this novel leucine derivative.
References
- 1. glpbio.com [glpbio.com]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 4. 2-Furoic acid associated with the infection of nematodes by Dactylellina haptotyla and its biocontrol potential on plant root-knot nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nnpdf.org [nnpdf.org]
- 9. neurology.org [neurology.org]
- 10. Apoptosis is induced in cells with cytolytic potential by L-leucyl-L-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of leucyl-leucine methyl ester on proliferation and Ig secretion of EBV-transformed human B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A. [repository.cam.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MiT/TFE family members suppress L-leucyl–L-leucine methyl ester-induced cell death [jstage.jst.go.jp]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. ccrod.cancer.gov [ccrod.cancer.gov]
- 27. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 28. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Lysosomal Stability Assay [en.bio-protocol.org]
- 30. antibodiesinc.com [antibodiesinc.com]
- 31. Detection of autophagic cells by acridine orange staining [bio-protocol.org]
- 32. Lysosomal Stability Assay [bio-protocol.org]
- 33. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of N-(2-Furoyl)leucine's Bioactivity: A Comparative Analysis of Leucine and N-Acetyl-L-leucine
A comprehensive review of published literature reveals a significant lack of independent replication studies on the bioactivity of N-(2-Furoyl)leucine. This guide, therefore, provides a comparative analysis of its parent amino acid, Leucine, and a well-studied derivative, N-Acetyl-L-leucine, for which a larger body of experimental data exists. This comparison aims to offer researchers, scientists, and drug development professionals a valuable resource for understanding the potential bioactivities of related compounds in the absence of direct data on this compound.
This guide presents available quantitative data, detailed experimental protocols for key bioactivity assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a thorough and objective comparison.
Comparative Bioactivity Data
The following tables summarize quantitative data from studies on Leucine and N-Acetyl-L-leucine, focusing on their effects on muscle protein synthesis and neurological functions, respectively.
Table 1: Effect of Leucine Supplementation on Muscle Protein Synthesis (MPS)
| Study Population | Intervention | Duration | Outcome Measure | Result |
| Healthy young men | 25g whey protein vs. 6.25g whey protein + Leucine | Acute | Myofibrillar Protein Synthesis (MPS) | A suboptimal dose of whey protein (6.25g) supplemented with leucine stimulated MPS to a similar degree as a high dose of whey protein (25g) at rest.[1] |
| Healthy older men | Leucine co-ingestion with meals (5g/meal) | 3 days | Integrated Myofibrillar Protein Synthesis (MyoPS) | Leucine supplementation enhanced integrated MyoPS in both rested and exercised legs.[2] |
| Older adults | Leucine supplementation (4g/meal) with a low-protein meal | 2 weeks | Muscle Protein Synthesis (FSR) | Leucine supplementation improved muscle protein synthesis in response to lower protein meals.[3] |
Table 2: Effect of N-Acetyl-L-leucine on Neurological Conditions
| Condition | Model | Intervention | Duration | Outcome Measure | Result |
| Traumatic Brain Injury (TBI) | Mice | Oral N-acetyl-l-leucine | 7 days | Motor and cognitive function, neuronal cell death, neuroinflammation | Significantly improved motor and cognitive outcomes, attenuated cell death, and reduced neuroinflammatory markers.[4][5][6] |
| Niemann-Pick Disease Type C (NPC) | Humans (Phase II trial) | Oral N-acetyl-l-leucine (weight-tiered doses) | 12 weeks | Scale for the Assessment and Rating of Ataxia (SARA) score | Statistically significant improvement in SARA scores compared to placebo.[7] |
| GM2 Gangliosidoses | Humans (Observational study) | N-acetyl-l-leucine | - | Clinical Impression of Change in Severity (CI-CS) | Showed symptomatic and long-term, disease-modifying effects.[8] |
| Vestibular Compensation | Cat | N-acetyl-dl-leucine and its isomers | - | Behavioral recovery | N-acetyl-l-leucine isomer was the active component, significantly accelerating vestibular compensation.[9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Leucine's Effect on Muscle Protein Synthesis in Humans
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group comparison trial.
-
Participants: Healthy young male subjects.
-
Intervention: Supplementation with either 5g of leucine-enriched essential amino acids (LEAAs) or a placebo.
-
Exercise Protocol: 10 repetitions in three sets of leg extensions and leg curls at 70% of one-repetition maximum.
-
Biochemical Analysis:
-
Muscle Biopsies: Samples are taken from the vastus lateralis muscle at baseline and at specific time points post-exercise and supplementation.
-
Western Blotting: Used to measure the phosphorylation status of key proteins in the mTORC1 signaling pathway, such as mTOR, p70S6K, rpS6, and 4E-BP1. Protein extracts from muscle biopsies are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the phosphorylated and total forms of the target proteins.[11][12][13]
-
Fractional Synthetic Rate (FSR): Determined by a primed, constant infusion of a labeled amino acid tracer (e.g., L-[ring-¹³C₆]phenylalanine). The incorporation of the tracer into muscle proteins over time is measured using gas chromatography-mass spectrometry (GC-MS) to calculate the rate of muscle protein synthesis.[3]
-
N-Acetyl-L-leucine's Effect on Traumatic Brain Injury in Mice
-
Animal Model: Controlled cortical impact (CCI) induced experimental TBI in mice.
-
Intervention: Oral administration of N-acetyl-l-leucine (NALL) mixed with chow.
-
Behavioral Analysis:
-
Motor Function: Assessed using tests such as the beam walk to evaluate balance and coordination.
-
Cognitive Function: Evaluated using the novel object recognition (NOR) test to assess memory.
-
-
Histological and Biochemical Analysis:
-
TUNEL Assay: Used to detect and quantify apoptotic cell death in brain tissue sections.
-
Immunohistochemistry: Employed to visualize and quantify markers of neuroinflammation (e.g., activated microglia and astrocytes) in brain sections.
-
Western Blot Analysis: Utilized to measure the levels of proteins involved in autophagy (e.g., LC3, p62/SQSTM1) and other cellular pathways in cortical tissue lysates.[6]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Leucine activates the mTORC1 signaling pathway to promote muscle protein synthesis.
Caption: Experimental workflow for assessing N-acetyl-l-leucine's effect on TBI in mice.
Conclusion
While direct, independent replication studies on the bioactivity of this compound are currently unavailable in the public domain, a substantial body of research exists for its parent compound, Leucine, and the derivative, N-Acetyl-L-leucine. Leucine has a well-established role in stimulating muscle protein synthesis through the mTORC1 pathway, with quantitative data supporting its efficacy in various populations. N-Acetyl-L-leucine shows significant promise as a neuroprotective agent, with preclinical and clinical data demonstrating its potential in treating neurological conditions such as TBI and certain rare genetic disorders.
The provided experimental protocols and pathway diagrams offer a framework for designing and interpreting future studies on this compound and other related compounds. Researchers are encouraged to build upon the existing knowledge of Leucine and N-Acetyl-L-leucine to investigate the unique bioactive properties of this compound, with a critical need for independent replication to validate any initial findings. This comparative guide serves as a foundational resource to inform such future research endeavors.
References
- 1. Supplementation of a suboptimal protein dose with leucine or essential amino acids: effects on myofibrillar protein synthesis at rest and following resistance exercise in men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. briancolemd.com [briancolemd.com]
- 3. Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sjzsyj.com.cn [sjzsyj.com.cn]
- 6. biorxiv.org [biorxiv.org]
- 7. nnpdf.org [nnpdf.org]
- 8. Efficacy and Safety of N-Acetyl-l-Leucine in Children and Adults With GM2 Gangliosidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tay-sachs-sandhoff.de [tay-sachs-sandhoff.de]
- 10. Comparative analysis of pharmacological treatments with N-acetyl-DL-leucine (Tanganil) and its two isomers (N-acetyl-L-leucine and N-acetyl-D-leucine) on vestibular compensation: Behavioral investigation in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a leucine-mediated threshold effect governing macrophage mTOR signaling and cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of N-(2-Furoyl)leucine and N-(2-Furoyl)glycine.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of N-(2-Furoyl)leucine and N-(2-Furoyl)glycine, two N-acylated amino acids with distinct biochemical significance. This document summarizes their physicochemical properties, potential biological activities, and the experimental protocols for their synthesis and evaluation, aimed at informing research and development decisions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and N-(2-Furoyl)glycine is presented below. These properties are crucial for understanding their potential bioavailability, formulation, and interaction with biological systems.
| Property | This compound | N-(2-Furoyl)glycine |
| Molecular Formula | C₁₁H₁₅NO₄ | C₇H NO₄ |
| Molecular Weight | 225.24 g/mol [1] | 169.13 g/mol [2] |
| Appearance | Solid (predicted) | Solid[2][3] |
| Melting Point | Not available | 163 - 165 °C[2] |
| Water Solubility | Not available | 31.7 mg/mL[2][3] |
| logP (XLogP3) | 1.9[1] | -0.1[2] |
| Topological Polar Surface Area | 79.5 Ų[1] | 79.5 Ų[2] |
| Hydrogen Bond Donor Count | 2 | 2[4] |
| Hydrogen Bond Acceptor Count | 4 | 4 |
| Rotatable Bond Count | 4 | 3[4] |
Biological Activity and Therapeutic Potential
This compound: The presence of the leucine moiety suggests that this compound may act as a modulator of the mTOR (mechanistic Target of Rapamycin) signaling pathway. Leucine is a well-established activator of mTORC1, a key regulator of cell growth, proliferation, and protein synthesis[5][6][7][8][9]. By activating mTOR, leucine promotes muscle protein synthesis and can be beneficial in conditions characterized by muscle wasting[6][10]. It is hypothesized that this compound could mimic or modulate the effects of leucine on this pathway. The furoyl group may influence its metabolic stability and cell permeability.
N-(2-Furoyl)glycine: This compound is a known human metabolite and has been identified as a potential biomarker for coffee consumption[11][12]. Its precursors, furan derivatives, are found in coffee and are metabolized to N-(2-Furoyl)glycine[12]. N-acylglycines, in general, are involved in the metabolism of fatty acids[13]. While specific signaling pathway modulation by N-(2-Furoyl)glycine has not been extensively studied, glycine itself has cytoprotective and anti-inflammatory properties[14].
Signaling Pathways
Hypothesized this compound Signaling Pathway
Based on the established role of leucine, this compound is postulated to influence the mTORC1 signaling cascade. Leucine promotes the localization of mTORC1 to the lysosomal surface, where it can be activated.
Metabolic Pathway of N-(2-Furoyl)glycine
N-(2-Furoyl)glycine is formed from the metabolism of furan derivatives found in certain foods, such as coffee. This process involves the conjugation of 2-furoic acid with glycine.
Experimental Protocols
Detailed experimental data from direct comparative studies are lacking. The following protocols are representative methodologies for the synthesis, purification, and biological evaluation of this compound and N-(2-Furoyl)glycine based on general procedures for N-acyl amino acids.
Synthesis and Purification Workflow
A general workflow for the synthesis and purification of N-(2-Furoyl) amino acids is outlined below. This typically involves the acylation of the amino acid with 2-furoyl chloride.
Protocol for Synthesis:
-
Dissolution: Dissolve the amino acid (leucine or glycine) in an aqueous solution of sodium bicarbonate.
-
Acylation: Add 2-furoyl chloride dropwise to the amino acid solution under vigorous stirring at a controlled temperature (e.g., 0-5 °C).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Acidification: Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the crude product.
-
Isolation: Collect the crude product by filtration and wash with cold water.
Protocol for Purification:
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to remove impurities.
-
Chromatography: For higher purity, subject the recrystallized product to column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Evaluation Workflow
The following workflow outlines a general approach to assess the biological activity of the synthesized compounds.
Protocol for mTORC1 Activation Assay (for this compound):
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or C2C12 myoblasts) in appropriate media.
-
Starvation: Prior to treatment, starve the cells of amino acids to establish a baseline mTORC1 activity.
-
Treatment: Treat the cells with varying concentrations of this compound, leucine (positive control), and a vehicle control.
-
Lysis: After the treatment period, lyse the cells to extract proteins.
-
Western Blotting: Perform Western blot analysis to detect the phosphorylation status of key mTORC1 downstream targets, such as S6K1 and 4E-BP1. An increase in phosphorylation indicates mTORC1 activation.
Protocol for Cellular Uptake Assay:
-
Cell Culture: Plate cells in a multi-well format.
-
Radiolabeling (Optional): If a radiolabeled version of the compound is available, it can be used for direct uptake measurement.
-
Treatment: Incubate the cells with the test compound at various concentrations and time points.
-
Washing: Wash the cells thoroughly to remove any unbound compound.
-
Quantification: Lyse the cells and quantify the intracellular concentration of the compound using a suitable analytical method (e.g., LC-MS/MS or scintillation counting for radiolabeled compounds).
Conclusion
This compound and N-(2-Furoyl)glycine are structurally related N-acylated amino acids with potentially distinct biological roles. While this compound, due to its leucine component, is hypothesized to be a modulator of the mTOR signaling pathway with potential applications in muscle physiology, N-(2-Furoyl)glycine is primarily recognized as a metabolic byproduct of dietary furan intake.
A significant gap in the current scientific literature is the absence of direct, head-to-head experimental comparisons of these two molecules. Future research should focus on comparative studies to elucidate their respective biological activities, potencies, and therapeutic potentials. The experimental protocols outlined in this guide provide a foundation for such investigations. Researchers are encouraged to adapt and optimize these methods to explore the nuanced differences between these two interesting compounds.
References
- 1. N-(2-Furoyl)Glycine | C7H7NO4 | CID 21863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 5. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Drug metabolism - Wikipedia [en.wikipedia.org]
- 10. A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a leucine-mediated threshold effect governing macrophage mTOR signaling and cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. westmont.edu [westmont.edu]
Efficacy of N-(2-Furoyl)leucine versus other compounds in preclinical models
A comprehensive review of available preclinical data reveals a notable absence of published efficacy studies for N-(2-Furoyl)leucine in neurodegenerative disease models. Extensive searches of scientific literature and drug databases did not yield any specific in vitro or in vivo data on the neuroprotective effects or mechanism of action of this particular compound. Therefore, a direct comparison with other compounds is not feasible at this time.
In light of this, this guide will focus on a closely related and well-researched N-acyl amino acid, N-acetyl-L-leucine (NALL) , which has demonstrated significant therapeutic potential in a variety of preclinical models of neurodegenerative and neurological disorders. This guide will provide a comparative overview of NALL's efficacy across different disease models, detail its proposed mechanisms of action, and provide experimental protocols for key studies, serving as a valuable resource for researchers in the field of neurotherapeutics.
N-acetyl-L-leucine (NALL): A Promising Neuroprotective Agent
NALL is a modified version of the essential amino acid L-leucine and has been investigated for its therapeutic effects in several neurological conditions. Preclinical studies have shown its ability to improve motor and cognitive functions, reduce pathological protein aggregation, and modulate key cellular pathways implicated in neurodegeneration.
Comparative Efficacy of NALL in Preclinical Models
The following table summarizes the key findings from preclinical studies of NALL in various disease models.
| Disease Model | Animal Model | Key Efficacy Endpoints | Results |
| Parkinson's Disease | MPTP-induced mouse model | Motor function (Rotarod test), Dopaminergic (DA) neuron survival | Alleviated motor impairments and reduced DA neuronal deficits.[1] |
| LRRK2R1441C knock-in mice | Motor learning, pS129-alpha-synuclein levels, Parkin expression | Improved dopamine-dependent motor learning, decreased pS129-alpha-synuclein, and increased parkin levels.[2][3] | |
| Niemann-Pick Disease Type C (NPC) | NPC-/- mouse model | Ataxia, Disease progression, Lifespan | Significantly improved ataxia, slowed disease progression, and extended lifespan.[4] |
| GM2 Gangliosidoses (Tay-Sachs & Sandhoff diseases) | Hexb-/- mouse model | Ataxia, Disease progression, Lifespan | Significantly improved ataxia, slowed disease progression, and extended lifespan (when administered presymptomatically or symptomatically).[4] |
| Traumatic Brain Injury (TBI) | Controlled cortical impact (CCI) mouse model | Motor and cognitive outcomes, Cell death, Neuroinflammation | Significantly improved motor and cognitive function, attenuated cortical cell death, and reduced neuroinflammatory markers.[5][6] |
Proposed Mechanisms of Action for N-acetyl-L-leucine
The neuroprotective effects of NALL are believed to be mediated through multiple cellular pathways.
Caption: Proposed mechanisms of action for N-acetyl-L-leucine (NALL).
Key mechanistic findings include:
-
Reduction of Pathological Alpha-Synuclein: In models of Parkinson's disease, NALL treatment led to a decrease in the levels of phosphorylated alpha-synuclein (pS129-syn), a key pathological hallmark of the disease.[2][3] This effect was found to be dependent on the upregulation of the serine protease HTRA1.[2][3]
-
Upregulation of Protective Proteins: NALL has been shown to increase the expression of wild-type parkin, a protein with neuroprotective functions that is often implicated in Parkinson's disease.[2][3]
-
Improvement of Synaptic Function: By upregulating parkin, NALL treatment led to an increase in the functional dopamine transporter and the synaptic membrane-associated protein synaptojanin-1, suggesting an improvement in synaptic function.[2][3]
-
Modulation of Autophagy: In a mouse model of traumatic brain injury, the beneficial effects of NALL were associated with a partial restoration of autophagy flux, the cellular process for clearing damaged components.[5][6]
-
Upregulation of Lysosomal and Mitochondrial Proteins: Proteomic analysis of dopaminergic neurons derived from Parkinson's disease patients revealed that NALL treatment led to the upregulation of lysosomal and mitochondrial proteins, suggesting a role in improving cellular energy metabolism and waste clearance.[2][3]
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited in this guide are provided below.
Parkinson's Disease Mouse Model (MPTP-induced)
Caption: Experimental workflow for the MPTP-induced mouse model of Parkinson's disease.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Parkinsonism: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration.[1]
-
NALL Administration: N-acetyl-L-leucine is administered orally.
-
Behavioral Assessment: Motor coordination and balance are assessed using tests such as the rotarod test.
-
Neurochemical and Histological Analysis: Post-mortem analysis of brain tissue is performed to quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum using techniques like tyrosine hydroxylase immunohistochemistry.
Traumatic Brain Injury Mouse Model (CCI)
Caption: Experimental workflow for the CCI-induced mouse model of traumatic brain injury.
-
Animal Model: Adult male mice are commonly used.
-
Induction of TBI: A controlled cortical impact (CCI) device is used to induce a standardized brain injury.[5][6]
-
NALL Administration: N-acetyl-L-leucine is administered orally, typically starting shortly after the injury.
-
Functional Assessment: A battery of behavioral tests is used to assess motor and cognitive deficits, including the Morris water maze for learning and memory.[5][6]
-
Histological and Molecular Analysis: Brain tissue is analyzed for markers of cell death (e.g., TUNEL staining), neuroinflammation (e.g., Iba1 and GFAP immunohistochemistry), and autophagy (e.g., LC3 and p62 immunoblotting).[5][6]
Conclusion
While there is a clear lack of preclinical data for this compound, the available evidence for the related compound N-acetyl-L-leucine is promising. NALL has demonstrated robust efficacy across multiple, mechanistically diverse preclinical models of neurological disorders. Its ability to modulate fundamental cellular processes such as protein aggregation, autophagy, and synaptic function highlights its potential as a broad-spectrum neuroprotective agent. Further research is warranted to elucidate the full therapeutic potential of NALL and to investigate other N-acyl amino acids, including this compound, to determine if they share similar neuroprotective properties. Comparative studies between different N-acyl amino acids will be crucial to identify the most potent and effective candidates for clinical development.
References
- 1. N-acetyl-L-leucine protects MPTP-treated Parkinson's disease mouse models by suppressing Desulfobacterota via the gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of N-Acetyl-l-Leucine in Children and Adults With GM2 Gangliosidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-(2-Furoyl)leucine: A Step-by-Step Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of N-(2-Furoyl)leucine, ensuring compliance with general laboratory waste regulations and promoting a safe working environment for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Waste Characterization and Segregation
All laboratory chemical waste must be treated as hazardous unless confirmed to be non-hazardous by an environmental health and safety (EHS) professional[2]. Therefore, this compound, including any contaminated materials such as gloves, bench paper, or pipette tips, should be disposed of as hazardous chemical waste.
Key Segregation Practices:
-
Solid Waste: Collect solid this compound and contaminated disposable items in a designated, leak-proof container lined with a plastic bag.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Incompatible Wastes: Amides can be incompatible with acids, potentially generating heat or toxic gases[3]. Therefore, do not mix this compound waste with acidic waste streams.
Step-by-Step Disposal Protocol
-
Container Selection: Choose a waste container that is chemically compatible with this compound. Plastic containers are generally preferred for solid and aqueous waste[4]. The container must have a tightly fitting lid.
-
Labeling: As soon as the first particle of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's EHS department[2]. The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
-
Waste Accumulation:
-
Storage Limits: Adhere to the regulatory limits for hazardous waste accumulation in a satellite area. These are generally:
-
Requesting Disposal: Once the container is full or has been in storage for up to 12 months, submit a collection request to your institution's EHS or hazardous waste management program[2][4]. Do not transport the waste yourself[2].
Prohibited Disposal Methods:
-
Do not dispose of this compound in the regular trash[5].
-
Do not dispose of this compound down the sink or into any sanitary sewer system[2][5].
-
Do not allow the chemical to evaporate in a fume hood as a means of disposal[2].
Data Summary for Laboratory Waste Management
For easy reference, the following table summarizes key quantitative limits and guidelines for managing hazardous chemical waste in a laboratory setting, in accordance with U.S. regulations.
| Parameter | Guideline/Limit | Regulation Source |
| Maximum Hazardous Waste Volume | 55 gallons | 40 CFR 262, Subpart K[7] |
| Maximum Acutely Hazardous Waste (P-List) | 1 quart (liquid) or 1 kg (solid) | 40 CFR 262[4] |
| Maximum Accumulation Time | 12 months in a Satellite Accumulation Area | 40 CFR 262, Subpart K[7] |
| pH for Aqueous Drain Disposal (if permissible) | Between 5.5 and 9.5 | General Municipal Sewer Use Regulations[8] |
Visual Guide to Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. N-(2-Furoyl)Glycine | C7H7NO4 | CID 21863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. calpaclab.com [calpaclab.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. epa.gov [epa.gov]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
